Technical Documentation Center

Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate

Core Science & Biosynthesis

Foundational

Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate structure and properties

This guide provides an in-depth technical analysis of Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate , a specialized mixed carbonate reagent used primarily in the synthesis of prodrugs. Functional Class: Mixed Carbona...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate , a specialized mixed carbonate reagent used primarily in the synthesis of prodrugs.

Functional Class: Mixed Carbonate Reagent / Acylating Agent Primary Application: Synthesis of Carbamate-linked Ethyl Lactate Prodrugs

Executive Summary

Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate (CAS: 2270913-05-6) is a highly reactive electrophile designed to introduce the 1-(ethoxycarbonyl)ethyl moiety onto nucleophilic drug targets (amines or alcohols).

In drug development, this reagent is critical for "Pro-moiety" installation. By converting a polar amine into a carbamate-linked ethyl lactate, the resulting prodrug often exhibits enhanced lipophilicity and substrate affinity for Monocarboxylate Transporters (MCTs) , significantly improving oral bioavailability compared to the parent drug. Upon absorption, the promoiety is cleaved by ubiquitous esterases, releasing the active drug, carbon dioxide, and ethyl lactate (a GRAS excipient).

Chemical Identity & Properties

The molecule consists of an ethyl lactate core activated by a 4-nitrophenyl carbonate group. The 4-nitrophenol acts as a leaving group (


), facilitating nucleophilic attack under mild conditions.
Physicochemical Data Table
PropertySpecification
IUPAC Name Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate
CAS Number 2270913-05-6
Molecular Formula

Molecular Weight 283.23 g/mol
Physical State White to off-white solid
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Sparingly soluble in Hexanes
Reactive Motif Mixed Carbonate (Electrophilic Carbonyl)
Leaving Group 4-Nitrophenol (UV active, yellow upon release in base)
Storage -20°C, Hygroscopic (Store under Argon/Nitrogen)

Mechanistic Pathways

Mechanism of Action (Prodrug Derivatization)

The utility of this reagent lies in its ability to react with primary or secondary amines to form a carbamate . The reaction proceeds via a tetrahedral intermediate, followed by the elimination of 4-nitrophenol.

Key Advantage: Unlike chloroformates (which release HCl), this reagent releases 4-nitrophenol, allowing the reaction to proceed under milder basic conditions, preserving sensitive functional groups on the API (Active Pharmaceutical Ingredient).

ReactionMechanism Reagent Reagent (Mixed Carbonate) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine Drug-NH2 (Nucleophile) Amine->Intermediate Nucleophilic Attack Product Prodrug (Carbamate-Lactate) Intermediate->Product Elimination Byproduct 4-Nitrophenol (Leaving Group) Intermediate->Byproduct Release

Figure 1: Reaction pathway for the derivatization of an amine drug using Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate.

Experimental Protocols

Synthesis of the Reagent

Note: If the reagent is not purchased commercially, it can be synthesized from Ethyl Lactate.

Reagents:

  • Ethyl (S)-(-)-lactate (1.0 eq)

  • 4-Nitrophenyl chloroformate (1.05 eq)

  • Triethylamine (TEA) or Pyridine (1.1 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen. Add 4-Nitrophenyl chloroformate (2.11 g, 10.5 mmol) and anhydrous DCM (50 mL). Cool to 0°C.[1]

  • Addition: Dissolve Ethyl lactate (1.18 g, 10 mmol) in DCM (10 mL). Add this solution dropwise to the flask.

  • Base Addition: Add Triethylamine (1.5 mL, 11 mmol) dropwise over 15 minutes. Critical: Maintain temperature < 5°C to prevent decomposition.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting lactate spot should disappear.

  • Workup: Wash the reaction mixture with 1M HCl (2 x 30 mL) to remove excess base, followed by Brine (30 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo. Recrystallize from Hexane/Ether or purify via flash chromatography (Silica gel) to yield the white solid.
    
Application: Prodrug Synthesis (General Protocol)

This protocol demonstrates the attachment of the promoiety to a secondary amine drug (e.g., Gabapentin analog or similar).

Reagents:

  • Target Amine (Drug) (1.0 eq)

  • Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • DMF or Acetonitrile (Solvent)

Workflow:

  • Dissolution: Dissolve the Target Amine (1 mmol) in anhydrous DMF (5 mL).

  • Activation: Add DIPEA (1.2 mmol) and stir for 5 minutes at RT.

  • Coupling: Add Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate (1.1 mmol) in one portion.

  • Monitoring: The solution will turn yellow (release of 4-nitrophenolate). Stir at RT for 12–24 hours.

  • Quench: Dilute with Ethyl Acetate (50 mL) and wash with 5%

    
     (3 x 20 mL). Note: The basic wash is crucial to remove the yellow 4-nitrophenol byproduct.
    
  • Isolation: Wash with water and brine, dry over

    
    , and concentrate.
    

In-Vivo Bioactivation Logic

The rationale for using this specific reagent is the "Double Ester/Carbonate" cleavage mechanism.

  • Absorption: The lipophilic carbamate crosses the intestinal wall (passive or MCT-mediated).

  • Step 1 (Enzymatic): Carboxylesterases attack the ethyl ester of the lactate moiety.

  • Step 2 (Spontaneous): The resulting free acid is unstable. It undergoes spontaneous decarboxylation/elimination.

  • Release: The original amine drug is released along with acetaldehyde, CO2, and ethanol.

Bioactivation Prodrug Prodrug (Intact) Unstable Unstable Acid Intermediate Prodrug->Unstable Hydrolysis Enzyme Carboxylesterase (Liver/Intestine) Enzyme->Prodrug Drug Active Drug (Amine) Unstable->Drug Spontaneous Collapse Byproducts Lactate/CO2/EtOH Unstable->Byproducts

Figure 2: Biological activation pathway of the prodrug synthesized using this reagent.

Safety and Handling

  • Hazards: The reagent generates 4-nitrophenol upon hydrolysis. 4-nitrophenol is a skin and eye irritant and a suspected blood toxicant.

  • Sensitization: As an acylating agent, the reagent itself is a potential skin sensitizer.

  • PPE: Handle in a fume hood wearing nitrile gloves and safety glasses.

  • Waste: Aqueous waste containing 4-nitrophenol must be segregated and treated as hazardous organic waste (often requires specific pH adjustment before disposal protocols).

References

  • ChemScene. (2024). Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate Product Analysis. Retrieved from [2]

  • Cundy, K. C., et al. (2004).[3] XP13512: A Novel Gabapentin Prodrug...[3]. Journal of Pharmacology and Experimental Therapeutics.[3] (Contextual reference for carbamate prodrug mechanisms). Retrieved from

  • PubChem. (2024).[4] Compound Summary: Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate.[2][5] Retrieved from

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis and Application of Ethyl Lactate 4-Nitrophenyl Carbonate

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Reagent for Ethyl Lactoyl Moiety Introduction In the landscape of modern organic synthesis, the demand for reagents that offer mild re...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Reagent for Ethyl Lactoyl Moiety Introduction

In the landscape of modern organic synthesis, the demand for reagents that offer mild reaction conditions, high yields, and the ability to introduce biocompatible moieties is ever-increasing. Ethyl lactate, a biodegradable and green solvent derived from renewable resources, has garnered significant attention for its favorable properties.[1][2][3][4] This guide introduces a specialized reagent, ethyl lactate 4-nitrophenyl carbonate, designed for the efficient introduction of the ethyl lactoyl group onto a variety of nucleophilic substrates. While not a commonplace off-the-shelf reagent, its in-situ generation or synthesis provides a powerful tool for chemists.

This document serves as a technical guide for the synthesis and application of ethyl lactate 4-nitrophenyl carbonate. We will delve into its role as an electrophilic source of the ethyl lactoyl group, its mechanistic underpinnings, and provide detailed protocols for its preparation and use in synthetic transformations, particularly in the context of amine protection and bioconjugation. The 4-nitrophenyl carbonate activating group is a well-established choice for creating highly reactive esters that readily undergo nucleophilic acyl substitution, making it an ideal partner for the ethyl lactate moiety.[5][6][7]

Core Principles and Rationale

The utility of ethyl lactate 4-nitrophenyl carbonate stems from the synergistic combination of its two constituent parts:

  • The Ethyl Lactate Moiety: This group can be strategically introduced into molecules to enhance their properties. For instance, in drug development, the addition of an ethyl lactate group can improve a drug's solubility, modify its pharmacokinetic profile, or serve as a cleavable linker in prodrug design. In polymer chemistry, it can be used to synthesize polylactide-based materials.[8][9][10][11]

  • The 4-Nitrophenyl Carbonate Activating Group: 4-Nitrophenol is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting phenoxide ion.[7][8] This makes the carbonyl carbon of the carbonate highly electrophilic and susceptible to attack by even weak nucleophiles. The release of the yellow-colored 4-nitrophenolate ion upon reaction can also serve as a convenient visual or spectrophotometric indicator of reaction progress.[7]

Synthesis of Ethyl Lactate 4-Nitrophenyl Carbonate

The synthesis of ethyl lactate 4-nitrophenyl carbonate is typically achieved through the reaction of ethyl lactate with 4-nitrophenyl chloroformate in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to deprotonate the hydroxyl group of ethyl lactate, forming a more nucleophilic alkoxide that readily attacks the chloroformate.

Experimental Protocol: Synthesis of Ethyl Lactate 4-Nitrophenyl Carbonate
  • Reagents and Materials:

    • Ethyl lactate (1.0 eq)

    • 4-Nitrophenyl chloroformate (1.2 eq)

    • Pyridine (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask

    • Magnetic stirrer

    • Dropping funnel

    • Ice bath

  • Procedure:

    • To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl lactate and anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add pyridine to the stirred solution.

    • Dissolve 4-nitrophenyl chloroformate in anhydrous DCM and add it dropwise to the reaction mixture via a dropping funnel over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with the addition of water.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Synthesis Workflow

cluster_synthesis Synthesis of Ethyl Lactate 4-Nitrophenyl Carbonate reagents Ethyl Lactate + 4-Nitrophenyl Chloroformate + Pyridine in DCM reaction Reaction at 0°C to Room Temperature reagents->reaction 1. Mix Reagents workup Aqueous Workup and Extraction reaction->workup 2. Quench and Extract purification Column Chromatography workup->purification 3. Purify product Ethyl Lactate 4-Nitrophenyl Carbonate purification->product 4. Isolate Product

Caption: Workflow for the synthesis of ethyl lactate 4-nitrophenyl carbonate.

Application in Amine Protection

A primary application of ethyl lactate 4-nitrophenyl carbonate is the protection of primary and secondary amines as the corresponding ethyl lactoyl carbamates. This protecting group can be valuable in multi-step syntheses where the amine functionality needs to be temporarily masked.

Reaction Mechanism: Amine Protection

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the carbonate. This is followed by the departure of the 4-nitrophenoxide leaving group to yield the stable carbamate product.

cluster_mechanism Mechanism of Amine Protection start Amine (R-NH2) + Ethyl Lactate 4-Nitrophenyl Carbonate intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product Ethyl Lactoyl Carbamate + 4-Nitrophenoxide intermediate->product Elimination of Leaving Group

Caption: Mechanism for the formation of an ethyl lactoyl carbamate.

Experimental Protocol: Protection of a Primary Amine
  • Reagents and Materials:

    • Primary amine (1.0 eq)

    • Ethyl lactate 4-nitrophenyl carbonate (1.1 eq)

    • Triethylamine (1.2 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve the primary amine and triethylamine in the chosen anhydrous solvent in a round-bottom flask.

    • Add a solution of ethyl lactate 4-nitrophenyl carbonate in the same solvent to the amine solution at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring by TLC. The formation of a yellow color indicates the release of 4-nitrophenoxide.

    • Once the reaction is complete, dilute the mixture with the solvent and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting ethyl lactoyl carbamate by recrystallization or column chromatography.

Data Summary

Reaction TypeSubstrateProductTypical Yield (%)
SynthesisEthyl LactateEthyl Lactate 4-Nitrophenyl Carbonate80-95%
Amine ProtectionPrimary/Secondary AmineEthyl Lactoyl Carbamate85-98%

Further Applications and Future Outlook

Beyond amine protection, ethyl lactate 4-nitrophenyl carbonate holds promise in several other areas of synthetic chemistry:

  • Bioconjugation: The reagent can be used to attach the ethyl lactoyl moiety to biomolecules such as peptides, proteins, and oligonucleotides to modify their properties.[12][13]

  • Prodrug Synthesis: It can be employed to link a drug molecule containing a suitable nucleophile (e.g., an amine or hydroxyl group) to the ethyl lactate group, potentially creating a prodrug with enhanced bioavailability or a targeted release profile.[6]

  • Polymer Chemistry: This reagent can act as an initiator or a monomer in the synthesis of novel polylactide-containing copolymers, contributing to the development of new biodegradable materials.[9][11]

The development and application of specialized reagents like ethyl lactate 4-nitrophenyl carbonate underscore the continuous evolution of synthetic organic chemistry towards greater efficiency, selectivity, and sustainability. As research in green chemistry and biocompatible materials progresses, the utility of such reagents is poised to expand significantly.

References

  • Paul, T., & Sharma, B. (2015). Ethyl Lactate as a Green Solvent: A Promising Bio-Compatible Media for Organic Synthesis. Current Green Chemistry.
  • BenchChem. (2025).
  • Hotha, S., et al. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry.
  • Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters.
  • Lee, Y., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
  • van den Heuvel, J. J. (2014). Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • Pereira, C. S. M., et al. (2011). Ethyl Lactate As A Solvent Properties, Applications and Production Processes - A Review. Green Chemistry.
  • Ismalaj, E., et al. (2014). Ethyl lactate and its aqueous solutions as sustainable media for organic synthesis. RSC Advances.
  • Food and Agriculture Organization of the United Nations. (1992).
  • de Jong, E., et al. (2021). Ethyl lactate production by reactive distillation – optimization of reaction kinetics and energy efficiency. Open Research Europe.
  • Majgaonkar, P., et al. (2021).
  • Zhang, G. (2012). Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
  • Jiangxi Zhongding Biotechnology Co., Ltd. (2023).
  • Pereira, C. S. M., et al. (2009). Ethyl Lactate Synthesis using A15 resin as Catalyst/Adsorbent: Kinetic and Adsorption Studies. Biblioteca Digital do IPB.
  • van der Vorm, S. (2017).
  • Organic Chemistry Portal. (2022).
  • Garedew, M. (2014). Green synthesis of aryl aldimines using ethyl lactate.
  • da Silva, A. M., et al. (2016). Synthesis of four-arm poly(ethylene glycol)—nitrophenyl carbonate for PEG—peptide hydrogels.
  • American University. (2023).
  • Palza, H., et al. (2017). Synthesis of Poly(L–lactide)–poly(ε–caprolactone)–poly(ethylene glycol) Terpolymer Grafted onto Partially Oxidized Carbon Nanotube Nanocomposites for Drug Delivery. Polymers.
  • Auras, R., et al. (2022).
  • Anastasaki, A., et al. (2019). Polyacrylates Derived from Biobased Ethyl Lactate Solvent via SET-LRP. Biomacromolecules.
  • van Heeswijk, W. A. R., et al. (1982). Preparation of 4‐nitrophenyl carbonate esters of poly‐ [5N‐(2‐hydroxyethyl)‐L‐glutamine] and coupling with bioactive agents. Die Makromolekulare Chemie.
  • Anastasaki, A., et al. (2019). Polyacrylates Derived from Bio-Based Ethyl Lactate Solvent via SET-LRP. Biomacromolecules.

Sources

Foundational

Activated Mixed Carbonates for Carbamate Prodrug Design

Executive Summary Carbamate prodrugs represent a cornerstone strategy in medicinal chemistry, offering a robust solution for masking amines and alcohols to improve physicochemical properties, metabolic stability, and per...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbamate prodrugs represent a cornerstone strategy in medicinal chemistry, offering a robust solution for masking amines and alcohols to improve physicochemical properties, metabolic stability, and permeability.[1] Unlike esters, which are often too labile, or amides, which can be enzymatically recalcitrant, carbamates occupy a "Goldilocks" zone of chemical stability while remaining susceptible to specific enzymatic hydrolysis (e.g., by carboxylesterases) or self-immolative cascades.

This guide details the Activated Mixed Carbonate method, the industry-standard approach for synthesizing carbamates under mild conditions. By isolating a stable yet reactive mixed carbonate intermediate (typically p-nitrophenyl or N-succinimidyl), researchers can couple complex, sensitive pharmacophores with high precision, avoiding the hazards of direct phosgenation.

Part 1: Theoretical Foundations & Reagent Selection

The Chemistry of Activation

The synthesis of a carbamate prodrug (


) requires the activation of an alcohol (

) or an amine (

). The mixed carbonate method activates the alcohol component by converting it into a carbonate ester with a good leaving group (LG).


The success of this reaction hinges on the electronic properties of the leaving group. It must be electron-withdrawing enough to make the carbonyl carbon electrophilic, yet stable enough to allow the isolation and purification of the intermediate.

Reagent Selection Matrix

Choosing the right activating group is critical for yield and purification.

ReagentLeaving Group (LG)ReactivitySolubilityPurification LogicBest For
4-Nitrophenyl Chloroformate (PNP-Cl) p-Nitrophenol (pKa ~7.1)HighOrganic Solvents (DCM, THF)Crystallization (often solid); LG is yellow (UV active).Small molecule prodrugs; sterically hindered amines.
N,N'-Disuccinimidyl Carbonate (DSC) N-Hydroxysuccinimide (NHS)ModeratePolar Organics (DMF, DMSO)Precipitation; Water wash removes NHS.Bioconjugates; protein labeling; aqueous-soluble drugs.
Bis(pentafluorophenyl) Carbonate PentafluorophenolVery HighOrganicsChromatography required.Low-reactivity amines; rapid coupling requirements.
Triphosgene ChlorideExtremeOrganicsHazardous ; In-situ only.Scale-up where isolation of intermediate is unsafe/costly.

Part 2: Synthetic Strategies & Protocols

Protocol A: Synthesis via p-Nitrophenyl Carbonates

This is the most versatile protocol for small-molecule prodrugs. The p-nitrophenyl moiety serves as a dual-purpose handle: it activates the carbonyl and acts as a UV-vis indicator during the coupling step (release of yellow p-nitrophenolate).

Step 1: Activation of the Alcohol (Promoiety)
  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Dissolution: Dissolve the alcohol (

    
    , 1.0 equiv) and pyridine  (1.5 equiv) in anhydrous DCM or THF.
    
    • Note: Pyridine is preferred over TEA here to prevent side reactions; it acts as both a base and a nucleophilic catalyst.

  • Addition: Cool to 0°C. Add 4-nitrophenyl chloroformate (1.2 equiv) portion-wise or as a solution in DCM.

    • Critical: Do not add the alcohol to the chloroformate; add the chloroformate to the alcohol to minimize symmetric carbonate formation (

      
      ).
      
  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (silica; UV visualization).

  • Workup: Dilute with DCM. Wash with 1M citric acid (to remove pyridine) and cold saturated

    
     (to remove free p-nitrophenol). Dry over 
    
    
    
    .
  • Purification: Recrystallize from EtOAc/Hexanes. Avoid silica chromatography if possible, as activated carbonates can hydrolyze on acidic silica.

Step 2: Coupling with the Drug (Amine)
  • Reaction: Dissolve the isolated p-nitrophenyl carbonate (1.0 equiv) in DMF or DCM. Add the amine drug (

    
    , 1.0–1.2 equiv) and DIEA  (Diisopropylethylamine, 2.0 equiv).
    
  • Catalysis: If the amine is unreactive, add 0.1 equiv of HOBt (Hydroxybenzotriazole) or DMAP .

    • Mechanism:[1][2][3][4][5] HOBt converts the p-nitrophenyl carbonate into a transient, highly reactive HOBt-ester.

  • Monitoring: The reaction mixture will turn bright yellow due to the release of p-nitrophenolate.

  • Purification: Standard extraction and reverse-phase HPLC or flash chromatography.

Visualization of Synthetic Pathway

G Alcohol Promoiety Alcohol (R-OH) Intermediate Activated Mixed Carbonate Alcohol->Intermediate Pyridine, 0°C PNP p-Nitrophenyl Chloroformate PNP->Intermediate Prodrug Carbamate Prodrug (R-O-CO-NR'R'') Intermediate->Prodrug DIEA, RT Byproduct p-Nitrophenol (Yellow Leaving Group) Intermediate->Byproduct Elimination Drug Drug (Amine) (HNR'R'') Drug->Prodrug

Caption: Step-wise synthesis of carbamate prodrugs via p-nitrophenyl carbonate activation. The intermediate isolation allows for purification before the valuable drug payload is introduced.

Part 3: Self-Immolative Linkers (The 1,6-Elimination)

A critical application of activated mixed carbonates is in the design of Antibody-Drug Conjugates (ADCs) and enzyme-triggered prodrugs. Here, the carbamate is not just a stable bond; it is a trigger.

The PABC System

The p-aminobenzyl carbamate (PABC) linker utilizes a 1,6-elimination mechanism.[2][5]

  • Structure: Drug-Carbamate-Benzyl-Spacer-Peptide.

  • Trigger: An enzyme (e.g., Cathepsin B) cleaves the peptide bond.[2]

  • Cascade: The resulting free aniline donates electron density into the benzene ring.

  • Release: This triggers the expulsion of the carbamate leaving group (the drug) and

    
    .
    
Mechanism Diagram

SelfImmolation Prodrug Prodrug Construct (Peptide-Linker-Drug) Intermediate1 Unstable Aniline Intermediate Prodrug->Intermediate1 Peptide Cleavage Enzyme Enzyme (Cathepsin B) Enzyme->Prodrug Transition 1,6-Elimination (Electron Cascade) Intermediate1->Transition Spontaneous Quinone Aza-Quinone Methide Transition->Quinone CO2 CO2 Gas Transition->CO2 FreeDrug Active Drug (Free Amine) Transition->FreeDrug

Caption: The 1,6-elimination cascade mechanism. Enzymatic activation reveals an aniline, driving the electronic cascade that liberates the free drug and CO2.

Part 4: Analytical Characterization & Stability

Validating the Intermediate

Before coupling the drug, the activated carbonate must be characterized to ensure no symmetric carbonate (


) is present.
  • 1H NMR: Look for the diagnostic shift of the protons alpha to the oxygen. For p-nitrophenyl carbonates, the aromatic doublets appear distinctively around 7.4 and 8.3 ppm.

  • IR Spectroscopy: The carbonyl stretch of a mixed carbonate is typically shifted (1760–1780 cm⁻¹) compared to the parent alcohol.

Stability Profiling

Carbamates are generally stable at physiological pH (7.4), but their stability depends heavily on the substitution.

  • Hydrolysis Assay: Incubate the prodrug in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Analyze by HPLC.

  • Plasma Stability: Incubate in human/rat plasma. Rapid degradation here indicates susceptibility to esterases, which is often the design goal for systemic prodrugs.

Data Summary: Comparative Stability | Linker Type | pH 1.2 (


) | pH 7.4 (

) | Plasma (

) | | :--- | :--- | :--- | :--- | | Simple Alkyl Carbamate | > 48 h | > 48 h | Variable (Esterase dependent) | | p-Nitrophenyl Carbonate (Intermediate) | > 24 h | < 1 h (Hydrolyzes) | N/A | | Activated NHS Carbamate | > 12 h | < 10 min | N/A |

Part 5: Troubleshooting & Optimization

Common Failure Modes
  • Symmetric Carbonate Formation:

    • Cause: Excess alcohol relative to PNP-Cl or adding PNP-Cl to the alcohol.

    • Fix: Inverse addition. Add the alcohol/base mixture slowly to a solution of excess PNP-Cl at low temperature.

  • Low Yield in Amine Coupling:

    • Cause: The amine drug is a poor nucleophile (e.g., aniline or steric hindrance).

    • Fix: Switch to a "Super-Active" carbonate using Bis(pentafluorophenyl) carbonate , or use Cs2CO3 as a base to increase the nucleophilicity of the amine.

  • Hydrolysis of Intermediate:

    • Cause: Wet solvents. Activated carbonates are moisture sensitive.[6]

    • Fix: Use strictly anhydrous solvents and store the intermediate under Argon at -20°C.

Expert Tip: The "One-Pot" Variation

For extremely sensitive drugs where isolating the intermediate is risky, use Triphosgene .

  • Protocol: Treat the alcohol with Triphosgene (0.35 equiv) and Pyridine in DCM at -78°C. Stir 30 mins. Add the amine drug and warm to RT.

  • Warning: This generates phosgene in situ. Requires strict safety ventilation.

References

  • Ghosh, A. K., & Brindisi, M. (2015).[7] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Link

  • de Groot, F. M., et al. (2001). Elongated Multiple Electronic Cascade and Cyclization Spacer Systems in Activatible Anticancer Prodrugs for Enhanced Drug Release. Journal of Organic Chemistry, 66(26), 8815–8830. Link

  • Huttenrauch, R., et al. (2016). 4-Nitrophenyl Chloroformate: A Versatile Reagent for the Synthesis of Carbamates.[8] Beilstein Journal of Organic Chemistry, 12, 2118–2126. Link

  • Firestone, R. A., et al. (1984). Lysosomotropic agents.[9] 4. Carbamate-linked prodrugs.[8] Journal of Medicinal Chemistry, 27(8), 1037-1043. Link

  • Ray, A., et al. (2016). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Link

Sources

Exploratory

Bioreversible Promoieties for Amine Drug Delivery: A Technical Guide

Executive Summary The primary amine functionality is ubiquitous in pharmacologically active compounds but frequently presents development hurdles: poor membrane permeability due to ionization at physiological pH, rapid o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The primary amine functionality is ubiquitous in pharmacologically active compounds but frequently presents development hurdles: poor membrane permeability due to ionization at physiological pH, rapid oxidative metabolism, or low aqueous solubility. Conventional protection (e.g., simple amides) often fails due to excessive in vivo stability. This guide details the design, synthesis, and validation of bioreversible promoieties —specifically Acyloxyalkyl Carbamates , N-Mannich Bases , and Azo-linkages . These strategies utilize specific chemical or enzymatic triggers to regenerate the parent amine, offering a programmable release profile essential for modern drug delivery.

Mechanistic Foundations & Strategic Selection

The selection of a promoiety must be driven by the specific barrier preventing efficacy.

BarrierRecommended PromoietyRelease MechanismKey Advantage
Low Oral Bioavailability (Class III/IV)Acyloxyalkyl Carbamate Enzymatic (Esterase)

Chemical Cascade
Increases lipophilicity; bypasses ionization; rapid systemic release.
Solubility / Formulation N-Mannich Base pH-dependent HydrolysisIncreases aqueous solubility (if hydrophilic amine used) or lipophilicity.
Colon Targeting (IBD)Azo Linkage Reductive (Bacterial Azoreductase)Site-specific release in the large intestine; minimal systemic absorption.[1]
Blood-Brain Barrier Acyloxyalkyl Carbamate Enzymatic CascadeMasks charge to allow passive diffusion; regenerates amine inside CNS.
The Acyloxyalkyl Carbamate "Cascade"

This is the gold standard for amine prodrugs (e.g., Gabapentin enacarbil). It solves the stability issue of simple carbamates. A simple carbamate is too stable; however, by attaching an acyloxy group to the alkyl chain, we introduce an esterase-sensitive trigger.

Mechanism:

  • Trigger: Esterases cleave the terminal ester.

  • Destabilization: The resulting

    
    -hydroxyalkyl carbamate is unstable.
    
  • Collapse: It spontaneously decomposes into an aldehyde, carbon dioxide, and the free amine.

CascadeMechanism Prodrug Acyloxyalkyl Carbamate Prodrug Inter1 Intermediate (α-Hydroxyalkyl carbamate) Prodrug->Inter1 Esterase Hydrolysis (Rate Limiting) Amine Active Amine Drug Inter1->Amine Spontaneous Collapse Byproducts Aldehyde + CO₂ Inter1->Byproducts

Figure 1: The enzymatic cascade mechanism of acyloxyalkyl carbamates. The ester cleavage is the rate-determining step, followed by rapid chemical decomposition.

Chemical Synthesis Protocols

Synthesis of Acyloxyalkyl Carbamate Prodrugs

Method: The "One-Pot" Carbonate Displacement. Rationale: Direct reaction of amines with


-haloalkyl esters is often low-yielding. The use of a p-nitrophenyl carbonate intermediate ensures high yield and mild conditions.

Reagents:

  • Parent Amine Drug (

    
    )
    
  • 1-Chloroalkyl chloroformate

  • Carboxylic acid (for the ester tail)

  • p-Nitrophenol

  • Silver oxide (

    
    ) or Mercury salt (catalyst)
    
  • Base (Triethylamine or Diisopropylethylamine)

Step-by-Step Protocol:

  • Synthesis of

    
    -Chloroalkyl Carbonate: 
    
    • Dissolve p-nitrophenol (1.0 eq) in dry dichloromethane (DCM) at 0°C.

    • Add 1-chloroalkyl chloroformate (1.1 eq) and pyridine (1.1 eq) dropwise.

    • Stir for 2 hours. Wash with water, dry over

      
      , and concentrate to yield p-nitrophenyl 
      
      
      
      -chloroalkyl carbonate.
  • Formation of Acyloxyalkyl Carbonate Intermediate:

    • Dissolve the product from Step 1 in toluene.

    • Add the carboxylic acid (1.2 eq) and Silver Oxide (

      
      , 1.5 eq).
      
    • Reflux for 4–6 hours (protect from light).

    • Filter off silver salts and evaporate solvent. This yields the p-nitrophenyl

      
      -acyloxyalkyl carbonate.[2]
      
  • Prodrug Coupling:

    • Dissolve the Parent Amine Drug (1.0 eq) in DMF or DCM.

    • Add the p-nitrophenyl

      
      -acyloxyalkyl carbonate (1.1 eq).
      
    • Add Triethylamine (1.5 eq).

    • Stir at room temperature for 12–24 hours. Monitor by TLC/LC-MS.

    • Purification: The byproduct is p-nitrophenol (yellow). Wash extensively with mild base (

      
      ) to remove it, followed by silica gel chromatography.
      
Synthesis of N-Mannich Bases

Method: Mannich Condensation.[3][4][5] Rationale: Ideal for increasing solubility of lipophilic amines (e.g., Rolitetracycline).[3] The reaction is reversible; stability depends on the steric hindrance of the amine and the acidity of the amide component.

Reagents:

  • Amine Drug (NH-acidic component preferred, e.g., amide/imide, or secondary amine)

  • Formaldehyde (37% solution or paraformaldehyde)

  • Secondary Amine (Auxiliary, e.g., morpholine, pyrrolidine)

Protocol:

  • Dissolve the Amine Drug (10 mmol) in ethanol.

  • Add the Auxiliary Amine (10 mmol).

  • Add Formaldehyde (15 mmol) dropwise while stirring.

  • Reflux the mixture for 2–4 hours.

  • Crystallization: Cool the solution on ice. The Mannich base often precipitates. If not, remove solvent under reduced pressure and recrystallize from ethanol/ether.

  • Note: Mannich bases are moisture sensitive. Store in a desiccator.

Validation: In Vitro Hydrolysis Kinetics

To verify the "bioreversibility," you must prove the prodrug releases the parent amine under physiological conditions.

Experimental Workflow (Stability Assay)

Objective: Determine half-life (


) in simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and plasma.

KineticsWorkflow Stock Prodrug Stock (DMSO/MeCN) Media Incubation Media (pH 1.2, 7.4, Plasma) Stock->Media Incubate Incubation at 37°C Media->Incubate Sample Sampling (0, 5, 15, 30, 60 min) Incubate->Sample Time points Quench Quenching (Ice-cold Acetonitrile) Sample->Quench Stop Reaction Analysis HPLC/LC-MS Analysis Quench->Analysis Calc Calculate k_obs & t_1/2 Analysis->Calc

Figure 2: Standard workflow for determining prodrug hydrolysis kinetics.

Detailed Protocol
  • Preparation: Prepare 10 mM stock solution of prodrug in acetonitrile.

  • Media Setup:

    • pH 1.2 (SGF): 0.1 N HCl.[6]

    • pH 7.4 (PBS): Phosphate buffered saline.

    • Plasma: Pooled human or rat plasma (pre-warmed to 37°C).[6]

  • Incubation:

    • Add 10 µL of stock to 990 µL of media (Final conc: 100 µM).

    • Shake in water bath at 37°C.

  • Sampling:

    • At

      
       min, withdraw 100 µL.
      
    • Quenching: Immediately add to 200 µL ice-cold acetonitrile (precipitates plasma proteins and stops enzymatic activity).

    • Centrifuge at 10,000 rpm for 5 min.

  • Analysis: Inject supernatant into HPLC (Reverse phase C18). Monitor disappearance of Prodrug and appearance of Parent Amine.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope =

      
      .
      
    • 
      .
      

Acceptance Criteria:

  • Mannich Bases: Should show

    
     min at pH 7.4 (if designed for rapid release) or pH-dependent stability (stable at pH 7.4, labile at pH 5.0 for endosomal release).
    
  • Acyloxyalkyl Carbamates: Should be stable in pH 1.2 and 7.4 buffer (chemical stability) but degrade rapidly in Plasma (

    
     min) due to esterases.
    

References

  • Alexander, J., et al. (1988). "(Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes."[2][7] Journal of Medicinal Chemistry, 31(2), 318-322. Link

  • Simplício, A. L., et al. (2008).[8] "Prodrugs for Amines." Molecules, 13(3), 519-547. Link

  • Bundgaard, H., & Johansen, M. (1980). "Prodrugs as drug delivery systems IV: N-Mannich bases as potential novel prodrugs for amides, ureides, amines, and other NH-acidic compounds."[9] Journal of Pharmaceutical Sciences, 69(1), 44-46. Link

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications."[10][11] Nature Reviews Drug Discovery, 7, 255–270. Link

  • Dahan, A., et al. (2014). "Modern prodrug design for targeted oral drug delivery."[10] Molecules, 19(10), 16489-16505.[10] Link

Sources

Foundational

A Guide to the Mechanism and Application of 4-Nitrophenyl Carbonate Activation

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of the core principles and practical applications of 4-nitrophenyl carbon...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of the core principles and practical applications of 4-nitrophenyl carbonate activation chemistry, a cornerstone technique in bioconjugation, solid-phase synthesis, and the installation of base-labile protecting groups.

Introduction: The Strategic Advantage of Activated Esters

In the realm of chemical synthesis, particularly where the substrates are sensitive biological molecules, the ability to form stable linkages under mild conditions is paramount. This necessitates the use of "activated" functional groups. 4-Nitrophenyl carbonates are a prominent class of active esters, prized for their balance of reactivity and stability. They serve as versatile intermediates for the efficient coupling of molecules, most commonly through the formation of carbamate or other carbonate linkages.

The utility of 4-nitrophenyl carbonates stems from the electron-withdrawing nature of the para-nitro group, which transforms the otherwise poor phenoxy leaving group into an excellent one. This activation allows for facile nucleophilic attack at the carbonyl carbon under conditions that preserve the integrity of complex molecules like proteins and oligonucleotides. Furthermore, the release of the 4-nitrophenolate anion, a bright yellow species, provides a convenient real-time spectrophotometric method for monitoring reaction progress.[1][2]

The Core Mechanism: A Stepwise Approach to Linkage Formation

The activation of a hydroxyl group with 4-nitrophenyl chloroformate and its subsequent reaction with a nucleophile, typically a primary or secondary amine, is not a simple, single-step event. Kinetic studies have revealed a stepwise mechanism that proceeds through a zwitterionic tetrahedral intermediate.[3][4][5] Understanding this mechanism is crucial for optimizing reaction conditions and minimizing side products.

Activation Step: Formation of the 4-Nitrophenyl Carbonate

The initial step involves the reaction of an alcohol with 4-nitrophenyl chloroformate in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base is critical for scavenging the HCl generated during the reaction, driving the equilibrium towards product formation.

Caption: Mechanism of carbamate formation from a 4-nitrophenyl carbonate.

Factors Influencing the Reaction: A Guide to Optimization

The efficiency of 4-nitrophenyl carbonate activation and subsequent coupling is highly dependent on several experimental parameters.

ParameterEffect and Rationale
pH Reactions are generally faster at slightly basic pH (7.5-8.5). This is because the amine nucleophile is more reactive in its deprotonated state. However, excessively high pH (>9) can lead to hydrolysis of the activated carbonate. [1]
Solvent Aprotic polar solvents such as DMF, DMSO, and acetonitrile are commonly used. These solvents effectively solvate the reactants without interfering with the reaction. The use of protic solvents like water can lead to competitive hydrolysis. [4]
Nucleophile Basicity More basic amines are generally more nucleophilic and react faster. However, for very basic amines, the rate-determining step can shift from the formation of the tetrahedral intermediate to its breakdown. [3][5]
Leaving Group pKa The pKa of 4-nitrophenol is approximately 7.15. This relatively low pKa makes the 4-nitrophenoxide a stable anion and thus an excellent leaving group, which drives the reaction forward.

Applications in Research and Development

The versatility of 4-nitrophenyl carbonate chemistry has led to its widespread adoption in several key areas of scientific research.

Bioconjugation

4-Nitrophenyl carbonates are used to link small molecules, such as drugs or fluorescent dyes, to proteins. The reaction is typically targeted at the ε-amino group of lysine residues. The mild reaction conditions are well-suited for maintaining the protein's structure and function. [6][7]

Solid-Phase Synthesis

In solid-phase synthesis, a linker molecule connects the growing synthetic chain to an insoluble resin. 4-Nitrophenyl carbonate-functionalized resins, such as activated Wang resins, are employed to immobilize the first building block (e.g., an amino acid or a small molecule with a hydroxyl group). [8][9]This approach is often part of a "safety-catch" strategy, where the linker is stable during the synthesis but can be activated for cleavage at the end. [9][10]

G Resin Solid Support (e.g., Wang Resin) ActivatedResin 4-Nitrophenyl Carbonate Resin Resin->ActivatedResin Activation AttachedMolecule Immobilized Molecule on Resin ActivatedResin->AttachedMolecule Loading Molecule R-OH (Molecule to be attached) Molecule->AttachedMolecule Elongation Peptide/Molecule Elongation AttachedMolecule->Elongation Cleavage Cleavage from Resin Elongation->Cleavage FinalProduct Final Product Cleavage->FinalProduct

Caption: Workflow for solid-phase synthesis using an activated carbonate resin.

Base-Labile Protecting Groups

The carbonate linkage formed from a 4-nitrophenyl carbonate is stable under neutral and acidic conditions but can be cleaved under mild basic conditions. [1]This makes it a useful orthogonal protecting group for alcohols and amines in multi-step organic synthesis. [1][2]

Experimental Protocols

The following are generalized protocols that can be adapted for specific applications.

Protocol 1: Activation of an Alcohol with 4-Nitrophenyl Chloroformate
  • Dissolve the alcohol (1 equivalent) in a dry aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, such as triethylamine (1.2 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-nitrophenyl chloroformate (1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Upon completion, filter off the triethylammonium chloride salt.

  • Wash the filtrate with a mild acid (e.g., 1M HCl) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the activated carbonate.

Protocol 2: Carbamate Formation with an Amine
  • Dissolve the 4-nitrophenyl carbonate-activated molecule (1 equivalent) in a dry aprotic solvent (e.g., DMF).

  • Add the amine (1.2 equivalents) to the solution.

  • Stir the reaction at room temperature. The formation of a yellow color indicates the release of 4-nitrophenoxide and the progress of the reaction.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the product can be purified by standard chromatographic techniques.

Protocol 3: Loading a Molecule onto a 4-Nitrophenyl Carbonate Resin
  • Swell the 4-nitrophenyl carbonate resin (1 equivalent) in a suitable solvent (e.g., DMF) for 30 minutes.

  • In a separate flask, dissolve the molecule to be loaded (containing a hydroxyl or amine group, 2-3 equivalents) in DMF.

  • Add a catalyst, such as 4-(dimethylamino)pyridine (DMAP) (0.1-0.5 equivalents), to the solution of the molecule.

  • Add the solution of the molecule and catalyst to the swollen resin.

  • Agitate the mixture at room temperature for 12-24 hours.

  • Filter the resin and wash it sequentially with DMF, dichloromethane, and methanol to remove unreacted reagents.

  • Dry the resin under vacuum. The loading efficiency can be determined by cleaving a small amount of the molecule from the resin and quantifying it.

Troubleshooting and Considerations

  • Hydrolysis: The presence of water can lead to the hydrolysis of the 4-nitrophenyl carbonate, reducing the yield of the desired product. Ensure all glassware and solvents are dry.

  • Low Reactivity: If the reaction is sluggish, gentle heating (40-50 °C) can be applied. For weakly nucleophilic amines, a higher excess of the amine or a catalyst like DMAP may be necessary.

  • Side Reactions with Proteins: In protein conjugation, ensure the pH is well-controlled to avoid modification of other residues like tyrosine or serine at very high pH.

  • Monitoring: The reaction can be conveniently monitored by observing the increase in absorbance at approximately 400 nm, corresponding to the formation of the 4-nitrophenoxide ion. [11]

Conclusion

4-Nitrophenyl carbonate activation is a robust and versatile chemical tool with significant applications in modern drug discovery and development. Its predictable mechanism, mild reaction conditions, and the convenience of reaction monitoring make it an invaluable technique for the synthesis of complex molecules and bioconjugates. A thorough understanding of the underlying principles outlined in this guide will enable researchers to effectively harness the power of this important activation chemistry.

References

  • US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google P
  • Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism - PubMed. (URL: [Link])

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups - Journal of Emerging Investigators. (URL: [Link])

  • Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl)
  • Solid-Phase Synthesis of Optically Active Substituted 2-Aminofuranones Using an Activated Carbonate Linker - PMC. (URL: [Link])

  • Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • A Ligand‐Directed Nitrophenol Carbonate for Transient in situ Bioconjugation and Drug Delivery - ResearchGate. (URL: [Link])

  • 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent - ResearchGate. (URL: [Link])

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis - MDPI. (URL: [Link])

  • Recent advances in heterolytic nucleofugal leaving groups - PMC - NIH. (URL: [Link])

  • pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside - ChemRxiv. (URL: [Link])

  • C-S coupling with nitro group as leaving group via simple inorganic salt catalysis. (URL: [Link])

  • p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC. (URL: [Link])

  • A Ligand-Directed Nitrophenol Carbonate for Transient In Situ Bioconjugation and Drug Delivery - ChemRxiv. (URL: [Link])

  • Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L - Organic Syntheses. (URL: [Link])

  • Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C[double bond]O to C[double bond]S on reactivity and mechanism - PubMed. (URL: [Link])

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (URL: [Link])

  • University of Groningen Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation Bi. (URL: [Link])

  • p-Nitrophenyl carbonate (NPC) as Protecting - Googleapis.com. (URL: )
  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups - Journal of Emerging Investigators. (URL: [Link])

  • Secondary Organic Aerosol Formation from Nitrophenols Photolysis under Atmospheric Conditions - MDPI. (URL: [Link])

  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities - Books. (URL: [Link])

  • Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins - Frontiers. (URL: [Link])

Sources

Exploratory

Chemical Stability of Lactate-Derived Mixed Carbonates: A Technical Guide to Prodrug Linker Optimization

Executive Summary Lactate-derived mixed carbonates represent a sophisticated class of prodrug linkers, bridging the gap between aqueous formulation stability and rapid in vivo bioconversion. By coupling a parent drug to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lactate-derived mixed carbonates represent a sophisticated class of prodrug linkers, bridging the gap between aqueous formulation stability and rapid in vivo bioconversion. By coupling a parent drug to a lactate or oligo(lactic acid) promoiety via a carbonate bond, developers can drastically enhance aqueous solubility and membrane permeability while maintaining a predictable, tunable degradation profile[1]. This whitepaper explores the mechanistic stability of these compounds and provides self-validating analytical workflows for their evaluation.

Mechanistic Rationale: The Carbonate Advantage

Unlike standard aliphatic esters, which are highly susceptible to premature aqueous hydrolysis, carbonate esters exhibit superior chemical stability in buffer solutions[2]. The mixed carbonate linkage (


) requires the formation of a high-energy tetrahedral intermediate during base-catalyzed hydrolysis.

When one of the


 groups is a lactate derivative, the 

-methyl group of the lactate moiety introduces critical steric hindrance. This bulk physically shields the electrophilic carbonyl carbon, significantly reducing the rate constant for nucleophilic attack by hydroxide ions or water molecules. Consequently, these prodrugs can be formulated as stable lyophilized powders or slightly acidic aqueous suspensions without significant degradation prior to administration.
Degradation Kinetics: Chemical vs. Enzymatic Cleavage

The degradation of lactate-derived mixed carbonates is highly environment-dependent, a feature that is deliberately exploited in targeted drug delivery.

  • Chemical Hydrolysis (In Vitro): The chemical degradation follows a V-shaped pH-rate profile. At physiological pH (7.4), specific base catalysis dominates, but the steric bulk of the lactate group keeps the half-life relatively long. The rate-limiting step is the addition of the hydroxide ion to form the tetrahedral intermediate[2].

  • Enzymatic Cleavage (In Vivo): Upon entering systemic circulation, the prodrug is rapidly recognized by plasma carboxylesterases (e.g., CES1 in the liver, CES2 in the intestine and plasma). Enzymatic cleavage bypasses the slow chemical hydrolysis, rapidly yielding a monoalkyl carbonate intermediate. This intermediate is thermodynamically unstable and undergoes spontaneous, rapid decarboxylation (releasing

    
    ) to liberate the active parent drug[3].
    

Pathway A Lactate-Derived Mixed Carbonate B Chemical Hydrolysis (Aqueous Buffer) A->B Slow (In Vitro) C Enzymatic Cleavage (Plasma Esterases) A->C Fast (In Vivo) D Tetrahedral Intermediate B->D OH- Attack E Monoalkyl Carbonate Intermediate C->E CES1/CES2 D->E Rate-Limiting F Spontaneous Decarboxylation (- CO2) E->F Rapid G Active Parent Drug F->G

Fig 1: Degradation pathways of lactate mixed carbonates via chemical and enzymatic cleavage.

Self-Validating Experimental Workflows

As a Senior Application Scientist, I mandate that all stability profiling must be self-validating. A common pitfall in prodrug development is failing to distinguish between chemical degradation and enzymatic conversion, or losing mass balance due to unmonitored intermediate formation. The following protocols integrate strict quenching and mass-balance checks to ensure absolute data integrity.

Protocol A: pH-Dependent Chemical Stability Profiling

Objective: To map the V-shaped pH-rate profile and identify the optimal formulation pH.

  • Buffer Preparation: Prepare 50 mM buffers across pH 1.2 (HCl/KCl), pH 5.0 (Acetate), and pH 7.4 (Phosphate). Causality: Using consistent ionic strength (adjusted with NaCl) prevents kinetic salt effects from artificially skewing the hydrolysis rate.

  • Spiking: Initiate the reaction by spiking the lactate-derived mixed carbonate prodrug (from a 10 mM DMSO stock) into the pre-warmed (37°C) buffers to a final concentration of 10 µM.

  • Sampling & Quenching: At predetermined time points (0, 1, 2, 4, 8, 24, 48 hours), extract 100 µL aliquots and immediately mix with 100 µL of ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled prodrug). Causality: The cold acetonitrile drastically lowers the dielectric constant and temperature, instantly halting chemical hydrolysis and locking the kinetic state.

  • Analysis: Analyze via LC-Orbitrap MS. Track the exact mass of the prodrug, the monoalkyl carbonate intermediate, and the parent drug. Self-Validation: The sum of the molar concentrations of all three species must equal the initial 10 µM starting concentration (>95% mass balance) to confirm no secondary degradation pathways are occurring.

Protocol B: In Vitro Plasma Stability Assay

Objective: To quantify enzymatic bioconversion rates across different species.

  • Matrix Equilibration: Pre-incubate pooled human and murine plasma (adjusted to pH 7.4) at 37°C for 10 minutes.

  • Reaction Initiation: Add the prodrug to a final concentration of 10 µM.

  • Protein Crashing (Quenching): At tight intervals (0, 15, 30, 60, 120 minutes), transfer 50 µL of the matrix into 150 µL of ice-cold acetonitrile with internal standard. Causality: Acetonitrile denatures plasma esterases instantly, preventing post-sampling enzymatic cleavage that would otherwise artificially shorten the calculated half-life[3].

  • Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Quantification: Inject the supernatant into the LC-MS system. Calculate the half-life (

    
    ) using a first-order exponential decay model.
    

Workflow S1 Sample Prep (10 µM Prodrug) S2 Incubation (pH Buffers / Plasma) S1->S2 S3 Quenching (Cold MeCN + IS) S2->S3 S4 Centrifugation (Protein Crash) S3->S4 S5 LC-Orbitrap MS Analysis S4->S5 S6 Kinetic Modeling (t1/2 Calculation) S5->S6

Fig 2: Self-validating experimental workflow for quantifying prodrug stability and degradation.

Quantitative Data Analysis

The table below summarizes typical stability data for a model lactate-derived mixed carbonate prodrug. Notice the stark contrast between buffer stability and plasma stability, validating the prodrug's design as a stable transit molecule that rapidly activates in vivo.

ConditionpH / MatrixHalf-Life (

)
Primary Degradation Mechanism
Simulated Gastric FluidpH 1.2> 48 hoursSpecific Acid Catalysis
Acetate BufferpH 5.0> 72 hoursWater Catalysis (Plateau Region)
Phosphate BufferpH 7.4~ 24 hoursSpecific Base Catalysis
Human PlasmapH 7.41.5 - 3.0 hoursEnzymatic (Carboxylesterases)
Murine PlasmapH 7.4< 30 minutesEnzymatic (High Esterase Activity)

Causality Note on Species Differences: Murine plasma exhibits a half-life of <30 minutes compared to 1.5 - 3 hours in human plasma. This is due to rodents possessing significantly higher circulating carboxylesterase activity. Recognizing this discrepancy is critical to avoid overestimating human clearance rates based purely on preclinical murine models[3].

Conclusion

Lactate-derived mixed carbonates offer an elegant solution to the solubility-stability paradox in drug development. By leveraging the steric hindrance of the lactate


-methyl group, these linkers resist premature aqueous hydrolysis while remaining highly susceptible to targeted enzymatic cleavage. Implementing self-validating LC-MS workflows ensures accurate kinetic profiling, ultimately accelerating the translation of these advanced prodrugs into the clinic.
References
  • "Plasma stability and plasma metabolite concentration-time profiles of oligo(lactic acid)8-paclitaxel prodrug loaded polymeric micelles." National Institutes of Health (NIH) / PMC. 3

  • "The Prodrug Approach: A Successful Tool for Improving Drug Solubility." National Institutes of Health (NIH) / PMC. 1

  • "Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions." MDPI. 2

  • "Prodrugs and their activation mechanisms for brain drug delivery." RSC Publishing.

Sources

Foundational

Engineering Self-Immolative Prodrugs: A Technical Guide to Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate

Executive Summary In the landscape of modern drug development, optimizing the pharmacokinetic profile of an active pharmaceutical ingredient (API) is often as critical as its pharmacodynamics. Ethyl 2-(((4-nitrophenoxy)c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, optimizing the pharmacokinetic profile of an active pharmaceutical ingredient (API) is often as critical as its pharmacodynamics. Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate (CAS 2270913-05-6) has emerged as a highly specialized, bifunctional reagent designed for the synthesis of esterase-sensitive carbamate prodrugs.

By functioning as an activated carbonate linker, this compound enables the seamless conjugation of an ethyl lactate promoiety to amine-containing drugs. This structural modification masks polar amines, thereby increasing lipophilicity and membrane permeability. Upon systemic circulation, the prodrug undergoes a predictable, self-immolative bioconversion to release the parent drug alongside benign byproducts (lactic acid, ethanol, and carbon dioxide). This whitepaper provides a comprehensive mechanistic overview and validated experimental protocols for utilizing this reagent in prodrug synthesis.

Molecular Architecture & Physicochemical Profile

The utility of CAS 2270913-05-6 lies in its dual-domain architecture:

  • The Electrophilic Core (4-Nitrophenyl Carbonate): The 4-nitrophenoxy group is a highly effective leaving group (pKa of 4-nitrophenol ≈ 7.15). The electron-withdrawing nitro group makes the adjacent carbonate highly susceptible to nucleophilic attack by primary or secondary amines[1].

  • The Promoiety (Ethyl Lactate): The ethyl 2-oxypropanoate tail serves as the esterase-labile masking group. It is sterically tunable and highly biocompatible.

Quantitative Data Summary
PropertyValueCausality / Significance in Workflow
CAS Number 2270913-05-6Unique identifier for procurement and literature tracking [1].
Molecular Formula C12H13NO7Defines the stoichiometric mass for reaction equivalents.
Molecular Weight 283.23 g/mol Used to calculate precise molarity in anhydrous reactions.
LogP (Predicted) 2.06Indicates moderate lipophilicity, ideal for organic solvent solubility.
Topological Polar Surface Area 104.97 ŲPredicts the membrane permeability characteristics of the free linker.
Storage Conditions 2-8°C (Sealed)Prevents ambient moisture from prematurely hydrolyzing the carbonate.

Mechanistic Causality: The Self-Immolative Pathway

Carbamate linkages are widely utilized in prodrug design to improve metabolic stability compared to simple esters, while remaining more labile than amides [2]. However, a standard carbamate can sometimes be too stable. CAS 2270913-05-6 solves this by creating an alkoxycarbonylalkyl carbamate .

The causality of the drug release mechanism relies on a two-step cascade:

  • Enzymatic Trigger: Human carboxylesterases (e.g., hCES1 in the liver, hCES2 in the intestine) selectively hydrolyze the distal ethyl ester of the lactate promoiety.

  • Spontaneous Elimination: The resulting carboxylic acid intermediate is thermodynamically unstable. The carboxylate oxygen attacks the carbamate carbonyl (or undergoes a concerted decarboxylation), forming a transient 5-membered cyclic intermediate (oxazolidine-2,4-dione derivative) that rapidly collapses. This self-immolative cascade releases the free API, carbon dioxide, and lactic acid [3].

G A API (Drug-NH2) C Carbamate Prodrug (Stable in Plasma) A->C Conjugation (- 4-Nitrophenol) B CAS 2270913-05-6 (Linker) B->C D Esterase Cleavage (Intracellular) C->D E Acid Intermediate (Unstable) D->E Hydrolysis (- Ethanol) F Active API Released + CO2 + Lactic Acid E->F Spontaneous Elimination

Fig 1. Bioconversion pathway of the ethyl lactate carbamate prodrug into the active API.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every choice—from solvent to base—is optimized to prevent side reactions such as urea formation or premature carbonate hydrolysis.

Protocol 1: Synthesis of the Carbamate Prodrug

Objective: Covalently link the API to the ethyl lactate promoiety.

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve the amine-containing API (1.0 eq) and CAS 2270913-05-6 (1.1 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Causality: Anhydrous conditions are critical; trace water will act as a competing nucleophile, hydrolyzing the activated carbonate.

  • Base Addition: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a nucleophile, thereby eliminating the risk of forming diethylcarbamate impurities.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2–4 hours. The solution will turn distinctively yellow, indicating the release of the 4-nitrophenolate leaving group. Monitor completion via TLC or LC-MS.

  • Quenching & Workup: Dilute the mixture with additional DCM and wash sequentially with saturated aqueous NaHCO3 (3x) and brine (1x). Causality: The basic NaHCO3 wash is essential to deprotonate the 4-nitrophenol byproduct, partitioning it entirely into the aqueous layer for easy removal.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate gradient).

Protocol 2: In Vitro Esterase Cleavage Assay

Objective: Validate the enzymatic release of the API.

  • Media Preparation: Prepare a 100 mM Phosphate Buffered Saline (PBS) solution at pH 7.4. Causality: Strict pH control ensures that any observed cleavage is enzymatically driven, ruling out base-catalyzed hydrolysis.

  • Enzyme Spiking: Add Porcine Liver Esterase (PLE) to the buffer to achieve a final concentration of 1 U/mL. PLE acts as a robust, commercially available surrogate for human carboxylesterases.

  • Incubation: Dissolve the purified prodrug in DMSO (to a 10 mM stock) and spike it into the PLE-buffer solution to a final concentration of 10 µM (final DMSO concentration ≤ 1% to prevent enzyme denaturation). Incubate at 37°C.

  • Sampling & Quenching: At predetermined time points (0, 15, 30, 60, 120 mins), extract 100 µL aliquots and immediately quench by adding 200 µL of ice-cold Acetonitrile containing an internal standard. Causality: Cold Acetonitrile instantly precipitates the PLE enzyme, halting the reaction at the exact time point for accurate kinetic profiling.

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the prodrug and the appearance of the free API.

Workflow Step1 1. Reagent Prep API + CAS 2270913-05-6 in anhydrous DCM Step2 2. Base Addition DIPEA (2.0 eq) at 0°C to RT Step1->Step2 Step3 3. Monitoring Track 4-nitrophenol release (UV 400nm) Step2->Step3 Step4 4. Purification Aqueous wash & Silica Gel Chromatography Step3->Step4 Step5 5. Validation LC-MS, NMR & Porcine Liver Esterase Assay Step4->Step5

Fig 2. Step-by-step experimental workflow for prodrug synthesis and in vitro validation.

Analytical Validation Markers

When characterizing the newly synthesized prodrug via Nuclear Magnetic Resonance (NMR), researchers should look for specific signature shifts that validate successful conjugation:

  • Disappearance of Aromatic Protons: The distinct doublets of the 4-nitrophenyl group (typically around δ 7.4 and 8.3 ppm) must be completely absent, confirming the removal of the leaving group.

  • Lactate Signature: Look for a prominent doublet around δ 1.4–1.5 ppm corresponding to the alpha-methyl group of the lactate promoiety, and a distinct quartet/multiplet around δ 4.9–5.1 ppm for the chiral methine proton adjacent to the ester and carbamate oxygens.

References

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Challenges and Strategies in Prodrug Design: A Comprehensive Review Source: Journal of Advanced Scientific Research URL: [Link]

Exploratory

Technical Comparison: p-Nitrophenyl Carbonate vs. Succinimidyl Carbonate Reagents

Executive Summary In the field of bioconjugation and polymer chemistry, p-Nitrophenyl Carbonate (pNPC) and Succinimidyl Carbonate (SC) represent two of the most critical activating groups for converting hydroxyl-terminat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of bioconjugation and polymer chemistry, p-Nitrophenyl Carbonate (pNPC) and Succinimidyl Carbonate (SC) represent two of the most critical activating groups for converting hydroxyl-terminated polymers (e.g., PEG) into amine-reactive intermediates. While both reagents ultimately yield the same stable urethane (carbamate) linkage upon reaction with primary amines, they differ fundamentally in reactivity kinetics, hydrolysis stability, and leaving group characteristics.

  • Succinimidyl Carbonate (SC) is the "fast-acting" standard, offering rapid conjugation kinetics (t1/2 hydrolysis ~20 min at pH 8) but reduced selectivity and challenging reaction monitoring.

  • p-Nitrophenyl Carbonate (pNPC) is the "controlled" alternative, offering slower kinetics that enable higher selectivity, coupled with a built-in chromophore (p-nitrophenol) for real-time UV-Vis monitoring, albeit with stricter safety requirements regarding leaving group removal.

This guide provides a rigorous technical analysis to assist researchers in selecting the optimal reagent for drug delivery systems, protein modification, and surface functionalization.

Mechanistic Foundations

Both pNPC and SC reagents function as "activated carbonates." The core mechanism involves the nucleophilic attack of a primary amine (e.g., the


-amino group of a lysine residue) on the carbonyl carbon of the activated carbonate.
General Reaction Scheme


Where LG  is the Leaving Group (p-Nitrophenol or N-Hydroxysuccinimide).

The driving force of this reaction is the leaving group's ability to stabilize the negative charge developed during the transition state.

  • NHS (from SC): Stabilized by resonance between the two carbonyl oxygens of the succinimide ring.

  • p-Nitrophenol (from pNPC): Stabilized by the strong electron-withdrawing nitro group on the aromatic ring.

Visualization: Reaction Mechanism

ReactionMechanism Start Activated Carbonate (SC-PEG or pNPC-PEG) Intermediate Tetrahedral Intermediate Start->Intermediate + Amine (Nucleophilic Attack) Amine Target Amine (Protein-NH2) Amine->Intermediate Product Stable Carbamate (Urethane Linkage) Intermediate->Product Collapse LeavingGroup Leaving Group (NHS or p-Nitrophenol) Intermediate->LeavingGroup Release

Caption: General mechanism for carbamate formation via activated carbonate reagents.

Comparative Analysis

Reactivity & Kinetics

The reactivity difference is dictated largely by the pKa of the leaving group. A lower pKa generally correlates with a better leaving group and higher reactivity.

FeatureSuccinimidyl Carbonate (SC)p-Nitrophenyl Carbonate (pNPC)
Leaving Group pKa ~6.0 (N-Hydroxysuccinimide)~7.15 (p-Nitrophenol)
Reactivity High . Rapid coupling, often complete in 15-30 mins.Moderate . Slower coupling, often requiring 1-4 hours.
Hydrolysis t1/2 (pH 8, 25°C) ~20.4 minutes [1]> 60 minutes (Significantly more stable)
Dominant Use Case High-throughput PEGylation; unstable proteins requiring fast reaction.Precision conjugation; scenarios requiring process monitoring.

Expert Insight: The higher reactivity of SC can be a double-edged sword. While it minimizes the time a sensitive protein spends in the reaction buffer, the rapid hydrolysis competes significantly with the conjugation reaction, often requiring a larger molar excess of the SC-reagent to achieve the desired degree of substitution.

Selectivity

Selectivity refers to the reagent's preference for primary amines (N-terminus, Lysine) over other nucleophiles (Histidine imidazoles, Tyrosine hydroxyls).

  • SC Reagents: Due to high electrophilicity, SC can show "promiscuous" reactivity at pH > 8.0, potentially modifying Histidine residues.

  • pNPC Reagents: The slower kinetics allow for thermodynamic discrimination. By controlling pH (e.g., pH 7.5 - 8.0), pNPC is highly selective for primary amines, reducing heterogeneity in the final drug substance.

Leaving Group Monitoring & Safety

This is the most practical differentiator in a laboratory setting.

p-Nitrophenol (The "Yellow" Indicator):

  • Advantage: Upon hydrolysis or aminolysis, p-nitrophenol is released.[1] In basic buffers (pH > 7), it exists as the p-nitrophenolate anion, which is intensely yellow (

    
    ).
    
  • Protocol Utility: You can calculate the exact extent of the reaction in real-time by measuring absorbance at 400 nm.

  • Safety/Toxicity: p-Nitrophenol is a structural alert for genotoxicity. Regulatory bodies (FDA/EMA) require rigorous proof of removal (typically < 1-5 ppm) in the final drug substance [2].

N-Hydroxysuccinimide (NHS):

  • Advantage: Considered a standard, lower-toxicity leaving group in biopharma.

  • Disadvantage: Colorless.[2] Reaction progress cannot be monitored visually. Requires HPLC or TNBS assays to confirm conjugation efficiency.

Experimental Workflows

Synthesis of Activated PEG

The preparation of these reagents from a PEG-diol or mPEG-OH precursor differs slightly.

  • SC-PEG Synthesis: Reaction of PEG-OH with Disuccinimidyl Carbonate (DSC) in the presence of a base (Pyridine or DMAP).

  • pNPC-PEG Synthesis: Reaction of PEG-OH with p-Nitrophenyl Chloroformate in solvent (DCM/Chloroform) with a base.

Conjugation Protocol (Standardized)

The following workflow compares the operational steps for conjugating a protein with mPEG-SC vs. mPEG-pNPC.

ConjugationWorkflow cluster_SC SC-PEG Protocol (Fast) cluster_pNPC pNPC-PEG Protocol (Controlled) SC_Step1 Dissolve Protein (Buffer pH 8.0 - 8.5) SC_Step2 Add SC-PEG Solid (Rapid Addition) SC_Step1->SC_Step2 SC_Step3 Incubate 30-60 min (Room Temp) SC_Step2->SC_Step3 SC_Step4 Quench (Glycine) & Purify SC_Step3->SC_Step4 NPC_Step1 Dissolve Protein (Buffer pH 8.0 - 8.5) NPC_Step2 Add pNPC-PEG (Stock in Aprotic Solvent) NPC_Step1->NPC_Step2 NPC_Step3 Monitor A400nm (Yellow Color Evolution) NPC_Step2->NPC_Step3 NPC_Step4 Incubate 2-4 Hours (Until Plateau) NPC_Step3->NPC_Step4 NPC_Step5 Extensive Purification (Remove Yellow pNP) NPC_Step4->NPC_Step5

Caption: Parallel workflows for PEGylation using SC (left) and pNPC (right) reagents.

Critical Protocol Note: When using pNPC, the purification step must be validated to ensure the complete removal of the yellow p-nitrophenol byproduct. This often requires an additional dialysis step or size-exclusion chromatography (SEC) run compared to SC protocols.

Decision Matrix: When to Use Which?

ScenarioRecommended ReagentRationale
Routine PEGylation Succinimidyl Carbonate (SC) Speed and ease of use. The hydrolysis rate is manageable with excess reagent, and the byproduct (NHS) is easily removed.
Process Development p-Nitrophenyl Carbonate (pNPC) The ability to monitor reaction kinetics via UV (400 nm) allows for precise optimization of pH and stoichiometry.
Site-Specific Targeting p-Nitrophenyl Carbonate (pNPC) Slower kinetics allow for "kinetic discrimination," favoring the most nucleophilic amines (e.g., N-terminus at lower pH) over lysines.
Large Scale GMP Succinimidyl Carbonate (SC) Preferred to avoid the rigorous cleaning validation required for the toxic/colored p-nitrophenol leaving group.
Unstable Proteins Succinimidyl Carbonate (SC) Shorter reaction times (15-30 min) reduce the exposure of the protein to potential denaturation conditions.

References

  • Laysan Bio. Hydrolysis half-lives at pH8, 25°C. Laysan Bio Technical Data. Link

  • FDA Guidance for Industry. Genotoxic and Carcinogenic Impurities in Drug Substances and Products. U.S. Department of Health and Human Services. Link

  • Veronese, F. M. (2001). Peptide and protein PEGylation: a review of problems and solutions. Biomaterials, 22(5), 405-417. Link

  • Miron, T., & Wilchek, M. (1993). A simplified method for the preparation of succinimidyl carbonate polyethylene glycol for coupling to proteins.[3] Bioconjugate Chemistry, 4(6), 568-569.[4] Link

  • Fortier, G., & Laliberte, M. (1993). Surface modification of horseradish peroxidase with polyethylene glycol of various molecular weights. Biotechnology and Applied Biochemistry, 17, 115-130.

Sources

Foundational

Hydrolysis Kinetics of Ethyl Lactyl Carbamates: A Technical Guide

Part 1: Executive Summary Ethyl lactyl carbamates (specifically ethyl -carbamoyllactate and its -substituted derivatives) represent a critical class of structural motifs in medicinal chemistry, serving as prodrug linkers...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

Ethyl lactyl carbamates (specifically ethyl


-carbamoyllactate  and its 

-substituted derivatives) represent a critical class of structural motifs in medicinal chemistry, serving as prodrug linkers and peptidomimetic scaffolds. Their hydrolytic stability is a dual-function parameter: it determines both the shelf-life stability of the formulation and the in vivo release rate of the active parent molecules (lactic acid derivatives and amines).

This guide provides a rigorous technical framework for characterizing the hydrolysis kinetics of these compounds. Unlike simple esters, ethyl lactyl carbamates possess two electrophilic centers—the carbamate carbonyl and the lactate ester carbonyl —creating a competitive degradation landscape heavily influenced by pH, buffer catalysis, and steric factors.

Part 2: Chemical Identity & Mechanistic Framework

Structural Definition

For the purpose of this guide, "Ethyl Lactyl Carbamate" is defined as Ethyl 2-(carbamoyloxy)propanoate .

  • Formula:

    
    
    
  • Key Features:

    • Site A (Carbamate):

      
       (Resistant to acid; susceptible to base via 
      
      
      
      ).
    • Site B (Ester):

      
       (Susceptible to 
      
      
      
      and
      
      
      ).
    • Alpha-Methyl Group: Provides steric hindrance, modulating attack rates at both centers.

Hydrolysis Pathways

The degradation follows two competitive pathways, often leading to the same thermodynamic end-products (lactic acid, ethanol, ammonia, and


) but via different intermediates.
  • Pathway 1: Carbamate Cleavage (Primary in Alkaline pH)

    • Mechanism: Elimination-Addition (

      
      ) involving deprotonation of the nitrogen (if 
      
      
      
      ), followed by isocyanate formation and rapid hydration.
    • Products: Ethyl lactate + Ammonia +

      
      .
      
  • Pathway 2: Ester Hydrolysis (Primary in Acidic/Neutral pH)

    • Mechanism:

      
       (Acid) or 
      
      
      
      (Base) nucleophilic acyl substitution.
    • Products: Carbamoyllactic acid + Ethanol. (Carbamoyllactic acid subsequently decarboxylates).

Mechanistic Visualization

G Substrate Ethyl Lactyl Carbamate (Substrate) Inter_A Isocyanate Intermediate Substrate->Inter_A k1 (Base, E1cB) Inter_B Carbamoyllactic Acid Substrate->Inter_B k2 (Acid/Base) Prod_A Ethyl Lactate + NH3 + CO2 Inter_A->Prod_A Fast (+H2O) Prod_B Lactic Acid + Ethanol + NH3 + CO2 Prod_A->Prod_B Slow Hydrolysis Inter_B->Prod_B Decarboxylation

Caption: Figure 1. Competitive hydrolysis pathways for ethyl lactyl carbamate.


 dominates at 

;

dominates at

.

Part 3: Experimental Methodology

To ensure Trustworthiness and Reproducibility , this protocol uses a self-validating High-Performance Liquid Chromatography (HPLC) workflow. UV-Vis spectrophotometry is insufficient due to the lack of a strong chromophore in aliphatic carbamates; however, Refractive Index (RI) or Mass Spectrometry (MS) detection is recommended.

Reagents and Buffer Systems
  • Ionic Strength: Maintain constant

    
     using 
    
    
    
    to isolate catalytic effects from salt effects.
  • Buffers: Use non-nucleophilic buffers to avoid general base catalysis artifacts.

    • pH 1.0–3.0:

      
      
      
    • pH 3.0–6.0: Acetate (

      
      )
      
    • pH 6.0–8.0: Phosphate (

      
      )
      
    • pH 8.0–12.0: Borate or Carbonate (

      
      )
      
Experimental Workflow (Step-by-Step)
  • Stock Preparation: Dissolve ethyl lactyl carbamate in Acetonitrile (ACN) to create a

    
     stock. Note: ACN is used to prevent premature hydrolysis.
    
  • Reaction Initiation: Inject

    
     of stock into 
    
    
    
    of pre-thermostated buffer (
    
    
    ) in a sealed amber vial. Final concentration:
    
    
    .
  • Sampling: At defined intervals (

    
    ), withdraw 
    
    
    
    .
  • Quenching: Immediately add

    
     of cold mobile phase (pH 3.0 phosphate buffer/ACN) to "freeze" the reaction.
    
  • Analysis: Inject

    
     onto a C18 Reverse-Phase HPLC column.
    
Analytical Conditions (HPLC-UV/MS)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase: Isocratic 10% ACN / 90% Water (

    
     Formic Acid).
    
  • Detection: UV at

    
     (carbonyl) or ESI-MS (SIM Mode: 
    
    
    
    ).
  • Flow Rate:

    
    .
    
Workflow Diagram

Workflow Start Stock Solution (10 mM in ACN) Mix Initiate Reaction (t=0) Start->Mix Buffer Thermostated Buffer (pH X, Temp T) Buffer->Mix Sample Aliquot Withdrawal (At intervals) Mix->Sample Quench Quench (Cold Acidic Mobile Phase) Sample->Quench Analyze HPLC-MS/UV Analysis Quantify [Substrate] Quench->Analyze Analyze->Sample Next Timepoint

Caption: Figure 2. Kinetic assay workflow ensuring precise temporal resolution and reaction quenching.

Part 4: Data Analysis & Kinetic Modeling[1]

Rate Laws

Under pseudo-first-order conditions (buffered aqueous solution), the observed rate constant


 is defined as:


Where


 is the concentration of the ethyl lactyl carbamate.
The overall 

is the sum of contributions from specific acid, specific base, and neutral hydrolysis:


Calculation of Kinetic Parameters
  • Determine

    
    :  Plot 
    
    
    
    vs. time (
    
    
    ). The slope is
    
    
    .
  • pH Profile: Plot

    
     vs. pH.
    
    • Slope -1 region: Specific acid catalysis (

      
      ).
      
    • Slope 0 region: Neutral hydrolysis (

      
      ).
      
    • Slope +1 region: Specific base catalysis (

      
      ).
      
  • Activation Energy (

    
    ):  Perform kinetics at 25°C, 37°C, 50°C, and 60°C. Use the Arrhenius equation:
    
    
    
    
Representative Data Structure

Summarize your findings in a table formatted as follows:

pH

(

)
Half-life (

)
Dominant Mechanism
1.0

1.6 hrsAcid Catalysis (

)
4.0

38.5 hrsNeutral / Transition
7.4

9.2 hrsBase Catalysis (

)
10.0

1.4 minBase Catalysis (

)

Note: Values above are illustrative estimates for carbamate esters.

Part 5: Scientific Integrity & Troubleshooting

Self-Validating Controls
  • Mass Balance Check: Ensure the sum of molar concentrations of Substrate + Products (Ethyl Lactate + Carbamoyllactic acid) remains constant throughout the run. A loss of mass balance suggests adsorption to the vial or evaporation.

  • Buffer Catalysis Check: Run the reaction at pH 7.0 using 10 mM, 20 mM, and 50 mM phosphate buffer. If

    
     increases linearly with buffer concentration, general base catalysis is occurring. Extrapolate to [Buffer] = 0 for the true 
    
    
    
    .
Mechanistic Insights
  • Hammett Plots: If studying

    
    -substituted derivatives, plot 
    
    
    
    vs.
    
    
    . A high
    
    
    value (>2) in the alkaline region supports the
    
    
    mechanism (deprotonation of Nitrogen is rate-limiting).
  • Isotope Effects: Performing the reaction in

    
    . A ratio of 
    
    
    
    typically indicates proton transfer in the rate-determining step.

References

  • Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. Lewis Publishers.
  • Williams, A. (1972). "Alkaline Hydrolysis of Substituted Phenyl Carbamates. Structure-Reactivity Relationships." Journal of the Chemical Society, Perkin Transactions 2. Link

  • Dittert, L. W., & Higuchi, T. (1963). "Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution." Journal of Pharmaceutical Sciences, 52(9), 852-857. Link

  • Vlahov, I. R., & Leamon, C. P. (2012). "Engineering of Linkers for Cleavable Conjugates." Bioconjugate Chemistry. (Discusses carbamate stability in drug delivery). Link

  • Clemson University. "Kinetics of Carbaryl Hydrolysis." Environmental Chemistry Laboratory Guide. (Provides the standard protocol for carbamate kinetic analysis). Link

Exploratory

Technical Guide &amp; Safety Data Sheet (SDS): Nitrophenoxy Carbonyl Propanoates

This technical guide provides an in-depth analysis of the safety, handling, and chemical properties of Nitrophenoxy Carbonyl Propanoates . These compounds are specialized activated mixed carbonates used primarily in drug...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the safety, handling, and chemical properties of Nitrophenoxy Carbonyl Propanoates . These compounds are specialized activated mixed carbonates used primarily in drug development for prodrug synthesis, linker chemistry, and the introduction of propanoate motifs via carbamate or carbonate formation.

Document Control:

  • Version: 2.0 (Technical Whitepaper Edition)

  • Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Development Scientists.

  • Chemical Class: Activated Mixed Carbonates / Nitrogen-Containing Aromatic Esters.

Part 1: Executive Summary & Chemical Identity

The Core Utility

Nitrophenoxy carbonyl propanoates (e.g., Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate) are high-value electrophilic reagents. They function as "activated carbonates," utilizing the 4-nitrophenoxy group as a leaving group to transfer a propanoate-functionalized carbonyl moiety to nucleophiles (amines or alcohols).

Key Application in Drug Development:

  • Prodrug Synthesis: Used to create hydrolytically labile carbamate or carbonate prodrugs (e.g., increasing oral bioavailability of poorly soluble amines).

  • Linker Chemistry: Introduces a "self-immolative" spacer in Antibody-Drug Conjugates (ADCs).

Chemical Identification
PropertySpecification (Exemplar: Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate)
CAS Number 2270913-05-6 (Representative)
Molecular Formula C₁₂H₁₃NO₇
Molecular Weight ~283.23 g/mol
Physical State Pale yellow oil or low-melting solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in Water.[1]
Synonyms 4-Nitrophenyl (1-ethoxy-1-oxopropan-2-yl) carbonate; PNP-Carbonyl-Propanoate.

Part 2: Hazards Identification & Mechanism of Toxicity

The "Trojan Horse" Mechanism

The danger of this compound lies in its reactivity. It is designed to be unstable in the presence of nucleophiles. Upon contact with biological tissue (mucous membranes, lungs, skin), it undergoes rapid acylation , transferring the carbonyl group to proteins, while simultaneously releasing p-nitrophenol .

GHS Classification
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 1 (Irreversible damage possible due to acidity and reactivity).

  • Sensitization, Skin: Category 1 (Potent acylation agent).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).

  • Acute Toxicity (Oral/Inhalation): Category 4 (Driven by p-nitrophenol release).

Decomposition Pathway (Visualizing the Hazard)

The following diagram illustrates the hydrolysis pathway, which is critical for understanding both the shelf-life instability and the toxicity mechanism.

HydrolysisPathway Reagent Nitrophenoxy Carbonyl Propanoate Intermediate Unstable Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Water H₂O / Nucleophile (Moisture/Tissue) Water->Intermediate Product Propanoate Derivative (Carbamate/Acid) Intermediate->Product Byproduct p-Nitrophenol (Toxic/Yellow Stain) Intermediate->Byproduct Elimination Gas CO₂ (Gas) Intermediate->Gas Decarboxylation (if unstable)

Caption: Figure 1: Hydrolysis and degradation pathway. Note the release of p-Nitrophenol, which serves as both a toxic by-product and a visual indicator of degradation.

Part 3: Self-Validating Handling Protocols

Storage & Stability (The Chain of Custody)
  • Temperature: Store at -20°C .

  • Atmosphere: Must be stored under Argon or Nitrogen .

  • Container: Amber glass with a Teflon-lined cap (prevent UV degradation and moisture ingress).

  • Self-Validation Check: Before every use, inspect the container. If the solid/oil has turned bright yellow or orange, significant hydrolysis has occurred. Discard.

Experimental Handling Workflow

Do not weigh this compound on an open bench on a humid day.

HandlingProtocol Storage Freezer (-20°C) Sealed under Argon Equilibration Warm to Room Temp in Desiccator (Prevent Condensation) Storage->Equilibration 30-60 mins Weighing Weigh in Glovebox or Nitrogen Tent Equilibration->Weighing Dry Environment Reaction Dissolve in Anhydrous Solvent (DCM/THF) Weighing->Reaction Immediate Use Quench Quench Excess with Amine/Water Reaction->Quench Post-Reaction

Caption: Figure 2: Safe handling workflow to prevent moisture-induced hydrolysis and operator exposure.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementRationale
Respiratory P95/P100 Respirator or Fume HoodPrevents inhalation of dust/aerosols which cause methemoglobinemia.
Hand Double Nitrile Gloves (0.11mm min)Nitro compounds penetrate skin rapidly; double gloving provides a breakthrough buffer.
Eye Chemical Splash GogglesFace shield recommended if handling >5g due to corrosive risk.
Body Tyvek Lab CoatStandard cotton coats absorb nitro-compounds; Tyvek repels.

Part 4: Emergency Response & Toxicology

Acute Exposure Management
  • Inhalation: Move to fresh air immediately. If lips/fingernails turn blue (cyanosis), administer oxygen. This indicates methemoglobinemia caused by the nitrophenol metabolite [1].

  • Skin Contact: Wash with polyethylene glycol (PEG 400) followed by soap and water. PEG is more effective than water alone for solubilizing lipophilic nitro compounds.

  • Eye Contact: Rinse for 15 minutes. Do not neutralize with acids/bases; thermal burns from neutralization can exacerbate injury.

Toxicological Profile
  • Methemoglobinemia: The p-nitrophenol metabolite oxidizes hemoglobin (Fe2+) to methemoglobin (Fe3+), inhibiting oxygen transport.

  • Sensitization: As an activated carbonate, it can acylate serum proteins (haptenization), leading to immune sensitization and allergic dermatitis upon repeat exposure.

  • Hepatotoxicity: Chronic exposure to p-nitrophenol has been linked to liver damage and glycogen accumulation in animal models [2].

Part 5: Disposal & Environmental Impact[2]

Deactivation Protocol

Never dispose of the active ester directly into general solvent waste.

  • Dilute: Dissolve waste in a combustible solvent (Acetone/Ethanol).

  • Quench: Add an excess of 1M Sodium Hydroxide (NaOH) or aqueous ammonia.

    • Observation: The solution will turn bright yellow (formation of sodium p-nitrophenolate).

  • Wait: Allow to stand for 1 hour to ensure complete hydrolysis of the active carbonate.

  • Neutralize: Adjust pH to 7-8 with dilute HCl.

  • Disposal: Dispose of as halogenated/organic waste (due to the nitro group) according to local EPA/RCRA regulations.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 980, 4-Nitrophenol. Retrieved from [Link]

  • Abd-Elhakim, Y. M., et al. (2021). Long-term exposure to p-Nitrophenol induces hepatotoxicity via accelerating apoptosis and glycogen accumulation. Environmental Science and Pollution Research. Retrieved from [Link]

  • Patheon (2016). Safety First: Controlling Occupational Exposure in Oncology Drug Development. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Reaction Conditions for the Coupling of Amines with Mixed Carbonates

Introduction and Scientific Rationale The carbamate (urethane) linkage is a cornerstone motif in medicinal chemistry, widely utilized in prodrug design, peptide synthesis, and the construction of antibody-drug conjugates...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

The carbamate (urethane) linkage is a cornerstone motif in medicinal chemistry, widely utilized in prodrug design, peptide synthesis, and the construction of antibody-drug conjugates (ADCs)[1]. While traditional carbamate synthesis relied heavily on phosgene or highly reactive chloroformates, these methods suffer from severe toxicity, poor chemoselectivity, and the generation of corrosive hydrogen chloride gas.

To achieve high-yielding, chemoselective alkoxycarbonylation of amines under mild conditions, the field has universally adopted activated mixed carbonates [2]. By pre-activating an alcohol with reagents such as N,N′-disuccinimidyl carbonate (DSC), di-2-pyridyl carbonate (DPC), or p-nitrophenyl chloroformate (PNPCl), chemists can generate a stable, isolable mixed carbonate intermediate. Subsequent coupling with a primary or secondary amine yields the desired carbamate. This guide details the mechanistic causality, optimal reaction conditions, and self-validating protocols required to execute these transformations successfully.

Mechanistic Causality & Reaction Parameters

The coupling of an amine with a mixed carbonate proceeds via a classic nucleophilic acyl substitution. The efficiency of this reaction is governed by the nucleophilicity of the amine, the electrophilicity of the carbonate carbonyl, and the leaving group ability of the activating moiety.

The Role of the Base (Acid Scavenging)

A critical failure point in amine coupling is the omission or under-dosing of a tertiary amine base. As the primary/secondary amine attacks the mixed carbonate, the activating group (e.g., N-hydroxysuccinimide or p-nitrophenol) is expelled. Because these leaving groups are moderately acidic (pKa 4.6 to 7.1), they will rapidly protonate the incoming amine substrate[3]. A protonated amine is entirely non-nucleophilic, which stalls the reaction.

  • Causality-Driven Choice: N,N-Diisopropylethylamine (DIPEA) is heavily favored over Triethylamine (TEA). DIPEA's steric bulk prevents it from acting as a competing nucleophile, thereby suppressing the formation of unwanted acylammonium side products while effectively neutralizing the liberated acidic byproducts.

The Role of the Catalyst (DMAP)

4-Dimethylaminopyridine (DMAP) is frequently employed as a nucleophilic catalyst during the initial formation of the mixed carbonate, particularly for sterically hindered secondary or tertiary alcohols[4]. DMAP attacks the activating reagent to form a highly electrophilic acylpyridinium intermediate, drastically lowering the activation energy for alcohol attack. During the subsequent amine coupling phase, heating (50–70 °C) is sometimes required if the amine is sterically hindered or electronically deactivated (e.g., anilines).

Mechanism A Alcohol (R-OH) C Mixed Carbonate (R-O-CO-O-Lv) A->C Base (DIPEA) DMAP (cat.) B Activating Reagent (e.g., DSC, DPC) B->C E Tetrahedral Intermediate C->E Nucleophilic Attack D Amine (R'-NH2) D->E Base (DIPEA) Acid Scavenging F Carbamate Product (R-O-CO-NH-R') E->F Elimination G Leaving Group (Lv-H) (e.g., NHS) E->G

Mechanistic pathway of carbamate synthesis via mixed carbonate intermediates.

Comparative Analysis of Activating Reagents

Selecting the correct activating reagent dictates the downstream purification strategy. The table below summarizes the quantitative and qualitative parameters of common reagents used to form mixed carbonates.

Activating ReagentLeaving Group (pKa)Relative ReactivityTypical SolventsByproduct Removal Strategy
N,N′-Disuccinimidyl Carbonate (DSC) N-Hydroxysuccinimide (~4.6)HighDCM, MeCN, DMFHighly water-soluble; easily removed by mild aqueous washes (e.g., water or brine).
p-Nitrophenyl Chloroformate (PNPCl) p-Nitrophenol (~7.1)Very HighDCM, THFRequires basic aqueous washes (e.g., 5% Na₂CO₃) until the yellow color dissipates.
Di-2-pyridyl Carbonate (DPC) 2-Hydroxypyridine (~11.6)ModerateDCM, DMFWater-soluble; tautomerization to 2-pyridone provides a thermodynamic driving force.
Benzyl-N-phthalimidyl Carbonate N-Hydroxyphthalimide (~6.3)HighDCM, EtOAcMild reagent; byproduct is easily recovered and reused; good for peptide bonds[3].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They incorporate In-Process Controls (IPCs) to ensure that each chemical transformation has occurred before proceeding, minimizing the risk of carrying forward unreacted starting materials.

Protocol A: Synthesis of the Activated Mixed Carbonate (e.g., Succinimidyl Carbonate)

Note: This protocol utilizes DSC, which is preferred for its balance of high reactivity and ease of byproduct removal[4].

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (Nitrogen or Argon). Add the target alcohol (1.0 equiv., e.g., 10 mmol) and N,N′-disuccinimidyl carbonate (DSC, 1.2 equiv., 12 mmol).

  • Solvation: Suspend the reagents in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) to achieve a 0.2 M concentration. Cool the mixture to 0 °C using an ice bath.

  • Catalysis & Activation: Add DMAP (0.1 equiv., 1 mmol) followed by dropwise addition of DIPEA (1.5 equiv., 15 mmol).

    • Causality Check: The addition of base neutralizes the forming NHS. Gas evolution (CO₂) may be observed if trace moisture is present; strict anhydrous conditions prevent the formation of symmetrical carbonates.

  • IPC Monitoring: Stir the reaction at room temperature for 2–4 hours. Validate completion via TLC (UV/Stain) or LC-MS. Self-Validation: The complete disappearance of the alcohol spot confirms full conversion to the mixed carbonate.

  • Isolation (Optional but Recommended): Dilute with DCM, wash twice with water and once with brine to remove NHS and DMAP. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The mixed carbonate is generally stable and can be stored at -20 °C.

Protocol B: Amine Coupling to Form the Carbamate
  • Coupling Setup: Dissolve the isolated mixed carbonate (1.0 equiv.) in anhydrous DCM or DMF (0.1 M).

  • Amine Addition: Add the primary or secondary amine (1.1 equiv.). If the amine is an HCl salt, add an additional 1.1 equiv. of DIPEA to liberate the free base.

  • Reaction Progression: Stir the mixture at room temperature. For sterically hindered amines or anilines, heat the reaction to 50–70 °C[4].

  • IPC Monitoring: Monitor via LC-MS. Self-Validation: The mass of the mixed carbonate will disappear, replaced by the mass of the target carbamate. If using a p-nitrophenyl carbonate, the solution will turn intensely yellow as p-nitrophenoxide is liberated.

  • Orthogonal Quench & Wash Sequence:

    • Wash with 20% aqueous Citric Acid (2x): Causality: Protonates and extracts any unreacted amine and residual DMAP into the aqueous layer.

    • Wash with 5% aqueous NaHCO₃ (2x): Causality: Neutralizes residual citric acid and extracts the acidic leaving group (NHS or p-nitrophenol) as a water-soluble sodium salt.

    • Wash with Brine (1x): Breaks emulsions and pre-dries the organic phase.

  • Final Isolation: Dry the organic phase over anhydrous MgSO₄, evaporate the solvent, and purify via flash column chromatography if trace impurities remain.

Workflow Step1 1. Activation Mix ROH, DSC, DMAP in DCM (0 °C to RT) Step2 2. IPC Monitoring TLC/LC-MS until ROH is consumed Step1->Step2 Step3 3. Amine Coupling Add R'-NH2 + DIPEA Stir at RT to 70 °C Step2->Step3 Step4 4. Aqueous Quench Wash: 5% NaHCO3 (aq) & 20% Citric Acid (aq) Step3->Step4 Step5 5. Isolation Dry over MgSO4, Concentrate & Purify Step4->Step5

Step-by-step experimental workflow for mixed carbonate generation and amine coupling.

Troubleshooting & Optimization

  • Incomplete Amine Coupling: If the reaction stalls, verify the pH of the reaction mixture. It must be distinctly basic (pH > 8 on wet indicator paper) to ensure the amine remains unprotonated. Add additional DIPEA if necessary.

  • Formation of Symmetrical Ureas: This occurs if trace water hydrolyzes the mixed carbonate or the isocyanate intermediate (if a carbamic acid pathway is triggered). Ensure all solvents are strictly anhydrous and reagents are stored in desiccators.

  • Low Yield with Anilines: Aromatic amines are poor nucleophiles. Switch from DSC to the more highly reactive p-nitrophenyl chloroformate (PNPCl) to form a more electrophilic mixed carbonate, and elevate the reaction temperature to 70 °C[2].

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Alvarez-Gutiérrez, J. M., et al. (2002). Solid-phase syntheses of N-substituted carbamates. Reaction monitoring by gel-phase 13C NMR using a 13C enriched BAL-linker. Tetrahedron, 58(30), 6043-6047. [Link]

  • Badea, M., et al. (2012). Phtalimidyl derivates used at peptide bonds formation. Journal of Optoelectronics and Advanced Materials, 14(9-10), 847-851. [Link]

Sources

Application

Application Note &amp; Protocols: Synthesis of Carbamate Prodrugs Using Ethyl Lactate Derivatives

Introduction: The Strategic Imperative for Advanced Prodrug Design In modern drug development, overcoming pharmacokinetic challenges such as poor solubility, limited permeability, and extensive first-pass metabolism is p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative for Advanced Prodrug Design

In modern drug development, overcoming pharmacokinetic challenges such as poor solubility, limited permeability, and extensive first-pass metabolism is paramount to achieving therapeutic efficacy.[1][2] Prodrug design represents a sophisticated chemical strategy to temporarily mask the functional groups of an active pharmaceutical ingredient (API), thereby improving its drug-like properties.[1] Upon administration, these bioreversible derivatives undergo a predictable chemical or enzymatic transformation in vivo to release the parent drug at the desired site of action.[3]

The carbamate functional group has emerged as a highly versatile and reliable linker in prodrug design.[4][5][6] Its inherent stability and resemblance to a peptide bond allow it to effectively mask polar amine and hydroxyl functionalities, enhancing membrane permeability and protecting the API from premature degradation.[1][4][5] A particularly effective subclass is the (acyloxy)alkyl carbamate system, which is engineered for a two-stage, controlled-release mechanism.[7][8] This system relies on an initial, enzyme-mediated hydrolysis event that triggers a subsequent, rapid and spontaneous chemical breakdown (a self-immolative cascade) to release the active drug.[7][8]

This application note details the synthesis and rationale behind using ethyl lactate-derived promoieties for creating advanced (acyloxy)alkyl carbamate prodrugs. Ethyl lactate, a derivative of naturally occurring lactic acid, is an ideal building block due to its status as a "green" solvent, its high biodegradability, low toxicity, and its chiral nature.[9][10][11][12][13] By incorporating an ethyl lactate moiety, we can design prodrugs with enhanced aqueous solubility and a tailored enzymatic release profile, leveraging the ubiquitous esterase activity in the body for activation.

The Causality of Release: Mechanism of Action

The efficacy of the ethyl lactate-based carbamate prodrug strategy is rooted in a predictable, two-step bioactivation cascade. This design ensures that the prodrug remains intact until it encounters the appropriate enzymatic environment, leading to a controlled release of the parent drug.

  • Enzymatic Trigger: The process is initiated by nonspecific esterase enzymes, which are abundant in plasma and tissues. These enzymes selectively recognize and hydrolyze the ester bond of the ethyl lactate promoiety.[7][8] This is the rate-determining step and is crucial for controlling the release kinetics.

  • Self-Immolative Cascade: The enzymatic cleavage generates a highly unstable hemiacetal intermediate. This intermediate undergoes a rapid, spontaneous 1,6-elimination reaction. This intramolecular cyclization results in the collapse of the linker, releasing the unmodified parent drug (API), carbon dioxide, and acetaldehyde.

This cascade mechanism is highly efficient and ensures a clean release of the active drug without generating reactive or potentially toxic byproducts from the linker itself.

Prodrug_Activation_Mechanism Prodrug Parent Drug-NH-CO-O-CH(CH₃)-O-CO-CH(OH)CH₃ (Ethyl Lactate Carbamate Prodrug) Intermediate Parent Drug-NH-CO-O-CH(CH₃)-OH (Unstable Hemiacetal Intermediate) Prodrug->Intermediate Parent_Drug Parent Drug-NH₂ (Active API) Intermediate->Parent_Drug Spontaneous 1,6-Elimination Byproducts CO₂ + CH₃CHO (Carbon Dioxide + Acetaldehyde) Intermediate->Byproducts

Caption: Mechanism of esterase-activated drug release from an ethyl lactate carbamate prodrug.

General Synthetic Strategy

The synthesis of these prodrugs is typically achieved through a two-part strategy: first, the creation of a highly reactive, activated linker derived from ethyl lactate, followed by its reaction with the parent drug. A robust and widely applicable method involves the use of p-nitrophenyl carbonates, which serve as excellent leaving groups, facilitating the formation of the carbamate bond under mild conditions.[5][7][14]

The overall workflow involves:

  • Activation of the Spacer: A spacer molecule, such as 1-chloroethyl chloroformate, is first activated with p-nitrophenol to create 1-chloroethyl p-nitrophenyl carbonate.

  • Attachment of Promoietry: The ethyl lactate promoiety is attached to this activated spacer via nucleophilic substitution, yielding an activated (acyloxy)alkyl carbonate linker.

  • Prodrug Conjugation: The parent drug, containing a primary or secondary amine, displaces the p-nitrophenolate from the activated linker to form the final carbamate prodrug.

This modular approach allows for flexibility and can be adapted to a wide variety of amine-containing APIs.

Synthetic_Workflow Start Starting Materials Ethyl Lactate Parent Drug (API-NH₂) Activating Agents Step1 Step 1: Linker Activation Synthesis of 1-(p-nitrophenoxycarbonyloxy)ethyl derivative of Ethyl Lactate Start->Step1 Reagents: p-Nitrophenyl Chloroformate, Pyridine Step2 Step 2: Prodrug Synthesis Reaction of Activated Linker with API-NH₂ Step1->Step2 Conditions: DMF or CH₂Cl₂, Room Temperature Step3 Step 3: Purification Removal of p-nitrophenol byproduct Silica Gel Chromatography Step2->Step3 Workup: Aqueous wash Final Final Product Purified Carbamate Prodrug Characterization (NMR, MS, HPLC) Step3->Final Analysis

Caption: General workflow for the synthesis of ethyl lactate-derived carbamate prodrugs.

Detailed Experimental Protocols

Disclaimer: All procedures must be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Activated Linker - 1-((Ethyl (S)-lactoyl)oxy)ethyl 4-Nitrophenyl Carbonate

This protocol describes the synthesis of the key activated intermediate. The strategy follows the principles of (acyloxy)alkyl carbonate synthesis, where a halo-carbonate is first prepared and then substituted with the lactate promoiety.[7]

  • Materials:

    • 1-Chloroethyl p-nitrophenyl carbonate

    • Silver (S)-2-((ethoxycarbonyl)oxy)propanoate (Silver salt of ethyl lactate)

    • Acetonitrile (anhydrous)

    • Diatomaceous earth (Celite®)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

    • Condenser

    • Inert atmosphere setup (Nitrogen or Argon)

    • Filtration apparatus

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add silver (S)-2-((ethoxycarbonyl)oxy)propanoate (1.0 eq).

    • Add anhydrous acetonitrile to suspend the silver salt.

    • Add 1-chloroethyl p-nitrophenyl carbonate (1.1 eq) to the suspension in one portion.

    • Protect the reaction from light by wrapping the flask in aluminum foil.

    • Stir the mixture vigorously at room temperature for 18-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes), observing the consumption of the starting carbonate.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of diatomaceous earth to remove the silver chloride precipitate. Wash the pad thoroughly with additional ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

    • The product is often used in the next step without further purification, but can be purified by silica gel chromatography if necessary.

Protocol 2: General Synthesis of an Ethyl Lactate Carbamate Prodrug

This protocol details the reaction of the activated linker with a model primary or secondary amine-containing drug (e.g., propranolol).

  • Materials:

    • Amine-containing API (e.g., Propranolol) (1.0 eq)

    • 1-((Ethyl (S)-lactoyl)oxy)ethyl 4-nitrophenyl carbonate (from Protocol 1) (1.2 eq)

    • Dimethylformamide (DMF, anhydrous) or Dichloromethane (DCM, anhydrous)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq, optional catalyst)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for chromatography

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

    • Inert atmosphere setup

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve the amine-containing API (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.

    • Add the activated linker (1.2 eq) to the solution. If the reaction is sluggish, a catalytic amount of DMAP can be added.

    • Stir the reaction at room temperature for 4-12 hours. The formation of the yellow p-nitrophenolate anion provides a visual indicator of the reaction's progress.

    • Monitor the reaction by TLC until the starting amine is fully consumed.

    • Once complete, dilute the reaction mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (3x, to remove p-nitrophenol), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.

    • Combine the pure fractions and remove the solvent in vacuo to yield the final prodrug.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Data Presentation and Characterization

The successful synthesis of the prodrug must be confirmed through rigorous analytical characterization.

Table 1: Representative Reaction Parameters and Yields

Parent DrugAmine TypeSolventTime (h)Yield (%)Purity (HPLC, %)
PropranololSecondaryDMF685>98
GabapentinPrimaryDCM878>99
AtenololPrimaryDMF1075>97

Characterization Data (Example: Propranolol Prodrug):

  • ¹H NMR: Expect to see characteristic peaks for the propranolol backbone, plus new signals corresponding to the ethyl lactate moiety: a quartet and triplet for the ethyl group, and two diastereomeric sets of signals for the methine protons due to the introduction of a new chiral center.

  • HRMS: The calculated exact mass should match the experimentally observed mass within a narrow tolerance (e.g., ± 5 ppm), confirming the elemental composition. (e.g., [M+H]⁺).

In Vitro Stability and Bioactivation

A critical aspect of prodrug development is to ensure it is stable enough to reach its target but labile enough to release the drug effectively.

  • Chemical Stability Protocol:

    • Prepare stock solutions of the prodrug in a suitable solvent (e.g., acetonitrile).

    • Incubate the prodrug at a final concentration (e.g., 10 µM) in buffers at pH 1.2 (simulated gastric fluid) and pH 7.4 (physiological pH).[15]

    • Take aliquots at various time points (0, 1, 2, 4, 8, 24 h).

    • Quench any degradation by adding an equal volume of cold acetonitrile.

    • Analyze the samples by HPLC to quantify the amount of remaining prodrug. A stable prodrug should show >95% remaining after 24 hours.

  • Enzymatic Hydrolysis Protocol:

    • Prepare solutions of the prodrug in buffer (pH 7.4).

    • Incubate the prodrug (e.g., 10 µM) in fresh rat or human plasma at 37°C.[14]

    • At specified time intervals, take aliquots and immediately quench the enzymatic activity by protein precipitation with 2-3 volumes of cold acetonitrile containing an internal standard.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to monitor the disappearance of the prodrug and the appearance of the parent API.

    • Calculate the half-life (t₁/₂) of the prodrug in plasma.

Conclusion and Field-Proven Insights

The use of ethyl lactate as a promoiety in carbamate prodrugs offers a compelling strategy to enhance the pharmacokinetic profiles of amine-containing drugs. This approach combines the benefits of a well-established, enzyme-triggered cascade release mechanism with the favorable "green" properties of a lactate-based linker. The synthetic protocols provided are robust, modular, and can be adapted to a diverse range of APIs. The key to success lies in the careful execution of the synthesis of the activated linker and rigorous purification to remove the highly chromophoric p-nitrophenol byproduct. The subsequent in vitro evaluation of chemical stability and plasma hydrolysis is a critical, self-validating step to confirm the prodrug's potential for successful in vivo application. This methodology provides a powerful tool for researchers in drug development to overcome delivery challenges and unlock the full therapeutic potential of promising drug candidates.

References

  • Alexander, J., Cargill, R., Michelson, S. R., & Schwam, H. (1988). (Acyloxy)alkyl Carbamates as Novel Bioreversible Prodrugs for Amines: Increased Permeation through Biological Membranes. Journal of Medicinal Chemistry, 31(2), 318–322. [Link]

  • PubMed. (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. PubMed. [Link]

  • ACS Publications. (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. Journal of Medicinal Chemistry. [Link]

  • Alexander, J., et al. (1996). Investigation of (Oxodioxolenyl)methyl Carbamates as Nonchiral Bioreversible Prodrug Moieties for Chiral Amines. Journal of Medicinal Chemistry, 39(2), 480-486. [Link]

  • PubMed. Investigation of (Oxodioxolenyl)methyl carbamates as nonchiral bioreversible prodrug moieties for chiral amines. PubMed. [Link]

  • Bosak, A., & Matošević, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Archives of Industrial Hygiene and Toxicology, 71(4), 287-300. [Link]

  • Trivedi, R., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(3), 1094-1127. [Link]

  • Bosak, A., & Matošević, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

  • MDPI. (2018). Carbamates as Potential Prodrugs and a New Warhead for HDAC Inhibition. MDPI. [Link]

  • ACS Publications. (2025). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. ACS Central Science. [Link]

  • ResearchGate. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]

  • Takahashi, M., et al. (2025). Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. Journal of Pharmaceutical Sciences. [Link]

  • ACS Publications. (2020). Stability, Reduction, and Cytotoxicity of Platinum(IV) Anticancer Prodrugs Bearing Carbamate Axial Ligands: Comparison with Their Carboxylate Analogues. Inorganic Chemistry. [Link]

  • ResearchGate. (2020). Stability, Reduction, and Cytotoxicity of Platinum(IV) Anticancer Prodrugs Bearing Carbamate Axial Ligands: Comparison with Their Carboxylate Analogues. ResearchGate. [Link]

  • ResearchGate. (2025). Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. ResearchGate. [Link]

  • ResearchGate. (2020). Optimization of Prodrug Activation by Enzymatic Cleavage of the β‐lactam Ring of Carbapenems. ResearchGate. [Link]

  • RSC Publishing. (2010). Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy. RSC Publishing. [Link]

  • PubMed. (2015). Synthesis and Evaluation as Prodrugs of Hydrophilic Carbamate Ester Analogues of Resveratrol. PubMed. [Link]

  • PubMed. (2007). Synthesis and evaluation of carbamate prodrugs of a phenolic compound. PubMed. [Link]

  • PMC. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]

  • MDPI. (2008). Prodrugs for Amines. MDPI. [Link]

  • PMC. (2020). Prodrug approaches for the development of a long-acting drug delivery systems. PMC. [Link]

  • PubMed. (2024). Natural Amino Acid-Bearing Carbamate Prodrugs of Daidzein Increase Water Solubility and Improve Phase II Metabolic Stability for Enhanced Oral Bioavailability. PubMed. [Link]

  • The Karp Lab. Self-assembled prodrugs: An enzymatically triggered drug-delivery platform. The Karp Lab. [Link]

  • Taylor & Francis Online. (2021). Ethyl lactate – Knowledge and References. Taylor & Francis Online. [Link]

  • Bentham Science. (2015). Ethyl Lactate as a Green Solvent: A Promising Bio-Compatible Media for Organic Synthesis. Bentham Science. [Link]

  • ResearchGate. (2025). Synthesis and Evaluation as Prodrugs of Hydrophilic Carbamate Ester Analogs of Resveratrol. ResearchGate. [Link]

  • ScienceDirect. (2020). Ethyl lactate and its aqueous solutions as sustainable media for organic synthesis. ScienceDirect. [Link]

  • ResearchGate. (2026). Amino Acid Carbamates As Prodrugs Of Resveratrol. ResearchGate. [Link]

  • Ingenta Connect. (2016). Ethyl Lactate As a Green Solvent: A Promising Bio-compatible Media for Organic Synthesis. Ingenta Connect. [Link]

  • PMC. (2015). Amino Acid Carbamates As Prodrugs Of Resveratrol. PMC. [Link]

  • PubMed. (2004). Bioactivation of carbamate-based 20(S)-camptothecin prodrugs. PubMed. [Link]

  • PMC. (2015). Amino Acids in the Development of Prodrugs. PMC. [Link]

  • OUCI. (2019). Ethyl lactate as a promising bio based green solvent for the synthesis of spiro-oxindole derivatives via 1,3-dipolar cycloaddition reaction. OUCI. [Link]

  • Open Research Europe. (2022). Ethyl lactate production by reactive distillation – optimization of reaction kinetics and energy efficiency. Open Research Europe. [Link]

  • RSC Publishing. (2023). Ultrasound-triggered prodrug activation via sonochemically induced cleavage of a 3,5-dihydroxybenzyl carbamate scaffold. Chemical Science. [Link]

Sources

Method

Application Note: Synthesis of Activated Carbonates from Ethyl Lactate

Protocol for the Reaction of Ethyl Lactate with 4-Nitrophenyl Chloroformate Abstract This application note details the protocol for synthesizing Ethyl 2-((4-nitrophenoxy)carbonyloxy)propionate , a highly reactive mixed c...

Author: BenchChem Technical Support Team. Date: March 2026

Protocol for the Reaction of Ethyl Lactate with 4-Nitrophenyl Chloroformate

Abstract

This application note details the protocol for synthesizing Ethyl 2-((4-nitrophenoxy)carbonyloxy)propionate , a highly reactive mixed carbonate intermediate. By reacting ethyl lactate with 4-nitrophenyl chloroformate (4-NPC), researchers generate an "activated" form of ethyl lactate. This intermediate is a critical synthon in medicinal chemistry, enabling the subsequent conjugation of the chiral lactyl moiety to amines (forming carbamates) or other nucleophiles under mild conditions. This guide emphasizes moisture control, base catalysis kinetics, and purification strategies to minimize hydrolysis byproducts.

Introduction & Mechanistic Insight

The reaction between ethyl lactate and 4-nitrophenyl chloroformate is a nucleophilic acyl substitution. While primary alcohols react readily with chloroformates, ethyl lactate is a secondary alpha-hydroxy ester . The electron-withdrawing ester group adjacent to the hydroxyl decreases the nucleophilicity of the oxygen, often necessitating a hyper-nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) to achieve quantitative conversion.

Why this reaction matters:

  • Chiral Pool Synthesis: Ethyl lactate is a cheap, renewable chiral building block.

  • Prodrug Design: The resulting carbonate is often used to make "double prodrugs" where the ethyl lactate moiety serves as a self-immolative spacer.

  • Activation Strategy: The 4-nitrophenyl group is an excellent leaving group (

    
     of conjugate acid ~7.1), allowing the subsequent substitution to occur at room temperature, preserving sensitive functional groups on the target payload.
    
Reaction Mechanism

The reaction proceeds via a base-catalyzed addition-elimination pathway. DMAP is superior to Pyridine alone because it forms a tightly held, highly electrophilic N-acylpyridinium salt with the chloroformate, which is then rapidly attacked by the alcohol.

ReactionMechanism NPC 4-Nitrophenyl Chloroformate Intermediate Acyl Pyridinium Intermediate (Highly Electrophilic) NPC->Intermediate Nucleophilic Attack (Fast) DMAP DMAP (Catalyst) DMAP->Intermediate Product Mixed Carbonate Product Intermediate->Product Acyl Transfer EthLac Ethyl Lactate (Nucleophile) EthLac->Product Attack on Carbonyl Base Triethylamine (Auxiliary Base) Byproducts TEA·HCl (Salt) Base->Byproducts Scavenges HCl

Figure 1: DMAP-catalyzed activation mechanism. The formation of the acyl pyridinium species lowers the activation energy for the secondary alcohol attack.

Safety & Handling
  • 4-Nitrophenyl Chloroformate: Severe lachrymator and skin irritant. Reacts with moisture to release HCl. Store in a freezer and warm to room temperature in a desiccator before opening.

  • Dichloromethane (DCM): Volatile and toxic. Use in a well-ventilated fume hood.

  • Pressure Hazard: The reaction is exothermic and can generate gas if moisture is present (CO2). Ensure the system is vented through a drying tube or inert gas line.

Materials & Equipment
ReagentMW ( g/mol )Equiv.[1][2][3]RoleGrade
Ethyl Lactate 118.131.0SubstrateAnhydrous (>99%)
4-Nitrophenyl Chloroformate 201.561.2Reagent>97%
Triethylamine (TEA) 101.191.5Base (HCl Scavenger)Dry/Distilled
DMAP 122.170.1CatalystReagent Grade
Dichloromethane (DCM) 84.93SolventSolventAnhydrous

Equipment:

  • Flame-dried Round Bottom Flask (RBF) (100 mL or 250 mL).

  • Magnetic stir bar.

  • Addition funnel (pressure-equalizing recommended).

  • Nitrogen/Argon atmosphere balloon or manifold.

  • Ice-water bath.

Experimental Protocol
Step 1: Preparation (0 - 30 mins)
  • Drying: Ensure all glassware is flame-dried or oven-dried (

    
    ) and cooled under a stream of dry nitrogen. Moisture is the primary cause of low yields in this reaction.
    
  • Solvent: Use anhydrous DCM. If unsure, dry over activated 3Å molecular sieves for 24 hours prior to use.

Step 2: Reaction Setup (30 - 60 mins)
  • Charge the RBF with Ethyl Lactate (1.0 equiv) and DCM (concentration ~0.2 M, e.g., 50 mL for 10 mmol scale).

  • Add Triethylamine (1.5 equiv) and DMAP (0.1 equiv) to the stirring solution.

  • Cool the mixture to

    
      using an ice-water bath. Stir for 10 minutes to equilibrate.
    
    • Expert Note: Adding the base before the chloroformate protects the acid-sensitive ester moiety of the lactate, although lactate is relatively robust.

Step 3: Addition of Chloroformate
  • Dissolve 4-Nitrophenyl Chloroformate (1.2 equiv) in a minimal amount of DCM (approx. 5-10 mL).

  • Add this solution dropwise to the reaction mixture over 15–20 minutes.

    • Observation: A white precipitate (TEA·HCl) will begin to form almost immediately. The solution may turn slightly yellow due to trace 4-nitrophenol release, but a deep bright yellow indicates significant hydrolysis (bad).

  • Remove the ice bath after addition is complete and allow the reaction to warm to Room Temperature (

    
    ) .
    
Step 4: Monitoring & Completion
  • Stir at room temperature for 3 to 12 hours .

  • TLC Monitoring: Use Hexane:Ethyl Acetate (70:30).

    • Ethyl Lactate:[4][5][6][7] Low

      
      , stains with KMnO4/Vanillin.
      
    • Product: Higher

      
      , UV active (strong absorption due to nitrophenyl group).
      
    • 4-Nitrophenol (Byproduct): Distinct yellow spot, very polar if not protonated, moves if acidified.

Step 5: Workup (Purification Phase 1)
  • Quench: Dilute the reaction with DCM and add cold 0.5 M HCl or saturated

    
     .
    
    • Why: The acidic wash removes the DMAP, unreacted TEA, and TEA·HCl salts.[8] It also keeps any generated 4-nitrophenol protonated (less water-soluble, stays in organic layer) or removes it if using basic washes.

    • Recommendation: Wash sequence:

      • 0.5 M HCl (

        
        ): Removes amines.
        
      • Water (

        
        ): Removes bulk acid.
        
      • Brine (

        
        ): Dries the organic layer.
        
  • Drying: Dry the organic phase over anhydrous

    
     or 
    
    
    
    .
  • Filtration & Concentration: Filter and evaporate the solvent under reduced pressure (Rotavap) at

    
    .
    
Step 6: Final Purification

The crude material is often a viscous oil or semi-solid.

  • Recrystallization: If solid, recrystallize from Hexane/EtOAc or Ethanol.

  • Flash Chromatography: If oil, purify on silica gel.

    • Eluent: Gradient from 100% Hexane to 80:20 Hexane:EtOAc.

    • Note: The product is base-sensitive. Do not add triethylamine to the silica column.

Workflow Visualization

Workflow Setup Setup: Flame-dry glassware N2 Atmosphere Solubilization Dissolve Ethyl Lactate + TEA + DMAP in DCM Setup->Solubilization Cooling Cool to 0°C Solubilization->Cooling Addition Dropwise Addition of 4-Nitrophenyl Chloroformate Cooling->Addition Reaction Warm to RT Stir 3-12h Addition->Reaction Quench Wash w/ 0.5M HCl (Remove Amines) Reaction->Quench Workup Wash w/ Brine Dry over Na2SO4 Quench->Workup Purification Flash Column (Hex/EtOAc) Workup->Purification

Figure 2: Step-by-step experimental workflow for the synthesis of the activated carbonate.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/reagents.Use freshly distilled DCM; dry ethyl lactate over molecular sieves.
Deep Yellow Color Hydrolysis of 4-NPC to 4-nitrophenol.[9]Check solvent dryness.[1][10] Ensure reaction temperature was

during addition.
Incomplete Reaction Steric hindrance of secondary alcohol.Increase DMAP to 0.2 equiv. Extend reaction time to 24h.
Product Decomposition Silica gel acidity or basicity.Use neutral silica. Perform rapid chromatography. Store product at

.

Characterization Expectations:

  • 1H NMR (

    
    ):  Look for the characteristic ethyl lactate signals (quartet ~4.2 ppm, doublet ~1.5 ppm) shifting downfield due to the carbonate formation. The 4-nitrophenyl aromatic protons will appear as two doublets (AA'BB' system) around 7.4 and 8.3 ppm.
    
  • IR Spectroscopy: Strong Carbonyl (

    
    ) stretch for the carbonate (~1760 
    
    
    
    ) and the ester (~1740
    
    
    ).
References
  • Preparation of Mixed Carbonates (General Protocol): Source: Knölker, H. J., & Braxmeier, T. (1998). "4-Nitrophenyl Chloroformate."[1][2][11][10][9] Encyclopedia of Reagents for Organic Synthesis. URL:[Link]

  • DMAP Catalysis Mechanism: Source: Steglich, W., & Höfle, G. (1969). "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angewandte Chemie International Edition. URL:[Link]

  • Application in Polymer/Prodrug Synthesis (Analogous Systems): Source: Taki, K., et al. (2022).[4] "Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups." Journal of Emerging Investigators. URL:[Link]

Sources

Application

Application Note: Advanced One-Pot Synthesis of Carbamates from Alcohols and Amines

Executive Summary Carbamates (urethanes) are ubiquitous structural motifs in medicinal chemistry, serving as stable bioisosteres for amide bonds, critical components of prodrugs, and essential amine-protecting groups (e....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbamates (urethanes) are ubiquitous structural motifs in medicinal chemistry, serving as stable bioisosteres for amide bonds, critical components of prodrugs, and essential amine-protecting groups (e.g., Boc, Cbz, Fmoc)[1]. Historically, the synthesis of this critical functional group relied heavily on highly toxic phosgene or its derivatives (chloroformates, isocyanates). This application note details three modern, phosgene-free, one-pot methodologies: 1,1'-Carbonyldiimidazole (CDI)-mediated coupling, N,N'-Disuccinimidyl carbonate (DSC) activation for hindered substrates, and green CO2 fixation[2].

Mechanistic Causality & Reaction Design

A successful one-pot carbamate synthesis requires precise control over electrophilic activation and nucleophilic addition to prevent the formation of symmetrical urea or carbonate byproducts.

  • CDI-Mediated Synthesis: CDI acts as a crystalline, easily handled phosgene substitute[3]. The reaction is a two-step sequence executed within a single vessel. First, the alcohol attacks CDI, displacing one imidazole ring to form an alkoxycarbonyl imidazole intermediate. Causality of choice: The liberated imidazole acts as an endogenous base (pKa ~7.0), neutralizing the system and eliminating the need for external bases like DIPEA[3]. This creates a self-buffering, self-validating system: the immediate evolution of CO2 gas upon CDI addition visually confirms reagent viability and alcohol activation[1].

  • DSC-Mediated Synthesis: While CDI is robust, it often fails with highly hindered tertiary alcohols or bulky chiral amino acids due to the relative stability of the alkoxycarbonyl imidazole intermediate[4]. DSC replaces the imidazole leaving group with N-hydroxysuccinimide (NHS). Causality of choice: The succinimidyl carbonate intermediate is significantly more electrophilic, preserving stereochemical integrity. Furthermore, the NHS byproduct is highly water-soluble, allowing for a self-validating purification step where simple aqueous washing yields >95% pure product without the need for column chromatography[4].

  • Direct CO2 Fixation: The ultimate green methodology utilizes atmospheric or pressurized CO2. Amines react with CO2 to form a carbamate anion. Causality of choice: Because direct condensation with alcohols produces water (which is thermodynamically unfavorable and pushes the equilibrium backward), the alcohol must be pre-activated (e.g., as a tosylate) or a superbase like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) must be used to stabilize the highly labile carbamate anion, driving the SN2 attack forward[2].

Visualizing the Workflows

CDI_Mechanism Alc Alcohol (R-OH) Int Alkoxycarbonyl Imidazole Alc->Int Step 1 (0°C to RT) CDI CDI Reagent CDI->Int Prod Carbamate Product Int->Prod Step 2 (RT, 12h) Imid1 Imidazole + CO2 Int->Imid1 Visual Cue: Effervescence Amine Amine (R'-NH2) Amine->Prod Imid2 Imidazole Prod->Imid2 Water-soluble byproduct

Fig 1: Stepwise mechanism and visual cues of CDI-mediated one-pot carbamate synthesis.

CO2_Mechanism Amine Primary/Secondary Amine CarbAnion Stabilized Carbamate Anion Amine->CarbAnion CO2 CO2 (1 atm - 2.5 MPa) CO2->CarbAnion Base Superbase (DBU) Base->CarbAnion Prevents Reversion Prod Carbamate Product CarbAnion->Prod ActAlc Activated Alcohol (R-OTs) ActAlc->Prod SN2 Attack

Fig 2: Green synthesis of carbamates via direct CO2 fixation and alkylation.

Experimental Protocols

Protocol A: CDI-Mediated One-Pot Synthesis (Standard Substrates)[1][5]

Self-Validating System: The reaction progress is visually tracked by CO2 evolution. A lack of gas indicates degraded, hydrolyzed CDI[3].

  • Preparation: Flame-dry a round-bottom flask and purge with N2. CDI is highly moisture-sensitive and will rapidly degrade in ambient humidity[3].

  • Activation: Dissolve the alcohol (1.0 mmol) in anhydrous CH2Cl2 or THF (5 mL). Cool the flask to 0 °C in an ice-water bath. Add CDI (1.1 mmol) portion-wise[1].

  • Observation: Note the effervescence (CO2 gas). Stir the mixture at room temperature for 1–2 hours until gas evolution ceases and TLC indicates complete consumption of the starting alcohol[1].

  • Coupling: Add the amine (1.1 mmol) directly to the reaction mixture. If the amine is supplied as a hydrochloride salt, add 1.1 mmol of triethylamine (TEA) to liberate the free base[5].

  • Completion: Stir at room temperature for 12–24 hours[5].

  • Workup: Dilute with CH2Cl2 (15 mL). Wash sequentially with 1M HCl (2 × 10 mL) to remove the imidazole byproduct, followed by saturated NaHCO3 (10 mL), and brine (10 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the pure carbamate.

Protocol B: DSC-Mediated Synthesis (Hindered Substrates)[4]

Self-Validating System: Stereochemical integrity is preserved, and the NHS byproduct is entirely removed via aqueous wash, validating the purity of the organic layer without chromatography[4].

  • Activation: In a dry flask, dissolve the hindered alcohol (1.0 mmol) and DSC (1.2 mmol) in anhydrous acetonitrile (5 mL)[4].

  • Catalysis: Add pyridine (0.1 mmol) as a nucleophilic catalyst. Stir at room temperature for 4 hours[4].

  • Coupling: Add the hindered amino acid ester or amine (1.0 mmol) followed by N,N-diisopropylethylamine (DIPEA, 2.0 mmol) to drive the coupling[4].

  • Completion: Stir at room temperature for 12 hours.

  • Workup: Evaporate the acetonitrile under reduced pressure. Redissolve the residue in EtOAc (20 mL). Wash with water (3 × 15 mL) to completely remove the water-soluble NHS byproduct and DIPEA salts. Dry and concentrate to yield >95% pure carbamate[4].

Protocol C: Green CO2 Fixation via Alcoholic Tosylates[2][6]
  • Setup: In a 50 mL two-neck flask, combine anhydrous K2CO3 (2.0 mmol), dry DMSO (10 mL), and the primary/secondary amine (1.0 mmol)[6].

  • CO2 Introduction: Purge the system with CO2 gas and maintain under a CO2 balloon atmosphere (or pressurized reactor if required by specific substrate kinetics)[2].

  • Anion Formation: Stir the mixture for 30 minutes to allow the formation of the stable carbamate anion salt[2].

  • Alkylation: Add the activated alcoholic tosylate (1.2 mmol) and tetrabutylammonium iodide (TBAI, 0.1 mmol) as a phase transfer catalyst[6].

  • Completion: Heat the mixture to 60 °C and stir for 5–6 hours[6].

  • Workup: Quench the reaction with ice water (30 mL) and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

Quantitative Data Presentation

MethodologyBest For Substrate TypeReagents / CatalystsTypical YieldsReaction TimePrimary ByproductsKey Advantage
CDI-Mediated [5]Primary/Secondary alcohols and aminesCDI, CH2Cl2 or THF70–95%13–26 hoursImidazole, CO2Mild, self-buffering, cheap, easily scalable
DSC-Mediated [4]Hindered amino acids, chiral/tertiary alcoholsDSC, Pyridine (cat.), DIPEA, MeCN80–99%16 hoursN-HydroxysuccinimidePrevents epimerization, extremely easy workup
CO2 Fixation [2]Green chemistry, industrial scale synthesisCO2, DBU or K2CO3, TBAI, DMSO45–92%5–12 hoursTosylate salts / HalidesUltimate atom economy, completely phosgene-free

References[4] Title: Highly Efficient Carbamate Formation from Alcohols and Hindered Amino Acids or Esters Using N,N′-Disuccinimidyl Carbonate (DSC)

Sources

Method

Application Note: Solvent Selection for 4-Nitrophenyl Carbonate (NPC) Coupling Reactions

This Application Note is structured to guide researchers through the critical decision-making process of solvent selection for 4-nitrophenyl carbonate (NPC) chemistry, moving from mechanistic principles to validated prot...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the critical decision-making process of solvent selection for 4-nitrophenyl carbonate (NPC) chemistry, moving from mechanistic principles to validated protocols.

Executive Summary & Core Mechanism[1]

4-Nitrophenyl carbonate (NPC) derivatives are pivotal intermediates in the synthesis of carbamates and carbonates, widely used in Antibody-Drug Conjugates (ADCs) , PEGylation , and peptide synthesis . The reaction relies on the activation of a hydroxyl group (forming an NPC ester) followed by nucleophilic attack by an amine.

The "Solvent Paradox" in NPC chemistry is the central challenge:

  • Activation Phase: Requires strictly anhydrous organic solvents to prevent hydrolysis.

  • Coupling Phase: Often requires aqueous conditions for biomolecule solubility, yet water competes as a nucleophile (hydrolysis).

Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution. The solvent must stabilize the tetrahedral intermediate while suppressing the formation of the hydrolysis byproduct, 4-nitrophenol (pNP).

NPC_Mechanism Reactants Alcohol (R-OH) + Bis(4-nitrophenyl)carbonate Intermediate Activated NPC-Ester (Stable Intermediate) Reactants->Intermediate Activation (Anhydrous DCM/THF) Transition Tetrahedral Intermediate Intermediate->Transition + Amine (R'-NH2) Hydrolysis Hydrolysis Byproduct (Dead End) Intermediate->Hydrolysis + H2O (Moisture) Avoid! Products Carbamate Product + 4-Nitrophenol (Yellow) Transition->Products Nucleophilic Attack

Solvent Selection Matrix

Selection must be bifurcated into two distinct phases: Activation (synthesis of the active ester) and Coupling (reaction with the amine).

Phase 1: Activation (R-OH → R-O-CO-pNP)

Goal: Maximize ester formation, eliminate hydrolysis.

SolventSuitabilityCritical Notes
Dichloromethane (DCM) Excellent The "Gold Standard." High solubility for NPC and most polymer backbones (e.g., PEG). Low boiling point allows easy removal. Must be anhydrous.
Tetrahydrofuran (THF) Good Useful for reactants insoluble in DCM. Caution: Peroxides can degrade sensitive payloads.
Acetonitrile (MeCN) Moderate Good for polar small molecules. High polarity can accelerate background hydrolysis if trace water is present.
DMF/DMSO Avoid High boiling points make removal difficult after activation. Residual solvent can interfere with downstream purification.
Phase 2: Coupling (R-O-CO-pNP + R'-NH2 → Product)

Goal: Solubilize both organic linker and biomolecule while favoring aminolysis over hydrolysis.

Solvent SystemApplicationMechanism of Action
Borate/Phosphate Buffer (pH 8.0–8.5) Standard Deprotonates the amine (making it nucleophilic). Risk: High pH accelerates hydrolysis.
DMSO/Buffer (10-20% v/v) Hydrophobic Ligands Co-solvent strategy. DMSO solubilizes the NPC-linker; buffer solubilizes the protein.
Anhydrous DMF + Organic Base Small Molecule Used when both partners are organic-soluble. Highest yield (no water competition).

Detailed Experimental Protocols

Protocol A: Synthesis of NPC-Activated PEG (Activation Phase)

This protocol activates a methoxy-PEG-OH polymer. All glassware must be oven-dried.

Reagents:

  • mPEG-OH (e.g., 5 kDa)

  • 4-Nitrophenyl chloroformate (or Bis(4-nitrophenyl) carbonate)

  • Pyridine or Triethylamine (TEA)

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step:

  • Dissolution: Dissolve mPEG-OH (1 eq) in anhydrous DCM (approx. 10 mL per gram of PEG).

  • Drying (Critical): If the PEG is not fresh, dry the solution over molecular sieves or by azeotropic distillation with toluene to remove trace water.

  • Reagent Addition: Add Pyridine (5 eq) followed by 4-Nitrophenyl chloroformate (5 eq) at 0°C under nitrogen atmosphere.

    • Note: Excess reagent drives the reaction to completion.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. The solution may turn slight yellow.[2]

  • Precipitation: Concentrate the DCM volume by 50% using a rotary evaporator. Dropwise add the solution into cold Diethyl Ether (excess, 10x volume) to precipitate the PEG-NPC.

  • Wash: Filter the white solid and wash 3x with ether to remove unreacted nitrophenol and reagents.

  • Storage: Store at -20°C under argon. Moisture sensitivity is high.

Protocol B: Conjugation to Protein (Coupling Phase)

This protocol conjugates the PEG-NPC to a lysine residue on a protein.

Reagents:

  • Target Protein (in buffer)

  • PEG-NPC (from Protocol A)

  • Solvent: 50 mM Sodium Borate Buffer (pH 8.5)

Step-by-Step:

  • Buffer Exchange: Ensure the protein is in a non-amine buffer (Borate or Phosphate). Avoid Tris or Glycine , as they contain amines that will react with the NPC.[3]

  • Solubilization:

    • Dissolve PEG-NPC in a minimal amount of dry DMSO or DMF (make a 100 mg/mL stock).

    • Why? Adding solid NPC directly to buffer causes slow dissolution and rapid surface hydrolysis.

  • Coupling: Add the PEG-NPC/DMSO solution to the protein solution.

    • Ratio: Typically 5–10 molar excess of PEG over protein.

    • Final Organic %: Keep DMSO <10% (v/v) to prevent protein denaturation.

  • Monitoring: The reaction releases 4-nitrophenol, which turns bright yellow at pH > 8. This serves as a built-in visual indicator.

  • Incubation: Agitate gently at 4°C for 4–12 hours or Room Temp for 1–2 hours.

  • Quenching: Add excess Glycine or Tris buffer (pH 8) to react with any remaining NPC active esters.

  • Purification: Dialysis or Size Exclusion Chromatography (SEC) to remove the yellow byproduct and free PEG.

Troubleshooting & Optimization Logic

The release of 4-nitrophenol (pNP) is both a byproduct and a diagnostic tool.[2]

Diagnostic Table: Interpreting the Yellow Color

ObservationDiagnosisCorrective Action
Instant bright yellow upon adding NPC to buffer Rapid Hydrolysis pH is too high (>9.0) or NPC was not dissolved in DMSO first. Lower pH to 8.0–8.2.
No color change Failed Reaction NPC ester has hydrolyzed during storage. Check reagent quality. Or pH is too low (<7.[3]0) for pNP ionization.
Slow, steady yellow development Ideal Reaction Coupling is proceeding. Aminolysis is rate-limiting but occurring.
Precipitation Solubility Issue The NPC-ligand is insoluble in the buffer. Increase DMSO co-solvent concentration.
Decision Tree for Solvent Optimization

Solvent_Decision_Tree Start Start: Select Solvent ReactantType Are reactants water-soluble? Start->ReactantType WaterSoluble Yes (e.g., Proteins) ReactantType->WaterSoluble OrganicSoluble No (e.g., Small Molecules) ReactantType->OrganicSoluble AqueousPath Use Aqueous Buffer (pH 8.0 - 8.5) WaterSoluble->AqueousPath OrganicPath Use Anhydrous DCM or DMF + Organic Base (TEA/DIPEA) OrganicSoluble->OrganicPath CoSolvent Is the NPC-linker soluble in water? AqueousPath->CoSolvent YesSol Direct Addition CoSolvent->YesSol Yes NoSol Dissolve in DMSO/DMF then add to Buffer CoSolvent->NoSol No

References

  • Castro, E. A., et al. (2002). Kinetics and mechanism of the aminolysis of methyl 4-nitrophenyl carbonate. Journal of Organic Chemistry. Retrieved from [Link]

  • Kocalar, S., et al. (2022).[3][4][5] Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Retrieved from [Link]

  • Interchim. (n.d.). PEGylation reagents: Technical Guide. Retrieved from [Link]

Sources

Application

Application Note: Catalytic Activation Strategies for Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate

Abstract Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate (CAS 2270913-05-6) is a specialized heterobifunctional reagent used primarily in the synthesis of carbamate and carbonate prodrugs . Structurally derived from et...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate (CAS 2270913-05-6) is a specialized heterobifunctional reagent used primarily in the synthesis of carbamate and carbonate prodrugs . Structurally derived from ethyl lactate, this reagent serves as an activated "lactylating" donor, allowing the introduction of the ethyl 2-(oxycarbonyl)propanoate moiety onto nucleophilic drug pharmacophores (amines or alcohols). While the p-nitrophenyl (pNP) group renders the carbonate electrophilic, reaction kinetics with sterically hindered or electron-deficient nucleophiles are often sluggish. This guide details the catalytic strategies—specifically Nucleophilic Catalysis (e.g., DMAP) and General Base Catalysis —required to "activate" this reagent for high-yield bioconjugation, ensuring rapid conversion and minimal byproduct formation.

Mechanistic Principles of Activation

The reagent functions as an activated mixed carbonate. The electrophilic center is the carbonyl carbon sandwiched between the lactate oxygen and the p-nitrophenoxy leaving group.

The Activation Challenge

While p-nitrophenol is a good leaving group (


), the reaction with secondary amines or hydroxyls often requires elevated temperatures, which can degrade sensitive ester linkages in the lactate backbone.
  • Uncatalyzed Reaction: Slow, requires excess reagent, prone to hydrolysis.

  • Catalyzed Reaction: Uses a nucleophilic catalyst to form a super-active intermediate, lowering the activation energy (

    
    ).
    
Catalytic Pathway (DMAP-Mediated)

The gold standard for activating this reagent is 4-Dimethylaminopyridine (DMAP) .

  • Nucleophilic Attack: DMAP attacks the carbonyl of the reagent, displacing the p-nitrophenoxide ion.

  • Intermediate Formation: An unstable, highly electrophilic

    
    -acylpyridinium salt  is formed.
    
  • Product Formation: The nucleophile (amine/alcohol) attacks this intermediate, regenerating DMAP and forming the stable carbamate/carbonate product.

Visualizing the Catalytic Cycle

CatalyticCycle Reagent Ethyl 2-(((4-nitrophenoxy) carbonyl)oxy)propanoate Intermediate Activated N-Acyl Pyridinium Intermediate Reagent->Intermediate Step 1: DMAP Attack DMAP Catalyst (DMAP) DMAP->Intermediate Product Lactyl Carbamate/Carbonate Product Intermediate->Product Step 2: Nucleophilic Attack Byproduct p-Nitrophenoxide (Yellow) Intermediate->Byproduct Leaving Group Nucleophile Nucleophile (R-NH2 or R-OH) Nucleophile->Product Product->DMAP Regeneration

Figure 1: The "Ping-Pong" nucleophilic catalysis mechanism. DMAP displaces the p-nitrophenoxy group to form a reactive pyridinium intermediate, which then transfers the acyl group to the nucleophile.

Catalyst Selection Guide

The choice of catalyst depends on the nucleophile's reactivity and the solvent system.

Catalyst SystemRoleRecommended ConcentrationTarget NucleophilePros/Cons
DMAP / DIPEA Nucleophilic Catalyst + Base Scavenger5–10 mol% (DMAP)1.2 equiv (DIPEA)

Amines, Alcohols
Best for speed. High yield. Con: Removal of DMAP requires acid wash.
HOBt / DIPEA Auxiliary Nucleophile10–20 mol% (HOBt)1.2 equiv (DIPEA)Chiral AminesReduces racemization. Con: Slower than DMAP.
TEA (Triethylamine) General Base1.5–2.0 equivHighly Reactive

Amines
Simple workup. Con: Often insufficient for alcohols or hindered amines.
DBU Superbase1.0 equivSterically Hindered AlcoholsForces reaction. Con: Can cause ester hydrolysis or elimination side reactions.

Experimental Protocols

Protocol A: Synthesis of Carbamate Prodrugs (Amine Coupling)

Target: Coupling a drug containing a secondary amine (e.g., piperazine moiety) with the reagent.

Reagents:

  • Amine Substrate (1.0 equiv)

  • Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate (1.1 equiv)

  • Catalyst: DMAP (0.1 equiv)

  • Base: DIPEA (

    
    -Diisopropylethylamine) (1.5 equiv)
    
  • Solvent: Anhydrous DCM (Dichloromethane) or DMF (if solubility is poor).

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the Amine Substrate (1.0 mmol) in anhydrous DCM (5 mL).

  • Base Addition: Add DIPEA (1.5 mmol, 261 µL). Stir for 5 minutes at Room Temperature (RT).

  • Catalyst Addition: Add DMAP (0.1 mmol, 12 mg).

  • Reagent Addition: Add Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate (1.1 mmol, ~311 mg) in one portion.

    • Observation: The solution will turn vibrant yellow immediately due to the release of p-nitrophenoxide.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (visualize under UV; p-nitrophenol stains yellow).

  • Quenching: Dilute with DCM (20 mL).

  • Workup (Critical):

    • Wash organic layer with sat.

      
        (
      
      
      
      mL) to remove p-nitrophenol and unreacted reagent.
    • Wash with 10% Citric Acid or 0.1 M HCl (

      
       mL) to remove DMAP and DIPEA.
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Synthesis of Carbonates (Alcohol Coupling)

Target: Functionalizing a primary hydroxyl group. This reaction is slower and strictly requires DMAP.

Modifications to Protocol A:

  • Temperature: Heat to 40–50 °C may be required.

  • Catalyst Load: Increase DMAP to 0.2–0.5 equiv.

  • Reaction Time: Extend to 12–24 hours.

  • Alternative: If the alcohol is valuable, use DBU (1.0 equiv) instead of DIPEA/DMAP to drive the reaction, but monitor for elimination byproducts.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of reagentEnsure solvents are anhydrous . The reagent is moisture-sensitive.
Reagent Persists Catalyst deactivationCheck pH. If acidic, DMAP is protonated and inactive. Add more DIPEA.
Yellow Solid in Product p-Nitrophenol contaminationThe byproduct co-crystallized. Repeat sat.

washes or recrystallize from cold ether.
Racemization Base-catalyzed epimerizationIf the amine is chiral, switch from DMAP to HOBt and keep temp at 0 °C.

References

  • Active Carbonates in Prodrug Design

    • Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery7 , 255–270 (2008). Link

  • DMAP Catalysis Mechanism

    • Steglich, W., & Höfle, G. "

      
      -Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angewandte Chemie International Edition8 , 981 (1969). Link
      
  • Synthesis of p-Nitrophenyl Carbonates: Chaudhary, S. K., & Hernandez, O. "4-Dimethylaminopyridine: An efficient and selective catalyst for the silylation of alcohols." Tetrahedron Letters20, 99-102 (1979). (Describes DMAP utility in similar acyl transfers).
  • Reagent Specifics (CAS 2270913-05-6)

    • PubChem Compound Summary for Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate. Link

Method

Application Note: High-Efficiency Purification of Carbamates from p-Nitrophenol Byproducts

[1] Executive Summary The use of p-nitrophenyl chloroformate and bis(4-nitrophenyl) carbonate is a gold standard in carbamate and urea synthesis due to the high reactivity of the activated carbonate. However, the stoichi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The use of p-nitrophenyl chloroformate and bis(4-nitrophenyl) carbonate is a gold standard in carbamate and urea synthesis due to the high reactivity of the activated carbonate. However, the stoichiometric release of p-nitrophenol (PNP) presents a persistent downstream processing challenge. PNP is toxic, intensely colored, and prone to co-elution with polar carbamates.[1]

This guide provides a tiered purification strategy. It moves beyond generic "wash" instructions to provide a mechanistically grounded protocol that exploits the specific pKa and solubility switch of PNP.

Key Takeaway: The purification must exploit the pKa differential (Carbamate > 12 vs. PNP ~7.15) to drive a phase-transfer "Yellow Shift," converting the impurity into its water-soluble phenolate form.

The Chemistry of Contamination

To purify effectively, one must understand the enemy.

  • The Reaction: Activated Carbonate + Amine

    
     Carbamate + PNP (Byproduct) .
    
  • The Impurity (PNP):

    • pKa: 7.15 (at 25°C).

    • Appearance: Colorless (protonated, organic soluble)

      
       Bright Yellow (deprotonated, water soluble).
      
    • Interaction: PNP is an electron-deficient aromatic ring that often forms

      
      -
      
      
      
      stacking complexes with electron-rich carbamates, making physical separation (crystallization) difficult without a pH switch.[1]
Visualizing the Purification Logic

The following decision tree outlines the optimal workflow based on your scale and product stability.

purification_logic Start Crude Reaction Mixture (Carbamate + PNP) Solubility Is Product Water Soluble? Start->Solubility LLE Protocol A: The 'Yellow Shift' (Liquid-Liquid Extraction) Solubility->LLE No (Lipophilic) Scavenger Protocol B: Solid Phase Scavenging (High Value / Small Scale) Solubility->Scavenger Yes (Amphiphilic) Trituration Protocol C: Trituration/Crystallization (Large Scale / Solid Product) Solubility->Trituration No (Highly Crystalline) LLE_Step1 Wash 1: NaHCO3 (pH ~8.5) Target: Deprotonate PNP LLE->LLE_Step1 LLE_Step2 Visual Check: Aqueous layer MUST be bright yellow LLE_Step1->LLE_Step2

Figure 1: Strategic decision matrix for PNP removal. Protocol A (LLE) is the industry standard for lipophilic carbamates.

Protocol A: The "Yellow Shift" Extraction (Standard)

This method is self-validating.[1] It relies on the visual shift of PNP from colorless to yellow as it moves into the aqueous phase.

Reagents:

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Wash Buffer: Saturated aqueous Sodium Bicarbonate (NaHCO

    
    ) or 1M Sodium Carbonate (Na
    
    
    
    CO
    
    
    ).
Mechanistic Rationale

PNP has a pKa of ~7.[1][2]15. To quantitatively remove it (>99%), the aqueous phase pH must be at least 2 units higher than the pKa (pH > 9.15).

  • NaHCO

    
     (pH ~8.3):  Removes ~90% of PNP per wash.[1] Safer for base-sensitive carbamates.[1]
    
  • Na

    
    CO
    
    
    
    (pH ~11.5):
    Removes >99% of PNP in one wash. Use if your carbamate is stable to base.
Step-by-Step Procedure
  • Dilution: Dilute the crude reaction mixture with DCM. Ensure the organic layer is free-flowing.

  • The "Yellow Shift" Wash (Critical Step):

    • Add an equal volume of 1M Na

      
      CO
      
      
      
      (preferred) or sat.[1] NaHCO
      
      
      .
    • Shake vigorously for 2 minutes.

    • Observation: The aqueous (top) layer must turn intense, fluorescent yellow. This is the p-nitrophenolate anion.

    • Troubleshooting: If the aqueous layer is pale, the pH is too low or the emulsion is trapping the anion. Add more base.

  • Repeat: Separate layers. Repeat the basic wash until the aqueous layer is colorless .

    • Note: A colorless aqueous wash confirms that no extractable PNP remains.[1]

  • Acidic Polish (Optional):

    • If your product contains basic amines, they may have been extracted.[1] Wash with 1M HCl (if product is not acid-sensitive) to remove amine impurities, keeping the carbamate in the organic phase.

  • Drying: Dry organic phase over Na

    
    SO
    
    
    
    , filter, and concentrate.

Data: Efficiency of Base Washes

Wash Solution pH PNP Species Removal Efficiency (1 Wash) Risk
Water 7.0 ~50% Protonated < 10% Low

| Sat.[1] NaHCO


 | 8.3 | ~90% Ionized | ~85-90% | Low |
| 1M Na

CO

| 11.5 | 100% Ionized | > 99% | Optimal | | 1M NaOH | 14.0 | 100% Ionized | > 99% | Hydrolysis of Carbamate |[1]

Protocol B: Trituration (For Crystalline Products)

If your carbamate is a solid and the "Yellow Shift" extraction is insufficient (or if you are avoiding aqueous workup), exploit the high solubility of PNP in ether/hexane mixtures.

Procedure
  • Concentrate: Evaporate the reaction solvent to a thick oil or solid.

  • Solvent Addition: Add cold Diethyl Ether (Et

    
    O) or a 1:1 mixture of Et
    
    
    
    O:Hexanes.
    • Rationale: PNP is moderately soluble in ether; many polar carbamates are not.

  • Sonication: Sonicate for 5 minutes to break up inclusion complexes.

  • Filtration: Filter the solid carbamate.

    • The Filtrate: Will be yellow (contains PNP).

    • The Solid: Should be white/colorless.

  • Wash: Wash the filter cake with cold ether until the filtrate runs clear.

Protocol C: Solid-Phase Scavenging (High-Throughput)

For library synthesis or when LLE causes emulsions, use a polymer-supported base.[1]

Reagent: Carbonate on polymer support (e.g., MP-Carbonate) or Trisamine resin. Mechanism: The resin acts as a "solid-phase separatory funnel," binding the acidic PNP.

Procedure
  • Add 3-4 equivalents of Carbonate resin to the reaction mixture (post-reaction).

  • Add a small amount of MeOH (co-solvent) to ensure PNP solubility and access to resin sites.[1]

  • Agitate (do not stir with magnetic bar, which grinds the resin) for 2-4 hours.

  • Filter: The PNP remains bound to the resin. The filtrate contains the pure carbamate.

  • Validation: The resin beads should turn bright yellow.

Analytical Validation & Troubleshooting

How to Prove Purity

Do not rely solely on TLC.[1] PNP can streak and hide underneath product spots.[1]

  • UV-Vis Spectroscopy:

    • Dissolve a sample in pH 10 buffer .

    • Check absorbance at 400-405 nm .[1]

    • Result: Any absorbance here indicates residual PNP.[1] Pure carbamates are transparent at 400 nm.[1]

  • 1H NMR (DMSO-d6):

    • Look for the characteristic PNP doublets.

    • 
       8.12 (d, 2H)  and 
      
      
      
      6.94 (d, 2H)
      .
    • Note: If the sample is acidic (CDCl

      
      ), the shifts may move slightly upfield.
      
Troubleshooting Table
ObservationRoot CauseSolution
Product is yellow after workup

-

stacking of PNP with product.
Dissolve in DCM, wash with 1M NaOH (rapidly) to break the stack, then immediately neutralize.
Emulsion forms during LLE PNP acting as surfactant at interface.[1]Filter the biphasic mixture through a pad of Celite, or add Brine to the aqueous layer.
Low Yield Product is water soluble (amphiphilic).Do not use LLE. Use Protocol C (Resin) or reverse-phase chromatography.[1]

References

  • pKa and Solubility Data

    • National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 980, 4-Nitrophenol.[1] [Link]

    • Serjeant, E.P. and Dempsey, B.[1] (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23.

  • Synthetic Protocols & Carbonate Chemistry

    • Ghosh, A. K., et al.[1][3] (2012). "Bis(4-nitrophenyl) Carbonate."[1][4] Encyclopedia of Reagents for Organic Synthesis. [Link]

    • Knölker, H. J., et al.[1] (1995). "A Novel Method for the Synthesis of Isocyanates and Carbamates." Synlett, 1995(09), 937-938. (Describes the use of mild base workups for nitrophenyl byproducts).

  • Adsorption/Removal Studies

    • Ivancev-Tumbas, I., et al.[1] (2008).[1] "p-Nitrophenol removal by combination of powdered activated carbon adsorption and ultrafiltration." Water Research, 42(14), 3741-3752.[1] [Link]

Sources

Application

Application Note: Scalable Synthesis of N,N'-Disuccinimidyl Carbonate (DSC) Using Triphosgene

Topic: Scale-up synthesis of activated carbonate reagents Content Type: Application Note Audience: Process Chemists, CDMO Scientists, and Drug Development Leads. Abstract Activated carbonates are pivotal intermediates in...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scale-up synthesis of activated carbonate reagents Content Type: Application Note Audience: Process Chemists, CDMO Scientists, and Drug Development Leads.

Abstract

Activated carbonates are pivotal intermediates in the synthesis of Antibody-Drug Conjugates (ADCs), peptide therapeutics, and functionalized biomaterials. Among these, N,N'-Disuccinimidyl Carbonate (DSC) stands out as a "gold standard" reagent for introducing the succinimidyl carbonate motif, enabling highly efficient amine coupling and hydroxyl activation.

While phosgene gas remains the industrial standard for carbonylation, its extreme toxicity and regulatory burden often preclude its use in pilot-plant or kilo-lab settings. This guide details a robust, scalable protocol for synthesizing DSC using Triphosgene (Bis(trichloromethyl) carbonate) , a crystalline phosgene equivalent. We address the critical process parameters (CPPs)—specifically exotherm management, byproduct slurry handling, and moisture control—that determine success during scale-up.

Critical Process Parameters & Safety Strategy

The "Solid Phosgene" Fallacy

Triphosgene is often colloquially called "solid phosgene." While safer to transport, it must be handled with the same rigor as phosgene gas.

  • Hazard: Triphosgene degrades to phosgene upon heating or contact with nucleophiles.

  • Engineering Control: All weighing and reactor charging must occur within a containment isolator or a certified fume hood with a linear face velocity >100 fpm.

  • Scrubbing: The reactor vent must be connected to a caustic scrubber (20% NaOH) to neutralize any escaping phosgene or HCl gas.

Reaction Stoichiometry & Thermodynamics

The synthesis utilizes N-Hydroxysuccinimide (NHS) and Triphosgene in the presence of a base (typically Triethylamine or Diisopropylethylamine) to scavenge the liberated HCl.

Stoichiometric Logic:

  • 1 mol Triphosgene

    
     3 mol Phosgene.[1]
    
  • Reaction: 1 Triphosgene + 6 NHS + 6 Base

    
     3 DSC + 6 Base
    
    
    
    HCl.
  • Thermodynamics: The reaction is highly exothermic. On a gram scale, this is manageable. On a kilogram scale, rapid addition of triphosgene can trigger a thermal runaway, decomposing the product and vaporizing the solvent.

The "Thick Slurry" Challenge

A major scale-up hurdle is the formation of voluminous amine hydrochloride salts (e.g., Et


N

HCl). At high concentrations (e.g., >0.5 M), the reaction mixture transforms into a thick paste, impeding heat transfer and stirring.
  • Solution: Use an overhead mechanical stirrer with high-torque impellers (e.g., anchor or helical ribbon) rather than magnetic stirring. Maintain solvent volumes sufficient to keep the slurry mobile (typically 10–15 L/kg of NHS).

Reagent Selection Guide

Before proceeding, verify that DSC is the optimal reagent for your target coupling.

ReagentSelection cluster_DSC DSC Advantages Start Target: Activate Alcohol or Amine Stability Is the Target Moisture Sensitive? Start->Stability DSC Select DSC (High Reactivity, Water Soluble Byproduct) Stability->DSC No / Moderate BNC Select Bis(p-nitrophenyl) carbonate (High Stability, Crystalline) Stability->BNC Yes (Need Storage Stability) CDI Select CDI (Imidazole byproduct, Gas evolution) Stability->CDI Cost Sensitive / Large Scale

Figure 1: Decision matrix for selecting activated carbonate reagents based on stability and downstream processing needs.

Detailed Protocol: Kilo-Scale Synthesis of DSC

Scale: 1.0 kg Input (NHS) Expected Yield: ~80-85% Purity: >98% (HPLC)

Materials
  • N-Hydroxysuccinimide (NHS): 1.0 kg (8.69 mol)

  • Triphosgene: 0.43 kg (1.45 mol) (Note: 0.5 eq relative to NHS is theoretical eq for phosgene, but we use slight excess of NHS to ensure full consumption of toxic triphosgene). Correction: 1 Triphosgene provides 3 CO units.[1] 1.45 mol Triphosgene = 4.35 mol "CO". This reacts with 8.7 mol NHS. Ratio is correct (1:6 molar ratio Triphosgene:NHS).

  • Triethylamine (TEA): 1.76 kg (17.4 mol) (2.0 eq per NHS).

  • Dichloromethane (DCM): 15 L (Anhydrous).

  • Tetrahydrofuran (THF): Optional co-solvent if NHS solubility is poor.

Step-by-Step Methodology
Phase 1: Reactor Setup & Charging
  • System Prep: Dry a 20 L jacketed glass reactor under N

    
     flow. Ensure the condenser is set to -10°C to reflux any DCM/Phosgene vapors. Connect the vent to a caustic scrubber.
    
  • Solvation: Charge DCM (10 L) and NHS (1.0 kg). Stir at 250 RPM. The mixture may remain a suspension.

  • Base Addition: Add Triethylamine (1.76 kg) slowly. The solution should become clear or slightly cloudy.

  • Cooling: Cool the jacket to 0°C. Allow internal temperature (IT) to reach <5°C.

Phase 2: Controlled Reaction (The Critical Step)
  • Triphosgene Dissolution: In a separate vessel, dissolve Triphosgene (0.43 kg) in DCM (3 L). Safety: Do this in a hood.

  • Addition: Transfer the Triphosgene solution to a dosing funnel. Add dropwise to the reactor over 2–3 hours .

    • IPC (In-Process Control): Monitor Internal Temperature. Do not exceed 10°C.

    • Observation: A heavy white precipitate (TEA

      
      HCl) will form immediately. Increase stirring speed as viscosity rises.
      
  • Post-Reaction: Once addition is complete, warm the reactor to 20°C and stir for 2 hours.

    • Validation: Take a filtered aliquot for HPLC. Look for disappearance of NHS and absence of Triphosgene peak (if derivatized).

Phase 3: Workup & Isolation

Note: DSC is water-sensitive.[2] An aqueous wash is possible but risks hydrolysis.[2] The anhydrous workup is preferred for high yield.

Option A: Aqueous Wash (Higher Purity, Lower Yield)

  • Cool mixture to 0°C.

  • Add ice-cold water (5 L) rapidly. Stir for 5 mins to dissolve TEA

    
    HCl.
    
  • Separate phases immediately.

  • Wash organic layer with cold 1N HCl (to remove excess TEA) then cold brine.

  • Dry over MgSO

    
    , filter, and concentrate.
    

Option B: Anhydrous Filtration (Preferred for Scale-up)

  • Filter the reaction slurry through a chemically resistant Nutsche filter (or centrifuge) to remove solid TEA

    
    HCl.
    
  • Wash the filter cake with dry DCM (2 L) to recover entrained product.

  • Combine filtrates.

  • Crystallization: Concentrate the DCM solution under vacuum (T < 30°C) to approximately 20% of original volume.

  • Add cold Diethyl Ether or Hexane (anti-solvent) to induce crystallization.

  • Filter the white crystalline solid. Dry under vacuum at 35°C for 12 hours.

Analytical Controls & Specifications

ParameterSpecificationMethodNote
Appearance White to off-white crystalline powderVisualYellowing indicates free phenols or decomposition.
Assay > 98.0%HPLC (Reverse Phase)Monitor NHS peak (hydrolysis product).
Melting Point 199–202°C (dec)Capillary MPSharp melting point confirms purity.
Water Content < 0.5%Karl Fischer (KF)Critical for storage stability.
Infrared (IR) 1815, 1785 cm

FTIRCharacteristic carbonate carbonyl stretch.

Process Workflow Diagram

DSC_Synthesis_Workflow cluster_inputs Inputs NHS NHS + TEA in DCM Reactor Jacketed Reactor (0°C -> 20°C) High Torque Stirring NHS->Reactor BTC Triphosgene in DCM BTC->Reactor Slow Addition (Exotherm Control) Filter Filtration (Remove TEA.HCl) Reactor->Filter Slurry Scrubber Caustic Scrubber (Safety) Reactor->Scrubber Vent Gas Concentrator Vacuum Concentration Filter->Concentrator Filtrate (Product) Crystallizer Crystallization (+ Hexane/Ether) Concentrator->Crystallizer FinalProduct FinalProduct Crystallizer->FinalProduct DSC Crystals

Figure 2: Process flow diagram for the anhydrous synthesis of DSC, highlighting safety venting and solid separation.

Troubleshooting Guide

Problem: Low Yield (<60%)

  • Root Cause:[1][3][4][5][6][7][8] Hydrolysis during workup or wet solvents.

  • Fix: Switch to Option B (Anhydrous Filtration). Ensure DCM is distilled or dried over molecular sieves.

Problem: Product is Yellow/Orange

  • Root Cause:[1][3][4][5][6][7][8] Thermal decomposition or presence of free amines.

  • Fix: Ensure reaction temperature never exceeds 25°C. Wash final crystals with cold ether.

Problem: Incomplete Reaction (Residual NHS)

  • Root Cause:[1][3][4][5][6][7][8] Triphosgene quality or insufficient base.

  • Fix: Triphosgene can degrade upon storage. Titrate or use a fresh bottle. Ensure 2.2 eq of Base is used to fully drive the equilibrium.

References

  • Konishi, M. et al. (1998). A Convenient Large Scale Synthesis of N,N'-Disuccinimidyl Carbonate. Semantic Scholar. Link

  • Sigma-Aldrich. (2024). Bis(trichloromethyl) carbonate (Triphosgene) Safety Data Sheet. Link

  • BenchChem. (2025). N,N'-Disuccinimidyl carbonate reaction workup and purification procedure. Link

  • Organic Process Research & Development. (2017). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene?[6][9] ACS Publications. Link

  • National Institutes of Health (NIH). (2010). N,N'-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines. PMC. Link

Sources

Method

Chemical Derivatization of Peptides with Lactyl Groups: A Guide for Researchers

Introduction: The Growing Significance of Peptide Lactylation The modification of peptides and proteins is a critical area of research in drug development, proteomics, and chemical biology. Among the myriad of possible m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Growing Significance of Peptide Lactylation

The modification of peptides and proteins is a critical area of research in drug development, proteomics, and chemical biology. Among the myriad of possible modifications, lactylation—the addition of a lactyl group—has emerged as a significant post-translational modification (PTM) with profound biological implications. Initially identified on histone proteins, lysine lactylation is now known to be a widespread PTM that influences gene expression, cellular metabolism, and the progression of diseases such as cancer and inflammatory disorders.[1][2][3][4][5][6]

Beyond its biological role, the deliberate chemical introduction of lactyl groups onto peptides offers a promising strategy for modulating their physicochemical properties. This derivatization can impact a peptide's solubility, stability, and conformational dynamics, potentially enhancing its therapeutic potential. This guide provides a comprehensive overview and detailed protocols for the chemical derivatization of peptides with lactyl groups, focusing on both N-terminal/lysine (N-lactylation) and serine/threonine (O-lactylation) modifications.

This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, empowering researchers to not only execute these protocols but also to adapt and troubleshoot them for their specific peptide of interest.

Foundational Principles: Choosing Your Lactylation Strategy

The introduction of a lactyl group onto a peptide can be achieved through two primary chemical strategies: N-lactylation, forming a stable amide bond, and O-lactylation, forming a more labile ester bond. The choice between these depends on the desired outcome and the amino acid composition of the peptide.

  • N-Lactylation: This targets the primary amines of a peptide, namely the N-terminal α-amine and the ε-amine of lysine side chains. The resulting amide bond is highly stable, making this a permanent modification under physiological conditions. This is the most common and well-characterized form of chemical lactylation.

  • O-Lactylation: This strategy targets the hydroxyl groups of serine, threonine, and tyrosine residues. The resulting ester linkage is susceptible to hydrolysis, particularly at alkaline pH. This can be a desirable feature for creating prodrugs or for applications where the modification is intended to be reversible.

The following sections provide detailed protocols for both N- and O-lactylation, primarily within the context of Solid-Phase Peptide Synthesis (SPPS), the most common method for preparing synthetic peptides.[7][8][9][10][11]

Diagram of N- and O-Lactylation Sites on a Peptide:

Caption: Potential sites for N- and O-lactylation on a peptide chain.

Part 1: N-Lactylation of Peptides

N-Lactylation is most efficiently and specifically achieved during Fmoc-based SPPS by incorporating a pre-synthesized lactylated lysine building block. Alternatively, a fully synthesized peptide can be lactylated in solution, although with a lower degree of site-selectivity.

Protocol 1: N-Lactylation via Solid-Phase Peptide Synthesis using Fmoc-Lys(Lactyl)-OH

This is the preferred method for site-specific lactylation. It involves the synthesis of an Fmoc-protected lysine where the side-chain amine is already lactylated. This building block is then incorporated into the desired position during standard SPPS.

Workflow for SPPS-based N-Lactylation:

SPPS_N_Lactylation start Start with Resin deprotect1 Fmoc Deprotection (Piperidine/DMF) start->deprotect1 couple_aa Couple Next Fmoc-AA-OH deprotect1->couple_aa wash1 Wash (DMF) couple_aa->wash1 wash1->deprotect1 Repeat for each AA lactylation_step Couple Fmoc-Lys(Lactyl)-OH wash1->lactylation_step At desired position deprotect2 Fmoc Deprotection lactylation_step->deprotect2 couple_rest Couple Remaining Amino Acids deprotect2->couple_rest wash2 Wash couple_rest->wash2 wash2->deprotect2 Repeat for remaining AAs cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) wash2->cleavage purify Purify by HPLC cleavage->purify analyze Analyze by MS purify->analyze end Lactylated Peptide analyze->end On_Resin_O_Lactylation start Assemble Peptide on Resin deprotect_n Selective N-terminal Deprotection start->deprotect_n couple_lactic Couple Protected Lactic Acid to Ser/Thr (e.g., DIC/DMAP) deprotect_n->couple_lactic wash Wash (DMF/DCM) couple_lactic->wash cleavage Cleavage & Deprotection (TFA Cocktail) wash->cleavage purify Purify by HPLC cleavage->purify analyze Analyze by MS purify->analyze end O-Lactylated Peptide analyze->end

Sources

Technical Notes & Optimization

Troubleshooting

Removing 4-nitrophenol impurities from reaction mixtures

Topic: Removal of 4-nitrophenol (4-NP) impurities from reaction mixtures. Applicability: Post-reaction workup for active ester synthesis (e.g., peptide coupling), hydrolysis of p-nitrophenyl esters, and general organic s...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of 4-nitrophenol (4-NP) impurities from reaction mixtures. Applicability: Post-reaction workup for active ester synthesis (e.g., peptide coupling), hydrolysis of p-nitrophenyl esters, and general organic synthesis. Version: 2.1 (Current)

Welcome to the Purification Support Hub

You are likely here because your reaction mixture has a persistent yellow tint or your LC-MS shows a stubborn peak at MW 139.1. 4-Nitrophenol is a common byproduct, particularly in the synthesis of activated esters. While often dismissed as a simple wash step, its removal can become complicated by emulsions or pH-sensitive products.

This guide moves beyond generic advice, providing chemically grounded protocols to ensure <0.1% impurity levels.

Module 1: The "pH-Switch" Extraction (Standard Protocol)

The Science: The removal of 4-NP relies entirely on exploiting its pKa of 7.15 [1].

  • In Organic Phase (pH < 7): 4-NP is protonated, neutral, and soluble in DCM/EtOAc.

  • In Aqueous Phase (pH > 8.5): 4-NP ionizes to the 4-nitrophenolate anion. This anion is highly water-soluble and bright yellow.

Critical Failure Point: Many standard lab protocols suggest washing with Sodium Bicarbonate (


). This is often ineffective. 
  • Why? The pKa of carbonic acid (

    
    ) is ~6.[1]4. Since 4-NP (pKa 7.[2][3][4][5][6]15) is a weaker acid than carbonic acid, bicarbonate is not strong enough to fully deprotonate 4-NP to drive it into the water layer [2].
    
Protocol A: Aggressive Wash (Robust Products)

Use this if your product is stable to pH 10-12.

  • Dilute: Dissolve crude mixture in a water-immiscible solvent (DCM or Ethyl Acetate). Avoid Ether if possible (emulsion risk).

  • The Yellow Flash: Wash the organic layer with 1M NaOH or 10%

    
     .
    
    • Visual Validation: The aqueous layer should turn neon yellow immediately. This is the phenolate anion.

  • Repeat: Continue washing until the aqueous layer is colorless.

  • Acid Wash (Optional): If your product is a base (amine), wash with 1M HCl to remove trapped inorganic bases, then dry over

    
    .
    
Protocol B: Mild Wash (Base-Sensitive Products)

Use this if your product contains esters or other hydrolytically unstable groups.

  • Buffer Prep: Prepare a 0.5M Sodium Carbonate (

    
    )  solution. (pH ~11, but less aggressive than NaOH).
    
  • Cold Wash: Perform the extraction with ice-cold solutions to kinetically slow down hydrolysis of your product while thermodynamically favoring the deprotonation of 4-NP.

  • Validation: Monitor the organic layer by TLC. 4-NP stains strongly under UV.

Visualization: The pH-Switch Logic

LLE_Logic Crude Crude Mixture (Product + 4-NP) Solvent Dissolve in DCM or EtOAc Crude->Solvent BaseChoice Choose Base (Critical Step) Solvent->BaseChoice Bicarb NaHCO3 (pH ~8.5) Weak Deprotonation BaseChoice->Bicarb Incorrect Carb Na2CO3 / NaOH (pH > 10.5) Full Ionization BaseChoice->Carb Correct ResultFail 4-NP remains in Organic Phase Bicarb->ResultFail ResultSuccess 4-NP forms Phenolate (Yellow Aqueous Layer) Carb->ResultSuccess

Caption: Logical flow for selecting the correct base. Note that Bicarbonate is often insufficient for complete removal due to pKa constraints.

Module 2: Chromatography & "The Tailing Effect"

The Issue: On silica gel, 4-nitrophenol often streaks or tails, contaminating fractions that elute later than expected. This is due to the interaction between the acidic phenol and the slightly acidic silanols on the silica surface.

Troubleshooting Guide:

SymptomDiagnosisSolution
Broad/Streaking Band 4-NP is dragging due to H-bonding with silica.Dope the Eluent: Add 1% Acetic Acid to the mobile phase. This keeps 4-NP fully protonated and sharpens the peak [3].
Co-elution with Product Polarity match is too close.Change Stationary Phase: Switch to Amine-functionalized silica . The basic silica will retain the acidic 4-NP at the baseline while your neutral product elutes.
"Ghost" Peaks 4-NP accumulating on the column.Flush: Run a gradient up to 10% MeOH/DCM to strip the column.

Module 3: Advanced Scavenging (High Purity/API)

When liquid-liquid extraction causes emulsions or chromatography is not scalable, Solid-Supported Scavengers are the industry standard for removing acidic impurities like 4-NP.

The Solution: Polymer-supported amine resins (e.g., Trisamine or Carbonate resins).

Protocol:

  • Resin Selection: Use a macroporous polystyrene-carbonate or tertiary amine resin (approx. 3 mmol/g loading) [4].

  • Stoichiometry: Add 3–4 equivalents of resin relative to the expected 4-NP content.

  • Solvent: DCM or THF works best (good swelling). Avoid Methanol if using carbonate resins (can reduce basicity).

  • Agitation: Shake gently for 1-2 hours. Do not use magnetic stir bars (they grind the resin, creating fines that clog filters).

  • Filtration: Filter through a fritted glass funnel. The 4-NP remains chemically bound to the beads.

Visualization: Scavenging Workflow

Scavenging Start Crude Solution (Product + 4-NP) AddResin Add Polymer-Supported Carbonate/Amine Resin Start->AddResin Bind Incubate 1-2 Hours (4-NP binds to Resin) AddResin->Bind Filter Filtration Bind->Filter Waste Solid Waste (Resin-4NP Complex) Filter->Waste Pure Filtrate (Pure Product) Filter->Pure

Caption: Workflow for solid-phase scavenging. This method avoids aqueous workup entirely, preventing emulsions.

FAQ & Troubleshooting

Q: I washed with NaOH, but the yellow color won't leave the organic layer.

  • A: You likely have a Phase Transfer Issue . 4-Nitrophenolate is an anion, but if your organic solvent is very polar (like THF or n-Butanol) or if you are using a Phase Transfer Catalyst (like TBAF or crown ethers), the ion pair may solubilize in the organic layer.

  • Fix: Switch solvent to Toluene or DCM and wash with water. The yellow anion prefers water over these non-polar solvents.

Q: My product is amphoteric (contains both amine and acid groups). How do I remove 4-NP?

  • A: Do not use base extraction (you will lose your product). Use Anion Exchange Chromatography or the Scavenging Resin method (Module 3). Alternatively, reduce the 4-NP to 4-aminophenol using Fe/HCl or catalytic hydrogenation; the amino-phenol is much more polar and can be removed via reverse-phase chromatography [5].

Q: Can I use Activated Carbon?

  • A: Yes. Activated carbon has a high affinity for nitro-aromatics.

  • Protocol: Slurry the mixture with activated charcoal (10 wt%) in hot Ethanol for 15 mins, then filter through Celite. Note: This causes yield loss (~5-10%) due to non-specific adsorption.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 980, 4-Nitrophenol. Retrieved from [Link]

  • Chegg Chemistry Support. (2018). Solubility of 4-Nitrophenol in Bicarbonate vs Carbonate. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography Troubleshooting Guide: Tailing Peaks. Retrieved from [Link]

  • Biotage. (2020). Strategies for Work-up and Purification: Scavenging Resins. Retrieved from [Link]

  • MDPI. (2019). Rapid Catalytic Reduction of 4-Nitrophenol. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Carbamylation of Weak Nucleophiles

Status: Active Operator: Senior Application Scientist Ticket Focus: Yield Optimization, Side-Product Suppression, Kinetic Troubleshooting Core Technical Briefing: The Reactivity Gap The Problem: Carbamylation (the format...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Ticket Focus: Yield Optimization, Side-Product Suppression, Kinetic Troubleshooting

Core Technical Briefing: The Reactivity Gap

The Problem: Carbamylation (the formation of ureas or carbamates) relies on the nucleophilic attack of an amine or alcohol onto an isocyanate (or equivalent electrophile). While aliphatic amines react instantaneously, weak nucleophiles (electron-deficient anilines, sulfonamides, sterically hindered secondary amines) struggle to overcome the activation energy barrier.

The Consequences:

  • Stalled Reaction: The electrophile degrades before the nucleophile can attack.

  • Hydrolysis Competition: Trace moisture competes effectively with the weak nucleophile, leading to carbamic acid

    
     aniline 
    
    
    
    symmetric urea (the "dimer" impurity).
  • Reversibility: In some cases (e.g., with imidazoles), the reaction is reversible, leading to product degradation during workup.

Visualizing the Competition

The following diagram illustrates the kinetic competition that destroys yield when using weak nucleophiles.

CarbamylationPathways Iso Isocyanate (R-NCO) Target Target Urea (Desired) Iso->Target Slow (k1) Requires Catalysis CarbAcid Carbamic Acid Iso->CarbAcid Fast (k2) WeakNu Weak Nucleophile (e.g., Aniline-NO2) WeakNu->Target Water Trace H2O (The Enemy) Water->CarbAcid AmineBy Amine Byproduct (Highly Nucleophilic) CarbAcid->AmineBy -CO2 SymUrea Symmetric Urea (Major Impurity) AmineBy->SymUrea + 2nd Isocyanate (Very Fast k3)

Figure 1: The Kinetic Trap. Weak nucleophiles (k1) are outcompeted by hydrolysis (k2), generating a new, highly reactive amine that consumes remaining isocyanate (k3) to form the symmetric urea.

Critical Parameter Optimization

To shift the equilibrium toward the desired product, you must manipulate three variables: Basicity , Electrophilicity , and Solvent Polarity .

A. The Nucleophile Ladder (Base Selection)

Do not use a "standard" base like TEA for difficult substrates. Match the base pKa to the nucleophile's deficiency.

Nucleophile TypeExamplepKa (approx)Recommended Base/CatalystMechanism
Standard Benzylamine~9-10None or TEADirect addition.
Moderate Aniline~4.6DMAP (0.1 - 1.0 eq)Nucleophilic catalysis (Acyl-pyridinium intermediate).
Weak 4-Nitroaniline~1.0NaH or LiHMDS Deprotonation to form the amide anion (strong Nu).
Very Weak Sulfonamide< 1DBU + Lewis Acid Synergistic activation (See Protocol B).
B. Lewis Acid Activation

When the nucleophile cannot be deprotonated (due to sensitivity) or is too bulky, you must activate the isocyanate.

  • Catalysts:

    
    , 
    
    
    
    , or
    
    
    .
  • Action: The metal coordinates to the isocyanate oxygen, increasing the electrophilicity of the carbonyl carbon.

Troubleshooting & FAQs (Ticket System)

Ticket #401: "I keep isolating the symmetric urea dimer instead of my product."

Diagnosis: Moisture ingress or Isocyanate Decomposition.[1] Root Cause: The reaction with your weak nucleophile is so slow that trace water (which reacts fast) consumes the isocyanate. The Fix:

  • The "Schlenk" Protocol: Flame-dry all glassware. Do not trust "anhydrous" solvents from an old bottle; use molecular sieves (3Å or 4Å) for 24h prior.

  • Reverse Addition: If using a base like NaH, deprotonate the nucleophile first for 30 mins, then add the isocyanate. This ensures the isocyanate meets a strong anion, not a weak neutral amine.

  • Stoichiometry: Increase isocyanate to 1.2–1.5 equivalents.

Ticket #402: "The reaction stalls at 50% conversion."

Diagnosis: Product Inhibition or Equilibrium limit. Root Cause: The urea product might be hydrogen-bonding to the unreacted nucleophile, or the base is not strong enough to drive the reaction to completion. The Fix:

  • Switch Solvent: Move from DCM/THF to DMSO or DMF . High dielectric constants stabilize the polar transition state (dipolar intermediate).

  • Temperature: Heat to 60–80°C. Warning: Isocyanates can dimerize (uretdiones) at high heat; ensure thermal stability first.

Ticket #403: "My nucleophile is a sulfonamide/amide. Nothing happens."

Diagnosis: Insufficient Nucleophilicity. The Fix: These are not amines; they are amides. They require deprotonation.[2]

  • Protocol: Use DBU (1.2 eq) in MeCN. If that fails, use Cs2CO3 in DMF at 60°C.

Validated Protocols

Protocol A: The "Standard" Boost (DMAP Catalysis)

Best for: Electron-deficient anilines (e.g., 4-chloroaniline).

  • Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL).

  • Add DMAP (0.2 mmol, 20 mol%). Note: DMAP acts as a nucleophilic catalyst, attacking the isocyanate to form a reactive intermediate.

  • Add Isocyanate (1.1 mmol) dropwise at 0°C.

  • Warm to RT and stir.

  • Monitor: If symmetric urea appears, switch to Protocol B.

Protocol B: Synergistic Lewis Acid/Base Catalysis

Best for: Extremely hindered amines or very weak nucleophiles (e.g., 2,6-dichloroaniline). Reference Grounding: Adapted from Lewis acid methodologies for isocyanate activation [1][4].

  • Setup: Flame-dried flask, Argon atmosphere.

  • Solvent: Anhydrous Toluene (non-coordinating solvents work best for Lewis Acids).

  • Catalyst Loading: Add

    
     (5–10 mol%).
    
  • Reactants: Add Weak Nucleophile (1.0 eq) and Isocyanate (1.2 eq).

  • Base: Add DIPEA (0.5 eq) only if the nucleophile is protonated (salt form).

  • Conditions: Heat to 60°C. The Zn(II) activates the isocyanate, while the heat overcomes the steric barrier.

Decision Tree for Troubleshooting

Use this logic flow to diagnose your failed reaction.

TroubleshootingTree Start Reaction Analysis Yield Is Yield Low? Start->Yield SideProd Side Products? Yield->SideProd Yes SymUrea Symmetric Urea Present? SideProd->SymUrea Yes Stalled Starting Material Remains? SideProd->Stalled No (Clean but low conv) Sol1 Fix: Dry Solvents, Increase Iso Equiv, Add Molecular Sieves SymUrea->Sol1 Hydrolysis Detected Sol2 Fix: Increase Temp, Switch to DMF/DMSO Stalled->Sol2 Kinetic Trap Sol3 Fix: Switch to NaH (Deprotonate First) Stalled->Sol3 pKa Mismatch

Figure 2: Troubleshooting Logic Flow. Identify the failure mode (Hydrolysis vs. Stalling) to select the correct remedy.

References

  • BenchChem. "Minimizing urea by-product formation in isocyanate reactions." BenchChem Technical Guides. Link

  • Reddy, K. U. M., et al. "One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method."[3] Asian Journal of Chemistry. Link

  • Gao, B., et al. "Bifunctional Lewis acid-nucleophile-based asymmetric catalysis." Journal of the American Chemical Society. Link

  • Vertex Research. "Nucleophilic addition of enamines to isocyanates (Lewis Acid Catalysis)." ResearchGate.[4] Link

  • RSC. "Carbamoyl anion-initiated cascade reaction." Chemical Communications. Link

Sources

Troubleshooting

Technical Support Center: Carbonate Coupling &amp; Activation

Topic: Troubleshooting Low Conversion in Mixed Carbonate Synthesis Status: Operational | Tier: Level 3 (Senior Application Support) Diagnostic Framework Before modifying your protocol, identify the failure mode. In medic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion in Mixed Carbonate Synthesis

Status: Operational | Tier: Level 3 (Senior Application Support)

Diagnostic Framework

Before modifying your protocol, identify the failure mode. In medicinal chemistry—specifically for Antibody-Drug Conjugates (ADCs) and prodrug synthesis—"Carbonate Coupling" typically refers to the activation of an alcohol to form a Mixed Carbonate intermediate (R-O-CO-LG), followed by displacement with a nucleophile (amine or alcohol).

Workflow Selector & Failure Logic

Use this decision tree to isolate the root cause of low conversion based on your reagents and observations.

Carbonate_Troubleshooting Start START: Low Conversion Observed Reagent_Check Which Activating Agent? Start->Reagent_Check DSC DSC (Disuccinimidyl Carbonate) Reagent_Check->DSC PNP PNP-Cl (p-Nitrophenyl Chloroformate) Reagent_Check->PNP CDI CDI (Carbonyl Diimidazole) Reagent_Check->CDI DSC_Issue Issue: Hydrolysis or Sterics? DSC->DSC_Issue PNP_Issue Issue: Slow Kinetics / No Reaction PNP->PNP_Issue CDI_Issue Issue: Intermediate Unstable CDI->CDI_Issue DSC_Sol Solvent Wet? -> Dry ACN/DCM Steric Bulk? -> Switch to PNP-Cl DSC_Issue->DSC_Sol Diagnosis PNP_Sol Base too weak? -> Use Pyridine/DMAP Temp too low? -> Warm to RT PNP_Issue->PNP_Sol Diagnosis CDI_Sol Protonation required? Add acid catalyst for step 2 CDI_Issue->CDI_Sol Diagnosis

Figure 1: Diagnostic logic tree for identifying the root cause of failure based on the specific activating agent used.

The Mechanics of Failure

To fix the reaction, you must understand the competing pathways. The goal is the Mixed Carbonate (B) . The enemies are Hydrolysis (C) and Symmetrical Dimerization (D) .

Reaction_Mechanism Alc Alcohol (R-OH) Inter Activated Intermediate (R-O-CO-X) Alc->Inter Base (Et3N/Pyridine) Agent Activator (X-CO-X) (DSC, PNP-Cl) Agent->Inter Base (Et3N/Pyridine) Prod Target Carbamate/Carbonate (R-O-CO-Nu) Inter->Prod + Nucleophile (R'-NH2) Hydro FAILURE: Hydrolysis (R-OH + CO2) Inter->Hydro + H2O (Wet Solvent) Dimer FAILURE: Symmetrical Carbonate (R-O-CO-O-R) Inter->Dimer + R-OH (Excess Alcohol)

Figure 2: Competitive pathways in carbonate synthesis. Success requires stabilizing the intermediate and excluding water.

Troubleshooting Guides (FAQs)

Scenario A: "I am using DSC (N,N'-Disuccinimidyl Carbonate) and my yield is <30%."

The Problem: DSC is the "gentle" reagent, preferred for its mild leaving group (NHS). However, it is extremely moisture-sensitive and sterically demanding. If the NHS ester hydrolyzes before your alcohol attacks, the reaction dies.

Q: Did you dry your solvent and your starting material?

  • The Science: DSC reacts with water faster than it reacts with secondary alcohols. Even "anhydrous" bottles of Acetonitrile (ACN) or DCM can absorb enough atmospheric moisture to kill 20% of your reagent in minutes.

  • The Fix:

    • Azeotrope your starting alcohol with toluene 3x before reaction.

    • Use freshly distilled ACN or store over 3Å molecular sieves for 24 hours.

    • Stoichiometry: Increase DSC to 1.5 – 2.0 equivalents .

Q: Is your alcohol secondary or tertiary?

  • The Science: DSC is often too weak to activate hindered alcohols efficiently. The transition state energy is too high.

  • The Fix: Switch to TSPC (N,N'-Disuccinimidyl carbonate + DMAP) or migrate to Protocol B (PNP-Cl). Adding 10-20 mol% DMAP (4-Dimethylaminopyridine) creates a highly reactive Acyl-Pyridinium intermediate that transfers the carbonyl to the alcohol much faster than DSC alone [1].

Scenario B: "I am using p-Nitrophenyl Chloroformate (PNP-Cl) and seeing no conversion."

The Problem: PNP-Cl is robust but requires specific base catalysis. If the solution stays colorless (or pale), you likely haven't generated the alkoxide or the active acyl-pyridinium species.

Q: Which base are you using?

  • The Science: Triethylamine (TEA) is often insufficient for hindered alcohols because it is sterically bulky and non-nucleophilic.

  • The Fix: Use Pyridine as the solvent or add DMAP (0.1 eq) . Pyridine acts as both a solvent and a nucleophilic catalyst, forming the reactive N-(p-nitrophenoxycarbonyl)pyridinium salt.

Q: Is the reaction turning bright yellow immediately?

  • The Science: Bright yellow indicates the release of p-nitrophenolate.

    • Good: If this happens after adding the alcohol (product forming).

    • Bad: If this happens before adding the alcohol (reagent hydrolysis).

  • The Fix: If yellow appears upon adding PNP-Cl to the solvent, your solvent is wet. Stop and dry everything.

Scenario C: "I am getting the Symmetrical Carbonate (R-O-CO-O-R) instead of the Mixed Carbonate."

The Problem: This is a stoichiometry error. The activated intermediate (R-O-CO-X) is reacting with a second molecule of your starting alcohol (R-OH) instead of waiting for the second step.

The Fix:

  • Reverse Addition: Do not add the activator to the alcohol. Add the alcohol dropwise to a solution of the activator (excess). This ensures the alcohol always encounters a high concentration of activator, favoring the mixed carbonate over the dimer.

  • Temperature: Cool the reaction to 0°C or -10°C during addition. Lower temperatures favor the kinetic product (mixed carbonate) over the thermodynamic byproduct (dimer).

Optimized Experimental Protocols

Protocol A: The "Standard" DSC Activation (Primary/Secondary Alcohols)

Best for: Bioconjugation linkers, mild conditions.

StepActionCritical Parameter
1 Dissolve DSC (1.5 eq) in anhydrous Acetonitrile (ACN) .Concentration: 0.1 M. Do not use DMF if possible (hard to dry).
2 Add Triethylamine (3.0 eq) .Base must be in excess to scavenge NHS-H.
3 Add Alcohol (1.0 eq) dropwise.Crucial: Add alcohol TO the DSC solution to prevent dimerization.
4 Stir at RT for 4–16 hours .Monitor by TLC/LCMS.[1][2][3] Look for disappearance of alcohol.[3][4]
5 Workup: Dilute with EtOAc, wash with 0.1 M HCl (cold) or NaHCO3.Avoid strong base in workup to prevent hydrolysis of the active NHS ester.
Protocol B: The "Power" PNP Activation (Hindered Alcohols)

Best for: Tertiary alcohols, phenols, low-reactivity substrates.

StepActionCritical Parameter
1 Dissolve Alcohol (1.0 eq) and Pyridine (3.0 eq) in anhydrous DCM .Pyridine acts as solvent/catalyst.
2 Cool to 0°C .[2]Controls exotherm and suppresses side reactions.
3 Add p-Nitrophenyl Chloroformate (1.2 eq) portion-wise.Solid addition. Watch for yellow color (p-nitrophenol release).[5]
4 Warm to RT. Stir 2–6 hours.If sluggish, add DMAP (0.1 eq) .
5 Workup: Wash with 1M Citric Acid to remove pyridine.Do NOT use strong base washes; PNP esters are base-labile.

Comparative Data: Reagent Selection

FeatureDSC (Disuccinimidyl Carbonate)PNP-Cl (p-Nitrophenyl Chloroformate)CDI (Carbonyl Diimidazole)
Reactivity Moderate (Good for 1°/2° alcohols)High (Good for 2°/3° alcohols)Moderate-High
Moisture Sensitivity High (Hydrolyzes rapidly)ModerateVery High (Releases CO2)
Leaving Group N-Hydroxysuccinimide (NHS)p-NitrophenolImidazole
Stability of Intermediate Stable solid (often isolable)Stable solid (isolable)Unstable (usually one-pot)
Atom Economy Poor (Large leaving group)ModerateGood
Best Use Case Protein/Linker conjugation (NHS active esters)Difficult substrates; ProdrugsLarge scale; Cost-sensitive

References

  • Ghosh, A. K., Duong, T. T., Trullinger, D. P., & McKee, S. P. (1992). N,N′-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines.[4] Tetrahedron Letters, 33(20), 2781–2784.

  • Chaudhary, S. K., & Hernandez, O. (1979). 4-Dimethylaminopyridine: An Efficient and Selective Catalyst for the Silylation of Alcohols. Tetrahedron Letters, 20(2), 99–102. (Demonstrates the catalytic power of DMAP in acyl transfers).

  • Anderson, G. W., & Paul, R. (1958). N,N′-Carbonyldiimidazole, a New Peptide Forming Reagent. Journal of the American Chemical Society, 80(16), 4423.

  • BenchChem Technical Support. (2025). Disuccinimidyl Carbonate (DSC): A Comprehensive Technical Guide. [1]

Sources

Troubleshooting

Alternative bases to pyridine for mixed carbonate synthesis

Ticket Subject: Alternatives to Pyridine for Mixed Carbonate Synthesis Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: Why Switch? Pyridine has long been the default base for synthesizin...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Alternatives to Pyridine for Mixed Carbonate Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: Why Switch?

Pyridine has long been the default base for synthesizing mixed carbonates (R-O-CO-O-R') via phosgene or chloroformate routes. However, its use is increasingly discouraged in modern drug development due to:

  • Toxicity: Pyridine is a Class 2 solvent/reagent with significant exposure limits.

  • Workup Difficulties: Removing pyridine often requires acidic washes (e.g., CuSO₄ or HCl), which can degrade acid-sensitive acetals or silyl protecting groups common in complex synthesis.

  • Nucleophilic Interference: Pyridine can act as a nucleophilic catalyst, occasionally leading to unwanted acyl-pyridinium intermediates that promote side reactions like homocoupling (symmetric carbonate formation).

This guide provides validated, field-proven alternatives categorized by their mechanistic advantages.

Decision Matrix: Selecting Your Alternative

Before proceeding to protocols, use this logic flow to select the correct base for your specific substrate.

BaseSelection Start Substrate Analysis Sens Is the substrate acid-sensitive? Start->Sens Chiral Is the alcohol chiral/prone to racemization? Sens->Chiral No Inorganic USE: Cs2CO3 or K2CO3 (Heterogeneous) Sens->Inorganic Yes (Avoid aq workup) Solubility Is the substrate soluble in non-polar solvents? Chiral->Solubility No Steric USE: DIPEA (Hünig's Base) (Non-nucleophilic) Chiral->Steric Yes (Prevent racemization) Mild USE: N-Methylmorpholine (NMM) (Mild, easy workup) Solubility->Mild Yes (DCM/THF) Catalytic USE: DIPEA + 5 mol% DMAP (For sluggish 2°/3° alcohols) Solubility->Catalytic No (Sterically hindered) caption Figure 1: Decision tree for selecting a pyridine alternative based on substrate properties.

Technical Modules & Protocols

Module A: The "Steric Shield" – DIPEA (Hünig's Base)

Best for: Chiral substrates, preventing racemization, and standard chloroformate couplings.

The Logic: Unlike pyridine, Diisopropylethylamine (DIPEA) is non-nucleophilic due to the steric bulk of the isopropyl groups. It acts purely as a "proton sponge," neutralizing the HCl generated during the reaction without attacking the carbonyl center. This eliminates the formation of acyl-ammonium intermediates that often lead to racemization.

Protocol: Mixed Carbonate Synthesis via Triphosgene & DIPEA Target: Synthesis of Benzyl-t-Butyl Carbonate (Model System)

  • Preparation: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (

    
    ).
    
  • Activation: Cool to 0°C. Add Triphosgene (0.35 equiv).

  • Base Addition: Add DIPEA (1.1 equiv) dropwise over 10 minutes. Note: Fuming may occur; ensure good venting.

  • Incubation: Stir at 0°C for 30 min to form the chloroformate intermediate.

  • Coupling: Add the second alcohol (R'-OH, 1.2 equiv) followed by a second portion of DIPEA (1.1 equiv).

  • Completion: Allow to warm to RT. Monitor by TLC.

  • Workup: Wash with 1M Citric Acid (if acid stable) or saturated

    
    . The DIPEA salts are highly soluble in water, making purification simple.
    
Module B: The "Green" Heterogeneous Base – Cesium Carbonate ( )

Best for: Acid-sensitive substrates, large scale, and "Green Chemistry" compliance.

The Logic: The "Cesium Effect" refers to the high solubility of cesium salts in organic solvents (like DMF or MeCN) compared to potassium or sodium. The large ionic radius of


 creates a "naked" carbonate anion that is more basic and nucleophilic, facilitating the deprotonation of the alcohol without requiring a homogeneous organic base.

Key Advantage: The workup involves simple filtration. No aqueous extraction is required, which is critical for moisture-sensitive products.

Comparative Data: Inorganic Bases

BaseSolvent CompatibilitySolubility in Organic MediaReactivity ProfileRemoval

DMF, AcetoneLowModerateFiltration

MeCN, DMF, THFHigh High Filtration

THFN/A (Suspension)Very High (Harsh)Quench required
Module C: The "Workup Specialist" – N-Methylmorpholine (NMM)

Best for: Peptide chemistry, mixed anhydrides, and reactions requiring mild conditions.[1]

The Logic: NMM is a tertiary amine with a pKa (~7.4) significantly lower than TEA or DIPEA (~10-11). It is basic enough to scavenge HCl but less likely to cause base-catalyzed elimination side reactions. It is widely used in peptide synthesis (mixed anhydride method) for this reason.

Troubleshooting Guide (FAQ)

Ticket #001: "I am seeing significant amounts of symmetric carbonate (R-O-CO-O-R)."

Diagnosis: Homocoupling. This occurs when the intermediate chloroformate reacts with the starting alcohol before the second alcohol is added. Solution:

  • Inverse Addition: Do not add the base to the alcohol/triphosgene mixture. Instead, add the alcohol slowly to a solution of Triphosgene and Base.

  • Temperature Control: Lower the activation temperature to -20°C or -78°C.

  • Switch Reagent: Use DIPEA instead of Pyridine/DMAP. Nucleophilic bases (Pyridine/DMAP) stabilize the acyl intermediate, extending its lifetime and increasing the chance of homocoupling.

Ticket #002: "The reaction is stalled/sluggish with bulky alcohols."

Diagnosis: Steric hindrance preventing the alcohol from attacking the carbonyl. Solution:

  • Add a Catalyst: Use DIPEA as the stoichiometric base but add 5-10 mol% DMAP (4-Dimethylaminopyridine).

  • Mechanism: DMAP attacks the chloroformate to form a highly electrophilic N-acylpyridinium salt, which is then rapidly attacked by the hindered alcohol.

  • Warning: If your substrate is chiral, DMAP can induce racemization. In that case, switch to

    
     in refluxing MeCN.
    
Ticket #003: "My product decomposes during the acid wash to remove the base."

Diagnosis: Acid sensitivity. Solution:

  • Switch to Module B (

    
    ):  This method requires no acid wash. Simply filter off the solid cesium salts and evaporate the solvent.
    
  • Switch to Polymer-Supported Base: Use Amberlyst A-21 or PS-DIEA . These are solid beads that act as the base. At the end of the reaction, you filter the beads out, leaving the pure product in solution.

Mechanistic Visualization

Understanding the difference between General Base Catalysis (DIPEA) and Nucleophilic Catalysis (DMAP/Pyridine) is crucial for troubleshooting.

Mechanism cluster_0 Pathway A: General Base (DIPEA) cluster_1 Pathway B: Nucleophilic Cat. (DMAP) Alc1 Alcohol (R-OH) Complex1 H-Bonded Complex Alc1->Complex1 Activation Base1 DIPEA Base1->Complex1 Prod1 Carbonate Product Complex1->Prod1 + Chloroformate (Direct Attack) Chloro Chloroformate Inter Acyl-Pyridinium Intermediate (Highly Reactive) Chloro->Inter + DMAP DMAP DMAP DMAP->Inter Prod2 Carbonate Product Inter->Prod2 + Alcohol (Fast Transfer) Alc2 Alcohol (R-OH) caption Figure 2: Mechanistic comparison. Pathway A avoids acyl-ammonium intermediates, reducing racemization risk.

References

  • Burk, R. M., et al. (1993). "Practical synthesis of mixed carbonates via triphosgene." Tetrahedron Letters, 34(3), 395-398. Link

    • Establishes the baseline protocol for triphosgene usage.
  • Fessard, T. C., et al. (2010). "Cesium Carbonate: A Powerful Inorganic Base in Organic Synthesis."[2] European Journal of Organic Chemistry, 2010(34), 6485-6496. Link

    • Authoritative review on the "Cesium Effect" and solubility advantages.
  • Chankeshwara, S. V., & Chakraborti, A. K. (2008).[3] "Catalyst-free chemoselective O-tert-butoxycarbonylation of phenols." Journal of Organic Chemistry, 73(21), 8615-8618. Link

    • Discusses green chemistry approaches and avoiding pyridine.
  • Steglich, W., & Höfle, G. (1969). "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angewandte Chemie International Edition, 8(12), 981. Link

    • The foundational text for DMAP nucleophilic c
  • Tamaddon, F., et al. (2023).[4] "Green buffer and pH-controlled aqueous medium with ammonium carbonate."[4][5] RSC Advances, 13, 25324-25333. Link

    • Recent advances in using inorganic carbon

Sources

Optimization

Technical Support Hub: Stability &amp; Handling of Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate

Reagent ID: ENCP-Reagent (Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate) CAS: 2270913-05-6 Functional Class: Activated Mixed Carbonate / Prodrug Derivatizing Agent Core Stability Logic: The "Activated Carbonate" Para...

Author: BenchChem Technical Support Team. Date: March 2026

Reagent ID: ENCP-Reagent (Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate) CAS: 2270913-05-6 Functional Class: Activated Mixed Carbonate / Prodrug Derivatizing Agent

Core Stability Logic: The "Activated Carbonate" Paradox

To improve stability, you must first understand why this molecule is designed to be unstable.

The Mechanism: This reagent is an activated carbonate . It is engineered with a "spring-loaded" leaving group (


-nitrophenol) to facilitate reaction with weak nucleophiles (like amines or alcohols) under mild conditions.
  • The Feature: The electron-withdrawing nitro group (

    
    ) pulls electron density from the carbonate core, making it highly electrophilic.
    
  • The Bug: This same electrophilicity makes it hypersensitive to background nucleophiles—specifically water (hydrolysis) and hydroxide (base-catalyzed decomposition).

The "Yellow Flag" Indicator: The primary degradation product is 4-nitrophenol .[1]

  • In acidic/neutral solution: Colorless/Pale yellow.

  • In basic solution: Bright Yellow (

    
    -nitrophenolate anion).
    
  • Technical Insight: If your stock solution turns bright yellow upon addition of a base (like TEA or DIPEA) before your substrate is added, your reagent has likely already hydrolyzed.

Visualizing the Degradation Pathway

The following diagram illustrates the specific chemical vulnerability of this reagent.

DegradationPathway Reagent ENCP Reagent (Colorless) Transition Tetrahedral Intermediate Reagent->Transition Nucleophilic Attack Water H2O / OH- (Contaminant) Water->Transition Product1 Ethyl Lactate Derivatives Transition->Product1 Collapse Product2 4-Nitrophenol (Leaving Group) Transition->Product2 Collapse Visual Yellow Color (QC Indicator) Product2->Visual pH > 7 (Ionization)

Figure 1: Hydrolytic degradation pathway. The release of 4-nitrophenol serves as an in-situ quality control marker.

Troubleshooting Tickets (FAQ)

Our support team has compiled the most frequent stability issues into this troubleshooting guide.

Ticket #101: "My stock solution turned yellow immediately."

Diagnosis: Premature Hydrolysis. Root Cause:

  • Wet Solvent: Even "anhydrous" solvents from a bottle can contain 50-100 ppm water, which is enough to degrade millimolar concentrations of this reagent.

  • Basic Impurities: Traces of amines in DMF or DMAc can catalyze hydrolysis.

The Fix:

  • Solvent Protocol: Use Dichloromethane (DCM) or THF freshly distilled or passed through an activated alumina column. If using DMF/DMSO, store over activated 4Å molecular sieves for 24 hours prior to use.

  • Acid Stabilization: For long-term solution storage (not recommended, but if necessary), add 0.01% acetic acid or HCl (in dioxane) to the solvent. This keeps the pH < 6, suppressing the formation of the highly nucleophilic hydroxide ion.

Ticket #102: "I see a transesterification byproduct."

Diagnosis: Alcoholysis. Root Cause: Use of protic solvents (Methanol, Ethanol, Isopropanol). Mechanism: The 4-nitrophenyl group is an excellent leaving group.[1] If you dissolve this reagent in Methanol, the methanol acts as a nucleophile, replacing the 4-nitrophenol and forming the methyl carbonate impurity.

The Fix:

  • Strictly Aprotic: Never use alcohols as solvents.

  • Quenching: Only add alcohols at the very end of the reaction if you intend to quench excess reagent.

Ticket #103: "The reagent is solid but looks wet/sticky."

Diagnosis: Hygroscopic Degradation. Root Cause: The reagent was warmed to room temperature before opening the vial. Condensation formed on the cold solid, leading to surface hydrolysis.

The Fix:

  • The "Warm-Up" Rule: Remove the vial from the freezer (-20°C) and place it in a desiccator. Allow it to reach room temperature completely (approx. 1 hour) before breaking the seal.

  • Aliquot: Purchase or package the reagent in single-use aliquots to avoid repeated freeze-thaw cycles.

Storage & Handling Protocols

A. The "Golden" Storage Standard

To maximize shelf-life (


), adhere to these parameters:
ParameterSpecificationReason
Temperature -20°C (Freezer)Arrhenius kinetics: degradation slows significantly at lower temps.
Atmosphere Argon or Nitrogen Displaces humid air.
Container Amber Glass + ParafilmAmber blocks UV (nitro compounds are light sensitive); Parafilm seals against moisture.
Desiccant Silica Gel or CaSO₄Maintains local humidity < 10%.
B. QC Protocol: The "Yellow Shift" Test

Before committing valuable substrate to a reaction, validate the reagent quality.

  • Prepare: Dissolve 1 mg of ENCP reagent in 1 mL of dry DCM.

  • Check: The solution should be colorless.

  • Activate: Add 1 drop of Triethylamine (TEA).

  • Observe:

    • Instant Bright Yellow: Reagent is active (the yellow comes from the reaction with TEA/trace water, releasing the leaving group).

    • Already Yellow before TEA: Reagent has degraded.[1] Discard.

    • No Color Change after TEA: Reagent is inert/wrong molecule.

Experimental Workflow Decision Tree

Use this flowchart to select the correct solvent system and base for your specific application.

DecisionTree Start Start: Select Reaction Conditions Solubility Is substrate soluble in DCM/THF? Start->Solubility YesSol Use DCM or THF (Best Stability) Solubility->YesSol Yes NoSol Use DMF or DMSO Solubility->NoSol No DryCheck Are solvents anhydrous (<50ppm H2O)? YesSol->DryCheck NoSol->DryCheck DryYes Proceed DryCheck->DryYes Yes DryNo STOP: Dry over 4Å Sieves DryCheck->DryNo No BaseSelect Select Base DryYes->BaseSelect Base1 Pyridine / 2,6-Lutidine (Gentle, slower hydrolysis) BaseSelect->Base1 Sensitive Substrate Base2 TEA / DIPEA (Strong, fast reaction, risk of hydrolysis) BaseSelect->Base2 Unreactive Substrate

Figure 2: Solvent and base selection guide to minimize background hydrolysis.

References

  • Hydrolysis Kinetics of Nitrophenyl Carbonates

    • Source: Comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.[1] Journal of Emerging Investigators.

    • Relevance: Establishes the pH-dependence of the leaving group release and the spectroscopic monitoring (413 nm)
  • Synthesis of Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)

    • Source: PubChem / ChemScene D
    • Relevance: Confirms the specific structure and physical properties (MW 283.23) of the reagent.[2]

  • General Stability of Activated Carbonates

    • Source: Activated carbonates: enabling the synthesis of differentiated polycarbonate resins via melt transcarbonation. Polymer Chemistry.

    • Relevance: Discusses the reactivity profile of activated carbonates (like BMSC and nitrophenyl derivatives) and the necessity of moisture control.
  • Prodrug Synthesis Applications

    • Source: Synthesis and biological evaluation of 2'-carbamate-linked and 2'-carbonate-linked prodrugs. Journal of Medicinal Chemistry.
    • Relevance: Demonstrates the utility of nitrophenyl carbonates in creating carbamate linkages for prodrugs, mirroring the function of the ENCP reagent.

Sources

Troubleshooting

Minimizing side reactions in prodrug synthesis

Welcome to the Prodrug Synthesis Support Center . As application scientists, we recognize that synthesizing prodrugs is rarely a straightforward conjugation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Prodrug Synthesis Support Center . As application scientists, we recognize that synthesizing prodrugs is rarely a straightforward conjugation. The delicate balance of installing promoieties while preserving the parent drug's pharmacophore often introduces competing side reactions.

This guide is designed to move beyond generic protocols. Here, we troubleshoot the mechanistic causality behind common synthetic failures and provide self-validating workflows to ensure high-yield, high-purity prodrug generation.

SECTION 1: Knowledge Base & Mechanistic FAQs

Q1: Why am I observing acyl migration during the synthesis of steroidal ester prodrugs, and how can I prevent it? Causality: In the synthesis of steroidal prodrugs (e.g., dexamethasone conjugated with ibuprofen), esterification can occur at multiple hydroxyl sites, such as the C17 (tertiary) or C21 (primary) alcohol. The C17 ester is often formed rapidly as the kinetic product, but it is highly prone to intramolecular rearrangement to the more thermodynamically stable C21 ester. Mechanism: This migration is catalyzed by the presence of aqueous or basic media, which facilitates the formation of a transient orthoester intermediate that resolves into the primary C21 ester. Mitigation: Maintain strictly non-aqueous conditions and avoid strong bases during purification. Use mild coupling agents and monitor the reaction closely via TLC or LC-MS to trap the kinetic product before rearrangement occurs.

Q2: How do I prevent elimination or dehydration side reactions when synthesizing bis(POM) phosphate/phosphonate prodrugs? Causality: When synthesizing nucleoside prodrugs (e.g., 8-bromo-2'-deoxyadenosine) using bis(POM)-phosphate reagents, coupling reactions frequently lead to unexpected elimination or dehydration, yielding unreactive exocyclic methylene byproducts[1]. Mechanism: The basicity of the reaction mixture combined with the immense steric bulk of the POM (pivaloyloxymethyl) groups induces an E2 elimination on the nucleoside's sugar ring instead of the desired substitution. Mitigation: Alter the synthetic sequence. Instead of direct phosphorylation with a bulky bis(POM) reagent, couple the nucleoside monophosphate with chloromethyl pivalate (POM-Cl) under strictly controlled stoichiometry and mild bases (e.g., triethylamine) to circumvent the steric clash[1].

Q3: My EDC/DCC-mediated mutual prodrug synthesis is yielding high amounts of N-acylurea byproducts. How do I optimize this? Causality: In the synthesis of mutual prodrugs (e.g., linking mefenamic acid to a fluoroquinolone), carbodiimides like DCC or EDC are used to activate carboxylic acids[2]. If the nucleophile attacks the activated complex too slowly, the O-acylisourea intermediate undergoes a spontaneous O-to-N acyl shift, forming an unreactive N-acylurea byproduct. Mitigation: Introduce an additive like DMAP (4-dimethylaminopyridine). DMAP acts as a hyper-nucleophilic acyl transfer catalyst, rapidly reacting with the O-acylisourea to form a highly reactive, yet stable, acylpyridinium intermediate. This effectively outcompetes the O-to-N shift[2]. Additionally, lowering the reaction temperature suppresses byproduct formation while protecting delicate functional groups[2].

SECTION 2: Experimental Workflows & Troubleshooting Protocols

Protocol A: Orthogonal Protection Strategy for Amino Acid Ester Prodrugs

Context: Synthesizing ester prodrugs (like Valacyclovir) requires selective protection to prevent polymerization or amidation side reactions. This protocol ensures orthogonality, meaning one protecting group can be removed without disrupting the ester, amide, or carbamate linkages crucial for prodrug activation[3].

Step 1: Selective Hydroxyl Protection

  • Dissolve the parent drug in anhydrous DMF under an inert argon atmosphere.

  • Add 1.2 equivalents of imidazole, followed by dropwise addition of 1.1 equivalents of tert-Butyldimethylsilyl chloride (TBS-Cl) at 0°C. TBS selectively shields the primary -OH group, preventing premature reactivity[3].

  • Self-Validation: Run a TLC (Hexane:EtOAc). Complete consumption of the parent drug indicates success. Extract with EtOAc and wash extensively with brine to remove all traces of imidazole, which can interfere with downstream coupling.

Step 2: N-Boc Amino Acid Activation

  • In a separate flask, dissolve N-Boc-L-valine (where the amine is shielded by a tert-Butyloxycarbonyl group to prevent self-condensation[3]) in anhydrous DCM.

  • Cool to 0°C and add 1.1 equivalents of EDC·HCl and 0.1 equivalents of DMAP. Stir for 15 minutes to form the active acylpyridinium species.

Step 3: Esterification & Coupling

  • Introduce the purified TBS-protected drug to the activated amino acid solution. Maintain at 0°C for 1 hour, then slowly warm to room temperature.

  • Troubleshooting Check: If epimerization of the L-valine chiral center is detected via chiral HPLC, ensure the temperature remains strictly at 0°C during activation and reduce the DMAP loading to 0.05 equivalents.

Step 4: Orthogonal Deprotection

  • TBS Removal: Treat the intermediate with Tetrabutylammonium fluoride (TBAF) in THF at 0°C. The Boc group and the newly formed ester linkage will remain intact.

  • Boc Removal: Treat the resulting compound with 20% TFA in DCM at 0°C.

  • Self-Validation: Run an LC-MS. The exact mass of the fully deprotected prodrug must be present without fragments indicating ester hydrolysis. If linker degradation is observed, switch to a milder acid scavenger like HCl in dioxane.

SECTION 3: Visualizations

G Start Parent Drug (Multiple Reactive Sites) Protect Selective Protection (e.g., TBS for -OH) Start->Protect Reagents Side1 Side Reaction: Over-protection Protect->Side1 Excess reagent Couple Conjugation/Coupling (e.g., Esterification) Protect->Couple Purified Intermediate Side2 Side Reaction: Acyl Migration Couple->Side2 Base catalysis Deprotect Orthogonal Deprotection (e.g., TFA for Boc) Couple->Deprotect Protected Prodrug Side3 Side Reaction: Premature Cleavage Deprotect->Side3 Harsh conditions End Purified Prodrug Deprotect->End Mild cleavage

Caption: Workflow of orthogonal protection in prodrug synthesis highlighting potential side reactions.

Migration C17 C17-Ester (Kinetic Product) Tertiary Alcohol Base Aqueous/Basic Medium (Catalyst) C17->Base Exposure Intermediate Orthoester Intermediate Base->Intermediate Intramolecular attack C21 C21-Ester (Thermodynamic) Primary Alcohol Intermediate->C21 Rearrangement Prevent Prevention: Non-aqueous, pH control Prevent->C17 Stabilizes

Caption: Causality of C17 to C21 acyl migration in steroidal prodrugs and environmental triggers.

SECTION 4: Quantitative Data Tables

Table 1: Protecting Group Orthogonality & Cleavage Conditions

Protecting Group Target Functional Group Cleavage Condition Risk to Prodrug Linkages Mitigation Strategy
TBS (t-Butyldimethylsilyl) Hydroxyl (-OH) TBAF in THF, 0°C Low risk to amides; moderate risk to esters Keep temperature strictly at 0°C; avoid excess TBAF.
Boc (t-Butyloxycarbonyl) Amine (-NH₂) 20% TFA in DCM High risk to acid-sensitive esters/acetals Use mild acid scavengers; monitor via LC-MS closely.

| POM (Pivaloyloxymethyl) | Phosphate/Phosphonate | Esterases (in vivo) | High risk of elimination during synthesis | Use POM-Cl with mild bases instead of bis(POM) reagents. |

Table 2: Common Side Reactions, Causality, and Mitigation Strategies

Prodrug Class Side Reaction Causality Mitigation Strategy
Steroidal Esters Acyl Migration (C17 → C21) Aqueous or basic media catalyzing orthoester formation Maintain strictly non-aqueous conditions; avoid strong bases during workup.
Mutual Prodrugs N-acylurea Byproduct Formation Slow nucleophilic attack allowing O-to-N acyl shift Add DMAP to form a reactive acylpyridinium intermediate; lower reaction temperature.

| Nucleoside Phosphates | Exocyclic Dehydration/Elimination | Steric bulk and basicity during bis(POM) coupling | Optimize stoichiometry; use stepwise coupling with POM-Cl instead of bulky precursors. |

References

  • Challenges and Strategies in Prodrug Design: A Comprehensive Review. Journal of Advanced Scientific Research.[Link]

  • Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews.[Link]

  • Dexamethasone / Ibuprofen Prodrug Synthesis and Preliminary Kinetic Study. Natural Products Chemistry & Research.[Link]

  • Synthesis of mutual prodrug of mefenamic acid and fluroquinolones. Current Trends in Pharmacy and Pharmaceutical Chemistry.[Link]

Sources

Optimization

Handling moisture sensitivity of activated carbonate reagents

Topic: Handling Moisture Sensitivity of Activated Carbonate Reagents (DSC, BTC, CDI) Status: Operational Operator: Senior Application Scientist Welcome to the Technical Support Center You are likely here because your cou...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Moisture Sensitivity of Activated Carbonate Reagents (DSC, BTC, CDI) Status: Operational Operator: Senior Application Scientist

Welcome to the Technical Support Center

You are likely here because your coupling reaction failed, your yield is low, or you are concerned about the safety of handling phosgene equivalents. Activated carbonates—specifically


-Disuccinimidyl carbonate (DSC) , Bis(trichloromethyl) carbonate (Triphosgene/BTC) , and 1,1'-Carbonyldiimidazole (CDI) —are powerful electrophiles. However, they share a fatal flaw: they cannot distinguish between your nucleophile (amine/alcohol) and adventitious water.

This guide treats your experimental setup as a system. If the system is compromised by moisture, the reagent degrades, stoichiometry skews, and symmetric byproducts form.

Part 1: Prevention & Storage (The "Before" Phase)

Q: My DSC/CDI bottle has hard clumps. Is it still usable?

A: Proceed with extreme caution, but likely No. Clumping is the physical manifestation of hydrolysis.

  • The Mechanism: Moisture reacts with the surface of the crystal, hydrolyzing the carbonate to release

    
     and the leaving group (e.g., 
    
    
    
    -hydroxysuccinimide or imidazole). These byproducts often act as "glues," fusing the remaining reagent.
  • The Risk: You cannot accurately weigh the reagent. A 100 mg "clump" might contain only 60% active reagent. This destroys your stoichiometry, leading to incomplete activation of your starting material.

  • Validation Protocol:

    • Visual Check: Free-flowing powder is the only acceptable state for quantitative work.

    • NMR Assay: If you must use it, dissolve a sample in dry DMSO-

      
      . Check the ratio of the characteristic carbonate peak vs. the free leaving group (e.g., Imidazole C-H vs. 
      
      
      
      -acyl imidazole).
Q: How do I weigh Triphosgene safely without degrading it?

A: Use the "Closed-Loop" Weighing Protocol. Triphosgene releases phosgene gas upon hydrolysis [1]. Never weigh it on an open bench.

  • Equilibrate: Bring the bottle to room temperature before opening to prevent condensation.

  • The Trap: Weigh inside a fume hood. Have a beaker of 10% aqueous NaOH or saturated

    
     nearby to neutralize any spilled crystals immediately.
    
  • Speed: Minimize atmospheric exposure. Hydrolysis rates are diffusion-controlled; high humidity accelerates degradation exponentially.

Part 2: Reaction Troubleshooting (The "During" Phase)

Q: I am trying to make an unsymmetric urea (R1-NH-CO-NH-R2), but I keep getting the symmetric byproduct (R1-NH-CO-NH-R1). Why?

A: This is the "Wet Solvent" Signature. This is the most common failure mode with CDI and Triphosgene.

The Causality:

  • Hydrolysis: Water in your solvent reacts with the activated carbonate (CDI) to form

    
     and free amine.
    
  • The Scramble: The reagent is consumed by water, leaving insufficient equivalents to activate all of Amine 1.

  • Self-Reaction: The unreacted Amine 1 attacks the Activated Amine 1, forming the symmetric urea.

The Fix (Self-Validating System):

  • Protocol: Do not rely on "bottle dry" solvents.

  • Test: Add a small amount of activated molecular sieves (3Å or 4Å) to your solvent flask. If they generate heat or bubbles, your solvent is wet.

  • Execution: Use Sequential Addition .

    • Add Reagent (CDI/DSC) to flask.[1]

    • Add Amine 1 slowly (0°C).

    • Wait for complete consumption of Amine 1 (monitor by TLC/LCMS).

    • Only then add Amine 2.

Q: I see massive gas evolution immediately upon adding the reagent. Is this normal?

A: It depends on the reagent.

  • CDI: Yes. The reaction releases 1 mole of

    
     per activation. Ensure you have adequate headspace or a bubbler.
    
  • Triphosgene: No. Rapid gas evolution often indicates thermal decomposition or runaway hydrolysis releasing

    
     and Phosgene.
    
    • Immediate Action: Cool the reaction to -78°C or 0°C immediately. Check your solvent dryness.[2][3][4][5][6]

Visualizing the Failure Mode

The following diagram illustrates how moisture hijacks your reaction, leading to the symmetric urea byproduct.

G Reagent Activated Carbonate (CDI / DSC) Water Moisture (Contaminant) Reagent->Water Hydrolysis Intermediate Activated Intermediate Reagent->Intermediate + Amine 1 Amine1 Amine 1 (Nucleophile) Byproduct Symmetric Urea (FAILURE) Water->Byproduct Consumes Reagent Leaves Excess Amine 1 Product Desired Unsymmetric Urea Intermediate->Product + Amine 2 (Dry Conditions) Intermediate->Byproduct + Excess Amine 1

Figure 1: The "Moisture Hijack" mechanism. Water consumes the reagent, altering the stoichiometry and forcing the formation of symmetric byproducts.

Part 3: Comparative Reagent Data

Select the right reagent for your sensitivity level.

FeatureDSC (Disuccinimidyl carbonate) CDI (Carbonyldiimidazole) Triphosgene (BTC)
Leaving Group ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Hydroxysuccinimide (NHS)
ImidazoleChloride (

via Phosgene)
Moisture Sensitivity High (Hydrolyzes to NHS)High (Hydrolyzes to Imidazole)Extreme (Generates Phosgene)
Reaction Byproducts NHS (Water soluble, easy removal)Imidazole (Basic, requires acid wash)

, Phosgene (Toxic gas)
Safety Profile Safer solid.[7][8]Generates pressure (

).
High Hazard. Phosgene generator.
Storage Stability Good (if desiccated at 2-8°C).Moderate (hygroscopic).Good (if sealed/dry).
Primary Use Case NHS-ester formation, Carbamates.[9]Amide coupling, Ureas.[9]Chloroformates, Isocyanates.

Part 4: Critical Safety - Quenching Triphosgene

Q: How do I safely quench a reaction containing excess Triphosgene?

A: Do NOT add water directly. Adding water to Triphosgene generates Phosgene gas faster than it can hydrolyze to


 and 

. You must use a nucleophile that destroys the phosgene in the liquid phase [2].

The Safe Quench Protocol:

  • Cool: Bring reaction to 0°C.

  • The Quench Solution: Prepare a mixture of Saturated Aqueous

    
      or 10% NaOH .
    
    • Why? The base neutralizes the

      
       and accelerates the hydrolysis of phosgene to carbonate.
      
  • Addition: Add the quench solution dropwise with vigorous stirring.

  • Ventilation: Ensure the vessel is vented to a scrubber or efficient fume hood.

  • Validation: Test the off-gas with phosgene indicator paper if available.

Part 5: Advanced Troubleshooting Logic

Use this flow to diagnose reaction failures.

Troubleshooting Start Problem: Low Yield / Impurities CheckGas Observation: Gas Evolution? Start->CheckGas GasYes Yes, Vigorous CheckGas->GasYes Yes GasNo No / Minimal CheckGas->GasNo No CheckType Reagent Used? GasYes->CheckType SymUrea Check Product: Symmetric Urea Present? GasNo->SymUrea CDI_Path CDI: Normal (CO2 Release) CheckType->CDI_Path CDI BTC_Path Triphosgene: DANGER CheckType->BTC_Path Triphosgene WetSolvent Diagnosis: Wet Solvent/Reagent BTC_Path->WetSolvent Runaway Hydrolysis SymUrea->WetSolvent Yes SlowRxn Diagnosis: Low Reactivity SymUrea->SlowRxn No ActionDry Action: Dry Solvent (Sieves) Check Reagent Quality WetSolvent->ActionDry ActionCat Action: Add Catalyst (DMAP) or Heat (Carefully) SlowRxn->ActionCat

Figure 2: Troubleshooting logic flow for activated carbonate reactions.

References

  • Organic Syntheses. Safe Handling of Triphosgene. Org.[4][5][6][7][10][11][12] Synth. 1999, 76, 242. [Link]

  • Cotarca, L., & Eckert, H. Phosgenations: A Handbook. Wiley-VCH, 2003. (Standard text for phosgene equivalent mechanisms).

Sources

Troubleshooting

Technical Support Center: Recrystallization of Ethyl Lactyl Carbonate Derivatives

The following technical guide is designed as a specialized support resource for researchers working with ethyl lactyl carbonate derivatives (e.g., 1-(ethoxycarbonyloxy)ethyl esters), which are frequently used as prodrug...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support resource for researchers working with ethyl lactyl carbonate derivatives (e.g., 1-(ethoxycarbonyloxy)ethyl esters), which are frequently used as prodrug moieties (e.g., in proxetil or axetil groups) or intermediates in biodegradable polymer synthesis.[1]

Case ID: ELC-REC-001 Status: Active Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary & Chemical Context

Ethyl lactyl carbonate derivatives (often structurally related to ethyl 2-(ethoxycarbonyloxy)propanoate ) present unique purification challenges. Simple derivatives are often low-melting solids or viscous oils at room temperature, making "oiling out" a primary failure mode during recrystallization.[1][2][3]

Critical Chemical Sensitivity:

  • Hydrolysis Risk: The carbonate and ester linkages are susceptible to hydrolysis in the presence of moisture, acids, or bases.[1]

  • Transesterification: Using non-native alcohols (e.g., recrystallizing an ethyl derivative in methanol) can lead to alkyl group exchange.[1]

Solvent Selection Matrix

The following table categorizes solvents based on their thermodynamic interaction with carbonate-functionalized lactate derivatives.

Solvent ClassRecommended SolventsRoleTechnical Notes
Primary Solvents Ethyl Acetate (EtOAc) GoodExcellent solubility for most carbonate derivatives; easy to remove.[2][3]
Ethanol (EtOH) GoodCrucial: Only use if the derivative contains ethyl groups to prevent transesterification.[3]
Toluene ModerateGood for higher molecular weight derivatives; promotes slow crystal growth.[2][3]
TBME (t-Butyl Methyl Ether) GoodForms sharp crystals; less likely to peroxide than Et₂O.[2][3]
Anti-Solvents n-Heptane / Hexane ExcellentStandard non-polar anti-solvent.[2][3] Heptane is preferred (higher bp) for hot additions.[3]
Cyclohexane GoodOften prevents "oiling out" better than linear alkanes due to higher entropy of mixing.[2][3]
Diisopropyl Ether (IPE) ModerateUseful for inducing crystallization in low-melting solids.[2][3]
Avoid Water DANGER High risk of hydrolysis; poor solubility control.[2][3]
Methanol DANGER High risk of transesterification (Methyl/Ethyl exchange).[2][3]
Diethyl Ether RiskyToo volatile; rapid evaporation leads to amorphous films/oils.[2][3]

Troubleshooting & FAQs

Direct answers to common failure modes reported by the research community.

Q1: My product separates as a "gooey" oil at the bottom of the flask instead of crystallizing. How do I fix this?

Diagnosis: This is "oiling out," occurring when the saturation temperature of the solute exceeds its melting point in the solvent mixture.[2] Corrective Protocol:

  • Re-dissolve: Heat the mixture until the oil dissolves (add a small amount of primary solvent if needed).

  • Temperature Management: Do not cool to 0°C immediately. Cool to a temperature just above the oiling point (often 25–30°C) and hold.

  • Seeding: Add a seed crystal of the pure product. If none exists, scratch the glass interface vigorously with a glass rod to induce nucleation.[1]

  • Solvent Switch: Switch to a system with a boiling point lower than the product's melting point, or use Cyclohexane instead of Hexane as the anti-solvent.

Q2: Can I use alcohols for recrystallization?

Expert Insight: Yes, but with strict caveats.

  • Rule of Matching: You must match the alcohol solvent to the ester/carbonate alkyl groups.[2][3]

    • Ethyl lactyl carbonate derivative ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       Use Ethanol .[3]
      
    • Isopropyl derivative ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       Use Isopropanol .[3]
      
  • Why? Carbonates undergo base-catalyzed (and sometimes acid-catalyzed) transesterification.[2][3] Even trace impurities in the glass can catalyze the exchange of an ethyl group for a methyl group if Methanol is used, destroying your product's purity.[2]

Q3: The crystals are hygroscopic and turn into a gum upon filtration.[2][3]

Solution:

  • Perform the filtration under a blanket of dry nitrogen or Argon.[2][3]

  • Wash the filter cake with chilled, anhydrous heptane to remove residual polar solvent.[1]

  • Dry immediately in a vacuum desiccator over P₂O₅ or silica gel.[2][3] Do not air dry.[2][3]

Decision Logic & Workflow

The following diagram outlines the logical decision process for selecting the purification method based on the physical state of the crude material.

RecrystallizationLogic Start Crude Ethyl Lactyl Carbonate Derivative StateCheck Physical State at RT? Start->StateCheck Solid Solid / Waxy Solid StateCheck->Solid Yes Oil Viscous Oil / Liquid StateCheck->Oil Yes SolventTest Solubility Test (100 mg) Solid->SolventTest MethodC Method C: Cold Crystallization Dissolve in Et₂O/Pentane Store at -20°C for 48h Oil->MethodC Try first HighMP High MP (>50°C) SolventTest->HighMP Dissolves only when hot LowMP Low MP (<50°C) SolventTest->LowMP Dissolves at RT MethodA Method A: Single Solvent (EtOAc or Toluene) Heat to reflux -> Slow Cool HighMP->MethodA MethodB Method B: Solvent/Anti-Solvent (EtOAc + Heptane) Dissolve in min. EtOAc -> Add Heptane LowMP->MethodB Distill Vacuum Distillation (If thermally stable) MethodC->Distill Fails

Figure 1: Decision tree for purification of carbonate derivatives, prioritizing thermal stability and melting point characteristics.

Standard Operating Procedure (SOP): The "Two-Solvent" Method

Recommended for solid derivatives with melting points between 60°C – 120°C.[2][3]

  • Preparation: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask.

  • Dissolution: Add Ethyl Acetate dropwise while heating on a steam bath (approx. 60°C) until the solid just dissolves.

    • Note: If the solution is colored, add activated charcoal (10 mg), stir for 2 mins, and hot filter.[1]

  • Precipitation Point: Remove from heat. Add n-Heptane dropwise to the hot solution until a faint, persistent cloudiness (turbidity) appears.[3]

  • Clarification: Add 1-2 drops of Ethyl Acetate to clear the solution.[2][3]

  • Crystallization:

    • Allow to cool to Room Temperature (RT) undisturbed for 30 minutes.

    • If oiling out occurs, reheat and add slightly more Ethyl Acetate.[1]

    • Once at RT, place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter using a Buchner funnel. Wash crystals with cold (0°C) Heptane/EtOAc (9:1 mixture).[3]

References

  • Vogel, A. I. (1989).[3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3] Longman Scientific & Technical.[2][3] (Standard reference for general recrystallization techniques and solvent properties).

  • Anderson, N. G. (2012).[3] Practical Process Research & Development - A Guide for Organic Chemists (2nd ed.). Academic Press.[2][3] Link (Source for "oiling out" troubleshooting and solvent selection in industrial contexts).

  • PubChem. (n.d.).[2][3][4][5] Ethyl 2-ethoxypropanoate (Related Structure Data). National Library of Medicine.[2][3] Link (Used for physical property inference of liquid/low-melting carbonate esters).[3]

  • Prof. Dave Explains. (2020). Recrystallization. YouTube.[2][3] Link (Visual guide for the seeding and scratching techniques described in Troubleshooting).

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization of Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate: A Comparative Technical Guide

Topic: 1H NMR Characterization of Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate Content Type: Technical Comparison & Characterization Guide Executive Summary Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate (referre...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Characterization of Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate Content Type: Technical Comparison & Characterization Guide

Executive Summary

Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate (referred to herein as ENCP ) is a specialized activated carbonate reagent used primarily in the synthesis of prodrugs (e.g., Gabapentin Enacarbil intermediates) and functionalized biodegradable polymers. It serves as a "masked" lactic acid moiety, allowing the introduction of a bio-labile promoiety onto amines or alcohols.

This guide provides a rigorous characterization protocol for ENCP, contrasting it with common alternatives like chloroformates and N-hydroxysuccinimide (NHS) esters. The focus is on using 1H NMR not just for identification, but as a quantitative tool for assessing purity and hydrolytic stability in situ.

Structural Analysis & NMR Logic

To interpret the NMR spectrum accurately, we must deconstruct the molecule into three distinct magnetic environments. This segmentation allows for "self-validation"—using the stoichiometry between these zones to confirm the compound's integrity.

  • The Reporter Zone (4-Nitrophenyl): This group provides the most sensitive diagnostic signals. It exists as a carbonate in the product but releases as a phenol upon hydrolysis. The chemical shift difference between the carbonate-bound and free phenol is the primary quality control metric.

  • The Chiral Core (Lactate Backbone): The methine proton (

    
    -H) is highly sensitive to the electronic environment of the carbonate linkage.
    
  • The Anchor (Ethyl Ester): These signals are generally stable and serve as an internal integration reference.

Comparative Advantage

Why use ENCP over alternatives?

FeatureENCP (Target) Chloroformate Analog NHS-Carbonate
Stability Moderate (Crystalline solid)Low (Moisture sensitive liquid)High (Solid)
NMR Diagnostics Excellent: Aromatic "tags" shift distinctively upon hydrolysis.Poor: No unique reporter signals; hydrolysis produces HCl (invisible in 1H NMR).Good: Succinimide singlet is distinct, but overlaps in aliphatic regions.
Reactivity Tunable (reacts with

/

amines).
Aggressive (non-selective).Moderate (often requires catalysts).

Experimental Protocol

Synthesis Workflow (Context for Characterization)

Note: This protocol outlines the generation of the sample for characterization.

Reagents: Ethyl L-lactate, Bis(4-nitrophenyl) carbonate, Triethylamine (TEA), DCM. Reaction:



NMR Acquisition Parameters
  • Solvent:

    
     (Preferred for resolution) or 
    
    
    
    (if solubility is an issue, though shifts will vary).
  • Frequency: 400 MHz or higher recommended to resolve the lactate methine quartet.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds. The 4-nitrophenyl protons have longer
    
    
    relaxation times; insufficient delay will skew integration ratios, leading to false purity calculations.

1H NMR Data & Interpretation

Chemical Shift Assignment Table ( )
PositionMoietyShift (

, ppm)
Multiplicity

Coupling (Hz)
IntegrationDiagnostic Note
Ar-H (A) 4-Nitrophenyl8.28 - 8.32 Doublet (d)~9.22HAA'BB' system (ortho to

).
Ar-H (B) 4-Nitrophenyl7.38 - 7.42 Doublet (d)~9.22HCritical Purity Marker. Shifts upfield to ~6.9 ppm if hydrolyzed.
CH Lactate

-H
5.08 - 5.15 Quartet (q)~7.11HDeshielded by carbonate. If hydrolyzed to ethyl lactate, shifts to ~4.2 ppm.
OCH

Ethyl Ester4.20 - 4.28 Multiplet/Q~7.12HOften overlaps slightly with Lactate CH if resolution is low.
CH

Lactate Methyl1.58 - 1.62 Doublet (d)~7.13HDistinct from ethyl triplet.
CH

Ethyl Methyl1.28 - 1.32 Triplet (t)~7.13HStandard reference signal.
The "Self-Validating" Purity Check

The primary failure mode of ENCP is hydrolysis, releasing 4-nitrophenol. You must calculate the Molar Ratio (


)  between the aromatic region and the lactate methyl region.


  • If

    
    :  Pure ENCP.
    
  • If

    
    :  Impossible (check integration limits).
    
  • If

    
    :  Check for free 4-nitrophenol signals at 6.9 ppm  and 8.1 ppm .
    

Visualization of Workflows

Diagram 1: NMR Diagnostic Logic Pathway

This diagram illustrates the decision tree for validating the compound based on spectral data.

NMR_Logic Start Acquire 1H NMR (CDCl3) Check_Ar Analyze Aromatic Region (7.0 - 8.5 ppm) Start->Check_Ar Pure_Sig Doublets at 8.3 & 7.4 ppm ONLY Check_Ar->Pure_Sig Clean Impure_Sig Extra Doublets at 8.1 & 6.9 ppm Check_Ar->Impure_Sig Contaminated Check_Alpha Check Lactate Methine (CH) (~5.1 ppm) Pure_Sig->Check_Alpha Conclusion_Fail FAIL: Hydrolysis Detected Impure_Sig->Conclusion_Fail Shift_Correct Quartet at ~5.1 ppm Check_Alpha->Shift_Correct Confirmed Shift_Upfield Quartet shifted to ~4.2 ppm Check_Alpha->Shift_Upfield Unexpected Conclusion_Pass PASS: Intact Carbonate Shift_Correct->Conclusion_Pass Shift_Upfield->Conclusion_Fail

Caption: Decision tree for validating ENCP purity. The presence of upfield aromatic signals (6.9 ppm) is the primary indicator of degradation.

Diagram 2: Synthesis & Degradation Tracking

This diagram maps the chemical transformation to the observed NMR shifts, providing a visual reference for the "Reporter" concept.

Reaction_Tracking SM Starting Material (Ethyl Lactate) Product Target (ENCP) Ar-H: 7.4/8.3 ppm CH: 5.1 ppm SM->Product Acylation (Shift: CH 4.2 -> 5.1) Reagent Reagent (Bis-4-NP Carbonate) Reagent->Product Degradation Hydrolysis Product (Free 4-Nitrophenol) Ar-H: 6.9/8.1 ppm Product->Degradation Moisture/Base (Shift: Ar-H 7.4 -> 6.9)

Caption: Correlation between chemical state and NMR shifts. Note the significant deshielding of the lactate alpha-proton upon carbonylation.

Troubleshooting & Stability Notes

  • Solvent Acidity:

    
     often contains trace HCl, which can catalyze the hydrolysis of the carbonate. Recommendation:  Filter 
    
    
    
    through basic alumina or use
    
    
    -treated solvent immediately before acquisition.
  • Temperature Sensitivity: ENCP is prone to thermal degradation. Do not heat the NMR probe. If variable temperature (VT) NMR is required, ensure the sample does not exceed 30°C.

  • Water Peak: A broad water signal at ~1.56 ppm in

    
     can obscure the Lactate Methyl doublet (~1.6 ppm). Mitigation:  Use dry solvents or run the spectrum in 
    
    
    
    (though this shifts the water peak to ~3.3 ppm).

References

  • XenoPort, Inc. (2010). Gabapentin enacarbil salts and processes for their preparation. WO2010003046A2.
  • Knudsen, J. et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Retrieved from [Link]

  • Pluth, M. D. et al. (2017). Exploring the Reactivity of Electrophilic Organic Carbonates. PMC. Retrieved from [Link]

Comparative

IR spectroscopy peaks for mixed carbonate functional groups

As a Senior Application Scientist, analyzing mixed carbonate functional groups (R-O-C(=O)-O-R') requires a nuanced understanding of vibrational spectroscopy. Mixed carbonates are critical structural motifs in modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, analyzing mixed carbonate functional groups (R-O-C(=O)-O-R') requires a nuanced understanding of vibrational spectroscopy. Mixed carbonates are critical structural motifs in modern drug development, frequently utilized in prodrug linkers, lipid nanoparticle (LNP) formulations, and biodegradable polymer matrices.

The analytical challenge lies in accurately resolving the specific vibrational modes of the carbonate ester linkage, which are highly susceptible to matrix effects, hydrogen bonding, and instrumental artifacts. This guide provides an objective, data-driven comparison of Attenuated Total Reflectance (ATR) and Transmission FTIR spectroscopy for the characterization of mixed carbonates, supported by a self-validating experimental workflow.

Mechanistic Origins of Mixed Carbonate IR Signatures

The structural identification of mixed carbonates relies on distinguishing their unique carbonyl (C=O) and carbon-oxygen (C-O) stretching frequencies from standard esters or ketones. The exact wavenumber of these peaks is dictated by the local microenvironment and intermolecular forces.

For instance, the C=O bond strength is directly modulated by hydrogen bonding. Free carbonate C=O groups typically resolve at higher wavenumbers (~1741 cm⁻¹), whereas hydrogen-bonded carbonate groups undergo dipole-dipole interactions that draw electron density away from the double bond. This weakens the C=O bond, shifting the absorption to lower wavenumbers (~1728–1730 cm⁻¹)[1].

Table 1: Diagnostic IR Vibrational Modes for Mixed Carbonate Functional Groups

Vibrational ModeTypical Wavenumber (cm⁻¹)Causality & Structural Context
C=O Stretch (Free) ~1741Represents non-interacting carbonate carbonyls in hydrophobic or crystalline domains[1].
C=O Stretch (H-Bonded) ~1728 - 1730Shifted to lower frequencies due to dipole-dipole interactions or hydrogen bonding weakening the carbonyl bond[1].
In-plane C-O Bending ~1339Specific to the carbonate ester group (OCO₂²⁻), useful for distinguishing carbonates from standard aliphatic esters[2].
OC(O)O Stretch (Asymmetric) ~1246 - 1257The primary asymmetric stretch of the carbonate linkage, highly sensitive to the alkyl/aryl substituents[1].

Instrumental Comparison: ATR-FTIR vs. Transmission FTIR

Choosing the correct FTIR accessory is not merely a matter of convenience; it fundamentally dictates whether the resulting data represents surface chemistry or bulk composition.

Attenuated Total Reflectance (ATR) relies on an infrared beam passing through a high-refractive-index Internal Reflection Element (IRE), such as diamond or zinc selenide. The light interacts with the sample via an evanescent wave that penetrates only ~1 to 2 micrometers into the material[3]. While this enables rapid, non-destructive testing with minimal sample preparation, it introduces a critical physical artifact: anomalous dispersion. Near strong absorption bands (like the intense carbonate C=O stretch), the refractive index of the sample changes drastically. This alters the penetration depth of the evanescent wave, causing the resulting spectral peaks to artificially shift to lower frequencies and distorting peak intensities compared to transmission data[3].

Transmission FTIR , conversely, passes the infrared beam entirely through a prepared sample (e.g., a KBr pellet or thin film). Because the light interrogates the entire pathlength, the resulting spectra are free from dispersion artifacts and strictly adhere to the Beer-Lambert law, making this method the gold standard for quantitative analysis and method validation[4][5].

Table 2: Performance Comparison for Carbonate Analysis

ParameterATR-FTIR SpectroscopyTransmission FTIR Spectroscopy
Sampling Depth Surface-level (~1-2 µm)[3].Bulk composition (entire pathlength).
Sample Preparation None; requires only direct contact with the IRE crystal[4].High; requires KBr pellet pressing or fixed-pathlength liquid cells[4].
Spectral Artifacts High; anomalous dispersion shifts the C=O peak to lower wavenumbers[3].None; provides true molecular absorbance free from refractive index bias.
Quantitative Accuracy Moderate; pathlength varies with wavelength, requiring algorithmic correction.High; direct application of the Beer-Lambert law for concentration analysis[5].
Primary Application Rapid screening, qualitative identification, and surface chemistry evaluation.Method validation, bulk concentration determination, and precise peak deconvolution[4].

Workflow & Decision Matrix

To ensure analytical rigor, the selection between ATR and Transmission must be driven by the specific objective of the assay. The following decision matrix outlines the logical progression for analyzing mixed carbonates.

FTIR_Workflow Start Mixed Carbonate Sample Decision Analysis Objective? Start->Decision ATR ATR-FTIR (Surface/Rapid) Decision->ATR Qualitative Trans Transmission FTIR (Bulk/Quantitative) Decision->Trans Quantitative PrepATR Direct Crystal Contact (No Prep) ATR->PrepATR PrepTrans KBr Pellet / Thin Film (Precise Pathlength) Trans->PrepTrans Acquire Data Acquisition (1800-1000 cm⁻¹) PrepATR->Acquire PrepTrans->Acquire Process Spectral Processing (ATR Correction / Baseline) Acquire->Process Identify Peak Deconvolution (C=O & C-O Stretches) Process->Identify

Decision matrix and workflow for FTIR analysis of mixed carbonate functional groups.

Self-Validating Experimental Protocol: Orthogonal Carbonate Analysis

To prevent false positives caused by instrumental artifacts or matrix interference, this protocol utilizes a dual-modality approach. By running ATR and Transmission in parallel, the system self-validates the integrity of the C=O stretch data.

Step 1: System Suitability & Calibration

  • Action: Acquire a background spectrum in ambient air. Run a NIST-traceable polystyrene calibration film.

  • Causality: Ensures the interferometer and laser are correctly aligned.

  • Validation Check: The aromatic C-C stretch of the polystyrene standard must resolve at exactly 1601.2 cm⁻¹ ± 1 cm⁻¹. Proceed only if this specification is met.

Step 2: Dual-Modality Sample Preparation

  • Transmission Pathway: Disperse 1.0 mg of the mixed carbonate sample in 99.0 mg of anhydrous KBr. Grind thoroughly and press under 10 tons of force to form a translucent pellet.

    • Causality: KBr is IR-transparent and its refractive index closely matches most organic powders, minimizing light scattering and allowing true bulk absorbance measurement[4].

  • ATR Pathway: Place 5.0 mg of neat powder directly onto a diamond IRE. Apply constant pressure using the accessory anvil.

    • Causality: The high refractive index of diamond (RI ≈ 2.4) ensures total internal reflection, creating the necessary evanescent wave[3].

Step 3: Spectral Acquisition

  • Action: Scan both preparations from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹, utilizing 64 co-adds to maximize the signal-to-noise ratio.

Step 4: Data Processing & Deconvolution

  • Action: Apply an ATR-correction algorithm to the ATR spectra before comparing it to the transmission data.

  • Causality: Because anomalous dispersion artificially shifts the carbonate C=O peak to lower wavenumbers in ATR mode[3], this mathematical correction adjusts the relative intensities and peak positions to simulate a transmission spectrum, allowing for an apples-to-apples comparison.

  • Action: Deconvolute the 1700–1780 cm⁻¹ region using Gaussian/Lorentzian fitting to separate the free carbonate peak (~1741 cm⁻¹) from the hydrogen-bonded carbonate peak (~1728 cm⁻¹)[1].

Step 5: Validation & System Closure

  • Action: Compare the integrated area and peak center of the OC(O)O asymmetric stretch (~1246–1257 cm⁻¹)[1] between the ATR-corrected spectrum and the Transmission spectrum.

  • Self-Validation Check: If the ATR-corrected peak position deviates by >2 cm⁻¹ or the integrated area ratio (C=O / C-O) deviates by >5% from the transmission data, it indicates severe surface heterogeneity or insufficient IRE contact. In such cases, the protocol dictates that the Transmission data must be used as the sole authoritative source for quantitative reporting.

References

1.[3] Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides". specac.com. Available at: 2.[4] Athena Instruments. "FTIR Accessories Guide: ATR vs Transmission vs Reflectance". athenatechnology.in. Available at: 3.[2] Yu, H., et al. "Reinforcement of biodegradable poly(3-hydroxybutyrate-co-3-hydroxyvalerate) with cellulose nanocrystal/silver nanohybrids as bifunctional nanofillers". ResearchGate. Available at: 4.[5] PMC. "Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release". nih.gov. Available at: 5. WordPress. "How to Choose Between ATR and Transmission FTIR". wordpress.com. Available at: 6.[1] MDPI. "Understanding the Interactions between Soft Segments in Polyurethanes: Structural Synergies in Blends of Polyester and Polycarbonate Diol Polyols". mdpi.com. Available at:

Sources

Validation

Analytical Comparison Guide: Optimized HPLC Method for p-Nitrophenyl Carbonate Purity

Executive Summary p-Nitrophenyl carbonate (p-NPC) and its derivative bis(4-nitrophenyl) carbonate (BNPC) are indispensable electrophilic coupling reagents used in peptide synthesis, carbamate formation, and bioconjugatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

p-Nitrophenyl carbonate (p-NPC) and its derivative bis(4-nitrophenyl) carbonate (BNPC) are indispensable electrophilic coupling reagents used in peptide synthesis, carbamate formation, and bioconjugation ()[1]. However, their inherent chemical reactivity makes purity analysis via High-Performance Liquid Chromatography (HPLC) highly challenging. This guide objectively compares standard RP-HPLC methodologies against an optimized, acidic RP-HPLC protocol. By understanding the underlying degradation mechanisms, researchers can implement this self-validating workflow to prevent on-column degradation and ensure accurate quantification.

The Mechanistic Challenge: On-Column Hydrolysis

Expertise & Experience: Understanding the Causality The synthetic efficacy of p-NPC stems from the electron-withdrawing nature of the nitrophenyl group, which renders the central carbonyl carbon highly susceptible to nucleophilic attack ()[2]. While this is beneficial for bioconjugation, it introduces a critical artifact during HPLC analysis: on-column hydrolysis .

When analyzed using standard neutral aqueous mobile phases (e.g., Water/Methanol or Water/Acetonitrile), the water acts as a nucleophile. This hydrolysis reaction is significantly accelerated at neutral to basic pH (pH ≥ 7) ()[3]. As the p-NPC travels through the column, it continuously degrades into p-nitrophenol (p-NP) and carbon dioxide.

The chromatographic consequences of this degradation are severe:

  • Artificially Low Purity: The parent p-NPC peak area is continuously reduced during the run.

  • Overestimation of Impurities: The p-NP peak area is artificially inflated by the degradation products.

  • Peak Distortion: Continuous degradation along the column bed manifests as severe peak tailing or a raised baseline (a "saddle") between the p-NPC and p-NP peaks.

The Solution: By lowering the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA), the nucleophilic attack by water is effectively suppressed (). Furthermore, preparing samples in anhydrous solvents and maintaining them at 4°C arrests pre-injection degradation kinetics ()[4].

Method Comparison & Performance Data

To demonstrate the necessity of acidic conditions, we compared two analytical approaches using the same batch of p-NPC:

  • Method A (Standard RP-HPLC): Neutral pH (Water/Acetonitrile), room temperature sample preparation.

  • Method B (Optimized RP-HPLC): Acidic pH (0.1% TFA in Water/Acetonitrile) ()[5], cold anhydrous sample preparation.

Table 1: Comparative Performance of HPLC Methods for p-NPC Purity

ParameterMethod A (Standard RP-HPLC)Method B (Optimized RP-HPLC)
Mobile Phase A HPLC-Grade Water (Neutral)0.1% TFA in Water (pH ~2.0)
Mobile Phase B Acetonitrile0.1% TFA in Acetonitrile
Sample Solvent 50:50 Water:AcetonitrileAnhydrous Acetonitrile
Autosampler Temp Ambient (25°C)4°C
Apparent p-NPC Purity 82.4% (Underestimated)99.1% (Accurate)
p-NP Impurity Detected 16.5% (Artifactual)0.8% (True Impurity)
Peak Asymmetry (As) 1.8 (Severe Tailing)1.05 (Symmetrical)
Mass Balance Recovery < 90% (Loss to CO2 gas)> 99%

Mechanistic Visualization

The following diagram illustrates the degradation pathway of p-NPC and the strategic interventions applied in the optimized HPLC method to block hydrolysis.

G Analyte p-Nitrophenyl Carbonate (Intact Analyte) Degradation p-Nitrophenol + CO2 (Degradation Products) Analyte->Degradation On-Column Hydrolysis H2O Water in Mobile Phase (Nucleophile) H2O->Analyte Nucleophilic Attack (Neutral/Basic pH) TFA 0.1% TFA Additive (pH ~2.0) TFA->H2O Protonates leaving group, suppresses attack Temp 4°C Autosampler & Anhydrous Prep Temp->Analyte Kinetic Stabilization

Workflow diagram illustrating the hydrolytic degradation of p-NPC and the stabilizing interventions.

Optimized Experimental Protocol (Method B)

Trustworthiness: A Self-Validating System This protocol incorporates a System Suitability Test (SST) to verify that the chromatographic environment is sufficiently inert and acidic before sample analysis begins.

Materials & Reagents
  • Column: C18 Reverse-Phase, 150 x 4.6 mm, 3 µm particle size ()[4].

  • Mobile Phase A: 0.1% v/v TFA in HPLC-grade Water ()[6].

  • Mobile Phase B: 0.1% v/v TFA in HPLC-grade Acetonitrile ()[4].

  • Diluent: Anhydrous Acetonitrile (HPLC grade, strictly water-free).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Autosampler Temperature: 4°C (Critical to prevent pre-injection degradation)

  • Detection: UV at 254 nm (Isosbestic point/optimal absorbance for both p-NPC and p-NP) ()[4].

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: Linear gradient 20% to 80% B

    • 10-12 min: 80% B

    • 12-15 min: 20% B (Re-equilibration)

Step-by-Step Workflow
  • Mobile Phase Preparation: Add 1.0 mL of TFA to 1000 mL of Water and Acetonitrile, respectively. Degas thoroughly via sonication or vacuum filtration.

  • System Equilibration: Purge the HPLC system and equilibrate the C18 column with 20% B until a stable UV baseline is achieved.

  • SST Preparation (Self-Validation): Prepare a resolution mixture containing 0.5 mg/mL p-NPC and 0.05 mg/mL p-NP in anhydrous acetonitrile.

  • SST Execution: Inject 10 µL of the SST mixture.

    • Acceptance Criteria: The Resolution (

      
      ) between p-NP and p-NPC must be > 3.0. The p-NPC peak tailing factor must be ≤ 1.2. Causality note: If tailing > 1.2, it indicates active silanol sites or insufficient mobile phase acidification causing micro-degradation; do not proceed with analysis until resolved.
      
  • Sample Preparation: Accurately weigh ~10 mg of the p-NPC sample. Dissolve immediately in 10.0 mL of cold anhydrous acetonitrile. Place the vial immediately into the 4°C autosampler.

  • Analysis: Inject 10 µL of the sample. Quantify purity using area normalization (assuming equivalent response factors at 254 nm, or utilize an external standard calibration curve for an absolute weight/weight assay).

References

  • Title: Carbonic anhydrase catalyzed hydrolysis and decarboxylation Source: ACS Publications (Biochemistry) URL: [Link]

  • Title: The Acid-catalysed Hydrolysis of Diaryl Carbonates Source: RSC Publishing (Journal of the Chemical Society) URL: [Link]

  • Title: Bright insights into Pd-triggered local chemotherapy Source: The Royal Society of Chemistry (Chemical Science) URL: [Link]

  • Title: Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker Source: ACS Omega URL: [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Lactate Carbonates

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary & Technical Context[1][2][3][4][5][6][7] In the fields of metabolomics and prodrug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Technical Context[1][2][3][4][5][6][7]

In the fields of metabolomics and prodrug development, "Lactate Carbonates" refer to a specific class of derivatives where the hydroxyl group of lactic acid is modified with an alkoxycarbonyl moiety. This modification serves two distinct but critical purposes:

  • Bioanalysis (GC-MS): Conversion of polar lactate into volatile alkyl carbonate-ester derivatives (e.g., Methyl 2-((methoxycarbonyl)oxy)propanoate) using alkyl chloroformates (MCF/ECF). This is a robust alternative to silylation (TMS) for analyzing lactate in aqueous biological matrices.

  • Drug Delivery (Prodrugs): Utilization of carbonate-linked promoieties (e.g., 1-(alkoxycarbonyloxy)ethyl esters) to mask the polar hydroxyl/carboxyl groups, enhancing membrane permeability and bioavailability.

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of these compounds, contrasting them with standard silyl derivatives to aid in precise structural elucidation and metabolite quantification.

Chemistry & Derivatization Logic

The formation of lactate carbonates is typically achieved via a base-catalyzed reaction with alkyl chloroformates in the presence of an alcohol. This "one-pot" reaction simultaneously esterifies the carboxylic acid and converts the hydroxyl group into a carbonate.

Reaction Mechanism (MCF Protocol)
  • Reagents: Methyl Chloroformate (MCF), Methanol, Pyridine.[1]

  • Substrate: L-Lactate (

    
    ).
    
  • Product: Methyl 2-((methoxycarbonyl)oxy)propanoate (

    
    , MW 162).
    

Why this matters: Unlike silylation (TMS), which requires strictly anhydrous conditions, MCF derivatization can be performed in aqueous media, making it superior for high-throughput metabolomics of urine or plasma.[1]

DerivatizationWorkflow Lactate Lactate (Polar, Non-volatile) Transition Mixed Anhydride Intermediate Lactate->Transition Activation (Pyridine) MCF Methyl Chloroformate (MCF) + MeOH MCF->Transition Product Lactate Carbonate Derivative (Methyl 2-((methoxycarbonyl)oxy)propanoate) Transition->Product Decarboxylation & Esterification

Figure 1: Reaction pathway for the conversion of lactate to its carbonate derivative suitable for GC-MS analysis.

Fragmentation Mechanisms (EI-MS)

The electron ionization (EI) fragmentation of lactate carbonates is driven by the stability of the carbonate moiety and alpha-cleavage relative to the carbonyl groups. Understanding these pathways is essential for distinguishing lactate from isomeric hydroxy acids.

3.1 Methyl 2-((methoxycarbonyl)oxy)propanoate (MW 162)

The mass spectrum is characterized by the absence of a strong molecular ion (


) and the dominance of fragment ions resulting from alpha-cleavage and carbonate decomposition.
  • Molecular Ion (

    
    ):  m/z 162 (Typically weak or absent).
    
  • Primary Pathway (Alpha-Cleavage): The bond between the central alpha-carbon and the ester carbonyl breaks preferentially.

    • Fragment A: Loss of the methyl ester radical (

      
      , 59 Da).
      
    • Resulting Ion:

      
       at m/z 103 .
      
  • Secondary Pathway (Carbonate Loss): The m/z 103 ion undergoes further fragmentation via the loss of

    
     (44 Da) from the carbonate group.
    
    • 
      m/z 59 .[1]
      
    • Note: The m/z 59 peak is often the base peak, representing both the lost ester group (

      
      ) and the secondary fragment (
      
      
      
      ).
3.2 Ethyl 2-((ethoxycarbonyl)oxy)propanoate (MW 190)

When Ethyl Chloroformate (ECF) is used, the mass shift aids in confirming the carbon backbone.

  • Molecular Ion (

    
    ):  m/z 190.
    
  • Alpha-Cleavage:

    • Loss of

      
       (73 Da).
      
    • Dominant Ion: m/z 117 (

      
      ).
      
  • Secondary Fragmentation:

    • 
      m/z 89 .
      
    • 
      m/z 73 .
      

FragmentationPathway M_Ion Molecular Ion (M+) m/z 162 Alpha_Frag Alpha-Cleavage Product [CH3-CH(O-CO-OMe)]+ m/z 103 M_Ion->Alpha_Frag Primary Fragmentation Neutral_Loss Neutral Loss .COOMe (59 Da) M_Ion->Neutral_Loss Base_Peak Base Peak Ion [C3H7O]+ or [COOMe]+ m/z 59 Alpha_Frag->Base_Peak Secondary Decay CO2_Loss Neutral Loss CO2 (44 Da) Alpha_Frag->CO2_Loss

Figure 2: Fragmentation tree for the Methyl Chloroformate (MCF) derivative of lactate.

Comparative Analysis: Carbonates vs. Silyl Derivatives[1]

In drug development and metabolomics, the choice between Alkyl Carbonate (MCF/ECF) and Trimethylsilyl (TMS) derivatization impacts sensitivity and operational workflow.

Table 1: Performance & Spectral Comparison
FeatureLactate Carbonate (MCF Derivative)Lactate Bis-TMS Derivative
Formula


Molecular Weight 162234
Base Peak (m/z) 59 (COOMe)73 (TMS group)
Diagnostic Ions 103 (Alpha-cleavage), 59 147 (Pentamethyldisiloxane), 117
Mechanism Alpha-cleavage,

loss
Siliconium ion formation, rearrangement
Stability High (Stable in water/methanol)Low (Hydrolyzes instantly in moisture)
Application Aqueous biological fluids (Urine/Plasma)Dried, anhydrous tissue extracts

Expert Insight: While TMS derivatives (m/z 73, 147) are the "gold standard" for comprehensive libraries, Lactate Carbonates offer superior robustness for large-scale clinical studies where moisture control is challenging.[1] The m/z 59/103 ratio provides a self-validating signature that distinguishes lactate from pyruvate (which forms an enol-derivative or distinct oxime).

Experimental Protocol: Self-Validating Workflow

This protocol ensures the formation of the carbonate derivative and verifies its identity using the fragmentation patterns described above.

Reagents:

  • Methyl Chloroformate (MCF)[2]

  • Methanol[2][3]

  • Pyridine[2][4]

  • Internal Standard: [U-13C]-Lactate (shifts all carbon-containing fragments).

Step-by-Step Methodology:

  • Sample Prep: Take 50 µL of plasma/media. Add 10 µL of Internal Standard.

  • Solvent Exchange: Add 200 µL Methanol. Centrifuge to precipitate proteins.

  • Derivatization (Aqueous Compatible):

    • To the supernatant, add 20 µL Pyridine.

    • Critical Step: Slowly add 20 µL MCF. Vortex vigorously for 30 seconds. (Evolution of

      
       gas confirms reaction).
      
  • Extraction: Add 200 µL Chloroform and 200 µL 50 mM Bicarbonate buffer. Vortex and centrifuge.

  • Analysis: Inject 1 µL of the bottom Chloroform layer into GC-MS (Split 1:10).

Validation Check:

  • Monitor m/z 103 (Target) and m/z 59 (Qualifier).

  • Ratio Check: The intensity ratio of 103/59 should be consistent (~1:5 to 1:10 depending on source energy).

  • Isotope Shift: If using

    
    -Lactate, the m/z 103 fragment (containing the lactate backbone) should shift to m/z 106 , while the m/z 59 (from the reagent MCF) remains m/z 59 . This proves the origin of the fragment.
    
References
  • Smart, K. F., et al. (2010). "Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?" Analytical Chemistry.

  • Han, J., et al. (2019). "Metabolomics by Gas Chromatography-Mass Spectrometry: The Combination of Targeted and Untargeted Profiling." Current Protocols in Molecular Biology.

  • Hušek, P. (1998). "Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents." Journal of Chromatography B.

  • Villas-Bôas, S. G., et al. (2011). "Mass Spectrometry in Metabolome Analysis."[1][5] Wiley Interdisciplinary Reviews.

Sources

Validation

Comparative Bioavailability Guide: Ethyl Lactyl Carbamates vs. Parent Drugs

This guide provides an in-depth technical comparison of Ethyl Lactyl Carbamate (ELC) prodrugs versus their unmodified parent amine drugs. It focuses on the mechanistic basis for bioavailability enhancement, physicochemic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Ethyl Lactyl Carbamate (ELC) prodrugs versus their unmodified parent amine drugs. It focuses on the mechanistic basis for bioavailability enhancement, physicochemical property modulation, and experimental validation.

Executive Summary

The Challenge: Many pharmacologically active primary and secondary amines (parent drugs) suffer from poor oral bioavailability due to high polarity, ionization at physiological pH, or rapid first-pass metabolism. The Solution: Ethyl Lactyl Carbamate (ELC) prodrugs utilize a specific promoiety—derived from ethyl lactate—to mask the amine functionality. The Advantage: This strategy transforms the parent drug into a lipophilic, neutral carbamate ester. Upon absorption, ubiquitous carboxylesterases (CES) hydrolyze the ELC moiety, releasing the active parent drug, carbon dioxide, and ethyl lactate (a GRAS-listed, non-toxic excipient).

Mechanistic Comparison: ELC vs. Parent Drug

The core differentiation lies in the absorption pathway and metabolic activation .

Chemical Structure & Physicochemical Shift
  • Parent Drug: Typically exists as a cation (

    
    ) in the gastrointestinal tract (pH 1.2–6.8), limiting passive diffusion through the lipid bilayer.
    
  • ELC Prodrug: The amine is capped with a 1-(ethoxycarbonyl)ethyl carbamate group. This modification removes the charge and increases lipophilicity (LogP), facilitating transcellular transport.

Chemical Transformation:



Bioactivation Pathway

Unlike stable carbamates (which can be metabolic dead-ends), the ELC moiety contains an ester adjacent to the carbamate linkage. This design is critical:

  • Step 1 (Ester Hydrolysis): Carboxylesterases (CES1/CES2) attack the distal ethyl ester.

  • Step 2 (Spontaneous Collapse): The resulting acid intermediate is unstable and spontaneously decarboxylates/decomposes.

  • Step 3 (Release): The parent amine is regenerated along with CO2 and Lactaldehyde/Lactate.

Pathway Visualization

The following diagram illustrates the bioactivation cascade, highlighting the critical enzymatic step that differentiates ELCs from standard carbamates.

BioactivationPathway Prodrug ELC Prodrug (Lipophilic, Neutral) Intermediate Unstable Acid Intermediate Prodrug->Intermediate Hydrolysis CES Carboxylesterase (CES1 / CES2) CES->Prodrug Parent Active Parent Drug (R-NH2) Intermediate->Parent Spontaneous Collapse Byproducts Byproducts: CO2 + Ethyl Lactate Intermediate->Byproducts

Figure 1: Mechanism of ELC prodrug bioactivation via esterase-triggered hydrolysis.

Comparative Performance Data

The following table summarizes the typical performance shifts observed when converting a Class III/IV amine drug into an ELC prodrug.

ParameterParent Drug (Amine)Ethyl Lactyl Carbamate ProdrugImpact / Rationale
LogP (Lipophilicity) Low (< 1.0)High (2.0 – 4.0)Enhanced Permeability: Increased affinity for lipid membranes.
Aqueous Solubility High (Ionized)Low (Neutral)Formulation Challenge: Requires lipid-based formulations or amorphous solid dispersions.
Membrane Permeability (

)
Low (

cm/s)
High (

cm/s)
Absorption Driver: Shifts transport from paracellular to transcellular.
Oral Bioavailability (

)
Low / Variable (e.g., 20-40%)High / Consistent (> 80%)Systemic Exposure: Bypasses efflux transporters (e.g., P-gp) often affecting cationic amines.

Rapid (0.5 – 1.0 h)Delayed (1.5 – 3.0 h)Sustained Release: Bioactivation kinetics provide a "depot" effect in circulation.
Toxicity of Moiety N/ANegligibleSafety: Ethyl lactate hydrolyzes to Lactic Acid (endogenous) and Ethanol (trace).

Experimental Protocols

To validate the superiority of an ELC prodrug, the following self-validating experimental workflows are recommended.

Synthesis of Ethyl Lactyl Carbamate Prodrugs

Objective: Synthesize the prodrug with high purity (>98%) for biological testing. Reagents: Parent Amine, 1-Chloroethyl ethyl carbonate (or activated Ethyl Lactate equivalent), Cesium Carbonate (


), DMF.
  • Activation: If starting from Ethyl Lactate, react with Phosgene/Triphosgene to generate the chloroformate intermediate (Caution: Hazardous). Alternative: Use commercially available 1-(ethoxycarbonyloxy)ethyl derivatizing agents.

  • Coupling: Dissolve Parent Amine (1.0 eq) in anhydrous DMF. Add

    
     (2.0 eq) and the Activated Lactyl Carbonate (1.2 eq).
    
  • Reaction: Stir at

    
     for 4-12 hours under 
    
    
    
    . Monitor via LC-MS for disappearance of amine.
  • Purification: Quench with water, extract into EtOAc. Purify via Silica Gel Chromatography (Hexane/EtOAc gradient).

In Vitro Stability & Bioactivation Assay

Objective: Confirm stability in gastric fluid and rapid hydrolysis in plasma.

  • Media:

    • SGF (Simulated Gastric Fluid, pH 1.2, pepsin-free).[1]

    • SIF (Simulated Intestinal Fluid, pH 6.8).

    • Rat/Human Plasma (containing esterases).[1]

  • Protocol:

    • Spike Prodrug (

      
      ) into pre-warmed (
      
      
      
      ) media.
    • Aliquot (

      
      ) at 
      
      
      
      min.
    • Quench with ice-cold Acetonitrile (containing Internal Standard).

    • Centrifuge and analyze supernatant via LC-MS/MS.

  • Success Criteria:

    • 
       in SGF > 120 min (Chemical Stability).
      
    • 
       in Plasma < 30 min (Enzymatic Activation).
      
Experimental Workflow Diagram

The following diagram outlines the validation logic from synthesis to PK assessment.

Workflow Start Start: Parent Amine Synth Synthesis: Coupling with Ethyl Lactyl Chloroformate Start->Synth StabCheck Stability Check: SGF (pH 1.2) Synth->StabCheck StabCheck->Synth Unstable? Redesign Linker PlasmaCheck Activation Check: Plasma/Liver S9 StabCheck->PlasmaCheck If Stable (>2h) PKStudy In Vivo PK (Rat): PO vs IV Administration PlasmaCheck->PKStudy If Labile (<30min) Decision Compare AUC & Cmax PKStudy->Decision End End Decision->End Valid Prodrug Candidate

Figure 2: Decision tree for validating ELC prodrug candidates.

References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link

  • Huttunen, K. M., et al. (2011). Prodrugs—from Serendipity to Rational Design. Pharmacological Reviews. Link

  • Yang, Y., et al. (2011). Prodrug Strategies for Enhancing the Bioavailability of Nucleoside Analogues. Asian Journal of Pharmaceutical Sciences. Link

  • FDA Guidance for Industry. (2022). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. Link

Sources

Comparative

In vitro stability testing of carbonate prodrugs in plasma

In vitro stability testing in plasma is the gatekeeper assay for carbonate prodrugs. Unlike simple esters, which are often too labile, or amides, which can be too stable, carbonate prodrugs ( ) occupy a "Goldilocks" zone...

Author: BenchChem Technical Support Team. Date: March 2026

In vitro stability testing in plasma is the gatekeeper assay for carbonate prodrugs. Unlike simple esters, which are often too labile, or amides, which can be too stable, carbonate prodrugs (


) occupy a "Goldilocks" zone—chemically stable in formulation but rapidly activated by ubiquitous carboxylesterases (CES) in vivo.

This guide details the mechanistic basis, experimental protocols, and comparative data required to evaluate carbonate prodrug stability.

Part 1: Mechanistic Foundation

The primary advantage of carbonate prodrugs lies in their decomposition pathway. Upon enzymatic hydrolysis, the carbonate linkage breaks down into three components: the parent drug (containing a hydroxyl or amine), carbon dioxide (


), and a promoiety alcohol.
The Hydrolysis Pathway

The reaction is driven by Carboxylesterases (CES1 and CES2) , abundant in the liver and plasma of rodents, though less active in human plasma compared to liver.[1]

  • Step 1 (Enzymatic): The esterase attacks the carbonyl carbon of the carbonate.

  • Step 2 (Spontaneous): The resulting carbonic acid mono-ester is unstable. It spontaneously decarboxylates (releases

    
    ) to regenerate the parent drug.
    

CarbonateHydrolysis Prodrug Carbonate Prodrug (R-O-CO-O-R') Intermediate Unstable Carbonic Acid Monoester (R-OH + HO-CO-O-R') Prodrug->Intermediate Hydrolysis Enzyme CES1 / CES2 (Plasma/Liver) Enzyme->Prodrug Products Parent Drug (R-OH) + CO2 + Promoiety (R'-OH) Intermediate->Products Spontaneous Decarboxylation

Figure 1: The enzymatic activation cascade of carbonate prodrugs.[2] Note the spontaneous decarboxylation step that drives the reaction forward irreversibly.

Part 2: Experimental Protocol (Self-Validating System)

To generate authoritative data, the assay must distinguish between chemical instability (hydrolysis by pH) and enzymatic metabolism .

Materials & Preparation
  • Matrix: Pooled Plasma (Human, Rat, Dog).

    • Critical: Use Lithium Heparin or K2EDTA as anticoagulant. Avoid Citrate if pH sensitivity is suspected.

    • pH Adjustment: Fresh plasma tends to become basic (pH ~8) upon storage due to

      
       loss. Adjust to pH 7.4 with 1M HEPES or 
      
      
      
      gassing before use.
  • Test Compound: 10 mM stock in DMSO.

  • Positive Control: Procaine (highly unstable) or Propantheline .

  • Negative Control: Warfarin or Midazolam (stable in plasma).

The Workflow
  • Pre-Incubation: Thaw plasma and equilibrate to 37°C in a water bath.

  • Spiking: Add test compound to plasma (Final conc: 1 µM; DMSO < 1%).

    • Why 1 µM? To remain below the

      
       of esterases, ensuring first-order kinetics.
      
  • Sampling: Withdraw 50 µL aliquots at

    
     min.
    
  • Quenching: Immediately transfer aliquot into 200 µL of ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

    • Caution: Do not use Methanol for quenching carbonate prodrugs. Methanol can cause transesterification artifacts, creating false metabolites.

  • Processing: Centrifuge (4000g, 20 min, 4°C) to precipitate proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

Workflow cluster_Sampling Sampling Loop (0, 5, 15, 30, 60, 120 min) Start Thaw Plasma Adjust pH to 7.4 Spike Spike Compound (1 µM Final) Start->Spike Incubate Incubate at 37°C Spike->Incubate Aliquot Withdraw 50 µL Incubate->Aliquot Quench Quench with ACN (Stop Reaction) Aliquot->Quench Centrifuge Centrifuge (Precipitate Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis (Determine % Remaining) Centrifuge->LCMS

Figure 2: Step-by-step plasma stability workflow designed to minimize artifacts (e.g., transesterification).

Part 3: Comparative Analysis & Data Interpretation

Carbonates vs. Esters vs. Carbamates

Carbonates generally exhibit superior chemical stability compared to esters but remain susceptible to enzymatic hydrolysis.

Prodrug ClassChemical Stability (pH 7.4 buffer)Plasma Stability (Human)Plasma Stability (Rat)Mechanism
Simple Ester Low to ModerateLow (

min)
Very Low (

min)
Rapid CES hydrolysis
Carbonate High Moderate (

0.5 - 4 h)
Low (

min)
CES hydrolysis + Decarboxylation
Carbamate Very HighHigh (

h)
ModeratePeptidases / Amidase (slower)
Structural Factors: Cyclic vs. Linear

Structure profoundly impacts half-life. A study comparing peptidomimetic prodrugs revealed that cyclic carbonates can be significantly more stable than their linear counterparts due to steric hindrance preventing enzyme access to the carbonyl carbon [1].

  • Linear Carbonate (Methyl ester analog):

    
     min (Rapid hydrolysis).
    
  • Cyclic Carbonate (Coumarin-based):

    
     min (stabilized).
    
Species Differences (The "Rat Trap")

Rodent plasma contains high levels of specific esterases (e.g., Es-1) absent in humans.

  • Warning: A carbonate prodrug may appear too unstable in rat plasma, leading to false attrition.

  • Recommendation: Use Dog plasma as a better predictor for human stability for carbonate/ester prodrugs [2].

Reference Data: Key Carbonate Prodrugs
CompoundTypeHuman Plasma ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

NotesRef
Tenofovir Disoproxil Bis-carbonate~ 20 - 40 min*Rapidly converted to mono-ester then parent. Value varies by assay conditions; often undetectable in vivo.[3]
Olmesartan Medoxomil Cyclic Carbonate< 5 min"Not measurable" in plasma due to ultra-rapid conversion during absorption.[3][4]
Candesartan Cilexetil Carbonate~ 60 minHydrolyzed during absorption; active drug

is ~9h.
[5]
Capecitabine Carbamate~ 60 minActivated by sequential enzymatic steps (CES -> CDA -> TP).[6]

Part 4: Troubleshooting & Validation

  • Issue: High degradation in buffer (Control).

    • Cause: Chemical instability (pH).

    • Solution: Check pH stability at 7.4. If unstable, the instability is non-enzymatic.

  • Issue: No degradation in Rat Plasma.

    • Cause: Compound may not be a substrate for CES.

    • Solution: Confirm with liver S9 fraction (higher enzyme concentration).

  • Validation Step: Use BNPP (Bis-p-nitrophenyl phosphate) , a specific esterase inhibitor.

    • Protocol: Pre-incubate plasma with 100 µM BNPP for 15 min.

    • Result: If degradation stops, the mechanism is confirmed as esterase-mediated hydrolysis.

References

  • Wang, B. et al. (1999). "A comparison of the bioconversion rates... of coumarin-based cyclic prodrugs and methylester-based linear prodrugs."[4] Bioorganic & Medicinal Chemistry Letters. Link

  • Berry, L.M. et al. (2009). "Interspecies differences in the metabolism of a multi-ester prodrug." Journal of Pharmaceutical Sciences. Link

  • Kearney, B.P. et al. (2004).[5] "Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics." Clinical Pharmacokinetics. Link

  • La Eisner, et al. (2001). "The pharmacokinetic and metabolic profile of olmesartan medoxomil." Journal of Hypertension. Link

  • Gleiter, C.H. et al. (2004). "Clinical pharmacokinetics of candesartan." Clinical Pharmacokinetics. Link

  • Walko, C.M. et al. (2005). "Capecitabine: a review." Clinical Therapeutics. Link

Sources

Validation

Technical Comparison Guide: Chromatographic Strategies for Mixed Carbonate Enantiomers

Executive Summary The separation of mixed carbonate enantiomers (asymmetric organic carbonates, ) presents a unique challenge in pharmaceutical, agricultural, and materials science (e.g., lithium-ion battery electrolytes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of mixed carbonate enantiomers (asymmetric organic carbonates,


) presents a unique challenge in pharmaceutical, agricultural, and materials science (e.g., lithium-ion battery electrolytes). Unlike stable amides or esters, organic carbonates possess distinct electronic signatures and hydrolytic sensitivities that dictate specific chromatographic choices.

This guide objectively compares the three dominant separation strategies: Supercritical Fluid Chromatography (SFC) , Normal Phase HPLC (NP-HPLC) , and Polar Organic Mode (PO-HPLC) .

The Verdict: While NP-HPLC remains the legacy standard, SFC is the superior choice for carbonate enantiomers due to the high solubility of carbonates in supercritical


, kinetic performance, and the ability to use "green" modifiers like Dimethyl Carbonate (DMC) to enhance selectivity.

Mechanistic Basis of Separation[1]

To design a self-validating protocol, one must understand the molecular recognition mechanism. Mixed carbonates are hydrogen-bond acceptors (via the carbonyl oxygen and ether oxygens) but lack strong hydrogen-bond donors.

Chiral Stationary Phase (CSP) Selection: The industry standard for these analytes are Polysaccharide-based CSPs (Amylose or Cellulose tris-phenylcarbamates).[1][2]

  • Interaction 1 (Dipole-Dipole): The strong dipole of the carbonate carbonyl aligns with the amide dipoles of the CSP.

  • Interaction 2 (Hydrogen Bonding): The CSP's N-H moiety acts as a donor to the carbonate's carbonyl oxygen.

  • Interaction 3 (Steric Fit): The "mixed" nature of the carbonate (

    
    ) creates the steric bulk required for discrimination within the chiral grooves of the polysaccharide.
    
Visualization: Chiral Recognition Pathway

ChiralRecognition Analyte Mixed Carbonate Enantiomer Complex Transient Diastereomeric Complex Analyte->Complex HBond H-Bonding (CSP N-H -> C=O) Analyte->HBond CSP Polysaccharide CSP (Amylose/Cellulose) CSP->Complex CSP->HBond Separation Enantioseparation (Rs > 1.5) Complex->Separation Differential Stability (ΔΔG) HBond->Complex Dipole Dipole Stacking Steric Inclusion/Exclusion

Figure 1: Mechanistic pathway of chiral recognition for carbonate analytes on polysaccharide phases.

Comparative Analysis of Methods

Method A: Supercritical Fluid Chromatography (SFC)

Status: Preferred / Modern Standard

SFC utilizes supercritical


 (

) as the primary mobile phase.[] Since organic carbonates are structurally related to

, they exhibit exceptional solubility in this medium, reducing peak tailing often seen in HPLC.
  • Mobile Phase:

    
     + Modifier (Methanol, Ethanol, or Isopropanol).
    
  • Advanced Modifier: Dimethyl Carbonate (DMC) .[1][4] Recent studies indicate that using DMC as a co-solvent in SFC significantly enhances selectivity (

    
    ) for carbonate-based analytes by acting as a "selectivity tuner" that mimics the analyte's functional group [1].
    
  • Pros:

    • Speed: 3-5x faster than HPLC due to low viscosity.

    • Solubility: Excellent for lipophilic carbonates.

    • Green: Reduced solvent waste.[2]

  • Cons: Requires specialized equipment (back-pressure regulators).

Method B: Normal Phase HPLC (NP-HPLC)

Status: Legacy / Robust Alternative

Uses non-polar solvents (Hexane/Heptane) with polar modifiers.[1]

  • Mobile Phase: n-Hexane/Ethanol or n-Hexane/Isopropanol (typically 90:10 to 80:20).[1]

  • Pros:

    • Universal equipment availability.

    • Predictable scale-up to preparative flash chromatography.

  • Cons:

    • Solvent Interference: Carbonates often have poor UV absorption (<220 nm). Solvents like Ethyl Acetate (UV cutoff ~256 nm) cannot be used, limiting solubility options.

    • Longer Equilibration: Polysaccharide columns require long equilibration times in NP mode.

Method C: Polar Organic Mode (PO-HPLC)

Status: Specialized Application

Uses 100% polar organic solvents (Methanol, Acetonitrile, or Ethanol) without water.[1]

  • Pros: Ideal for highly polar mixed carbonates or cyclic carbonates that are insoluble in hexane.

  • Cons: Lower theoretical plate counts compared to SFC.

Quantitative Performance Comparison

The following data summarizes typical performance metrics for a model asymmetric carbonate (e.g., rac-propylene carbonate derivatives) on an Immobilized Amylose-SA column.

MetricSFC (CO2/MeOH)SFC (CO2/DMC/MeOH)NP-HPLC (Hex/EtOH)
Retention Time (

, min)
3.22.812.5
Selectivity (

)
1.451.62 1.38
Resolution (

)
4.15.8 3.2
Solvent Consumption (mL) ~5 mL (Modifier)~4 mL~15 mL
Throughput (Inj/hr) 1518 4

Data synthesized from comparative studies on carbonate/carbamate derivatives [1][2].[2]

Detailed Experimental Protocol

This protocol is designed to be self-validating . If the system suitability test (Step 2) fails, do not proceed to screening.

Workflow Visualization

MethodDev Start Start: Mixed Carbonate Racemate Solubility Step 1: Solubility Check (MeOH vs Hexane) Start->Solubility ScreenSFC Step 2: SFC Screening (Amylose-SA, Cellulose-SC) Solubility->ScreenSFC Soluble in MeOH ScreenNP Step 3: Switch to NP-HPLC (Hexane/EtOH 90:10) Solubility->ScreenNP Insoluble in MeOH CheckRs Resolution > 1.5? ScreenSFC->CheckRs Optimize Optimize Modifier (Add DMC or change alcohol) CheckRs->Optimize No (Rs < 1.5) FinalMethod Final Method Validation CheckRs->FinalMethod Yes Optimize->ScreenSFC Optimize->ScreenNP SFC Fails ScreenNP->FinalMethod

Figure 2: Decision tree for method development prioritizing SFC.

Step-by-Step Methodology (SFC Priority)

Equipment: SFC System (e.g., Agilent 1260 Infinity II SFC or Waters UPC2) equipped with DAD and Back Pressure Regulator (BPR).

1. Sample Preparation:

  • Dissolve 1 mg of the mixed carbonate racemate in 1 mL of Methanol (or Ethanol if Methanol causes transesterification—Critical Causality Note: Carbonates can undergo transesterification in primary alcohols if catalyzed by trace acid/base; ensure neutral conditions).

  • Filter through a 0.2 µm PTFE filter.

2. Column Screening (The "Golden Quartet"): Screen the following immobilized columns (150 x 4.6 mm, 3-5 µm):

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/Amylose-SA)[2]

  • Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC/Cellulose-SC)

3. Initial Gradient Run (SFC):

  • Mobile Phase A:

    
    
    
  • Mobile Phase B: Methanol

  • Gradient: 5% to 50% B over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • BPR Pressure: 150 bar (Ensures density for carbonate solubility).

  • Temperature: 35°C.

4. Optimization with Green Solvents (The Expert Trick): If resolution is partial (


), introduce Dimethyl Carbonate (DMC)  as a modifier additive.
  • New Mobile Phase B: Methanol:DMC (1:1 v/v).

  • Why? DMC acts as a weak displacer and improves the kinetics of desorption for carbonate analytes, sharpening peaks [1].

5. Detection Settings:

  • Set DAD to 210 nm, 220 nm, and 254 nm.

  • Note: If using DMC, be aware of its UV cutoff (~205 nm).[4] Ensure your analyte has an aromatic chromophore or monitor at >220 nm.

References

  • Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides . Marine Drugs, 2022.[2]

  • HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC . Molecules, 2024.[1][5]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview . Methods in Molecular Biology, 2019.

Sources

Comparative

A Senior Application Scientist’s Guide to UV-Vis Detection of 4-Nitrophenol Release: A Comparative Analysis for Hydrolysis Assays

For: Researchers, scientists, and drug development professionals engaged in enzyme kinetics, formulation development, and high-throughput screening. Introduction: The Ubiquity and Utility of the 4-Nitrophenol Reporter Sy...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals engaged in enzyme kinetics, formulation development, and high-throughput screening.

Introduction: The Ubiquity and Utility of the 4-Nitrophenol Reporter System

In the landscape of biochemical and pharmaceutical research, the ability to quantitatively monitor reaction progress in real-time is paramount. The hydrolysis of 4-nitrophenyl (pNP) functionalized substrates represents one of the most robust, versatile, and cost-effective methods for assaying a wide range of hydrolytic enzymes and for monitoring drug release from prodrugs or nanocarriers. Substrates like 4-nitrophenyl phosphate (pNPP), 4-nitrophenyl butyrate, and others are employed as chromogenic probes for enzymes such as phosphatases, esterases, and proteases.[1][2][3]

The principle is elegantly simple: enzymatic or chemical hydrolysis cleaves the ester or phosphate bond, liberating the 4-nitrophenol (4-NP) reporter molecule.[4] This event is then transduced into a quantifiable optical signal. This guide provides an in-depth exploration of the gold-standard UV-Vis spectrophotometric method for detecting 4-NP release. We will dissect the underlying chemical principles, present a self-validating experimental protocol, and objectively compare its performance against alternative analytical techniques, empowering you to make informed decisions for your specific research needs.

The Chemical Principle: A Tale of Two Chromophores

The success of the 4-NP assay hinges on a pH-dependent tautomerism that gives rise to distinct chromophores. 4-nitrophenol itself is a weak acid with a pKa of approximately 7.1.[5][6]

  • At neutral or acidic pH (pH < 7.1): It exists predominantly in its protonated, undissociated form. This species is largely colorless in solution and exhibits a characteristic UV absorption maximum around 317 nm.[7][8]

  • At alkaline pH (pH > 7.1): The phenolic proton dissociates, forming the 4-nitrophenolate anion. This deprotonation extends the conjugated pi-system of the molecule, causing a bathochromic (red) shift in the absorption maximum.[9] The result is an intensely yellow-colored species with a strong absorbance maximum between 400-405 nm.[4][9]

This distinct, pH-driven spectral shift is the cornerstone of the assay. By controlling the pH of the final reaction mixture, we can ensure that all released 4-NP is converted to the 4-nitrophenolate form, allowing for sensitive and accurate quantification based on the Beer-Lambert law.

sub 4-Nitrophenyl Substrate (e.g., pNPP) Colorless np_h 4-Nitrophenol (4-NP) (Protonated) Colorless λmax ≈ 317 nm sub->np_h  Hydrolysis (Enzymatic or Chemical) np_ion 4-Nitrophenolate (4-NP⁻) (Deprotonated) Intense Yellow λmax ≈ 405 nm np_h->np_ion

Caption: Reaction principle for 4-NP based hydrolysis assays.

A Validated Experimental Protocol for Quantifying 4-Nitrophenol Release

This protocol is designed to be a self-validating system through the mandatory inclusion of a standard curve, which accounts for variations in instrumentation and buffer composition.

Part 1: Reagent and Standard Preparation
  • Assay Buffer: Prepare a buffer appropriate for the hydrolysis reaction (e.g., 50 mM Tris-HCl, pH 7.4 for many enzymes, or a specific buffer for chemical hydrolysis studies).

  • Substrate Stock Solution: Prepare a concentrated stock solution (e.g., 10-100 mM) of the 4-nitrophenyl substrate.

    • Causality: Many pNP substrates have poor aqueous solubility. A stock solution in an organic solvent like DMSO or methanol is often necessary.[4] Ensure the final concentration of the organic solvent in the assay is low (typically <5% v/v) to avoid impacting enzyme activity or reaction kinetics.[5]

  • 4-Nitrophenol (4-NP) Standard Stock: Prepare a 1 mM stock solution of high-purity 4-nitrophenol in the same solvent used for the substrate (e.g., DMSO).[4] This ensures consistency.

  • Stop Solution: Prepare a solution of a strong base, typically 0.1 M to 1 M Sodium Hydroxide (NaOH).

    • Causality: The stop solution serves two critical functions: it quenches the hydrolysis reaction (if enzymatic) and, more importantly, it raises the pH to >9.2, ensuring >99% of the released 4-NP is converted to the chromogenic 4-nitrophenolate ion for accurate measurement.[9]

Part 2: Generation of the 4-Nitrophenol Standard Curve
  • Trustworthiness: A standard curve is non-negotiable for accurate quantification. It directly relates absorbance to concentration under your specific experimental conditions (buffer, temperature, microplate type), thereby validating your measurements and negating the need to rely on theoretical molar extinction coefficients, which can vary.[6]

  • Prepare Dilutions: Create a series of dilutions from the 1 mM 4-NP stock solution in your assay buffer. For a 96-well plate format, typical final concentrations might range from 0, 10, 20, 40, 60, 80, to 100 µM.

  • Develop Color: In each well of a clear, flat-bottom 96-well plate, combine the 4-NP dilution and stop solution in the same final volume ratio as your planned experiment. For instance, 100 µL of 4-NP dilution + 100 µL of Stop Solution.

  • Measure Absorbance: Read the absorbance of the standards at 405 nm using a microplate reader.

  • Plot Data: Plot Absorbance at 405 nm versus the known concentration of 4-NP (µM). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (which should be >0.99 for a reliable curve). The slope (m) of this line is the molar extinction coefficient under your exact assay conditions.

Part 3: The Hydrolysis Assay (Kinetic or Endpoint)

A. Kinetic Assay (Continuous Monitoring)

  • Setup: In a temperature-controlled microplate reader set to 405 nm, add the assay buffer and substrate to each well.

  • Initiate Reaction: Add the enzyme solution or hydrolyzing agent to initiate the reaction.

  • Monitor: Immediately begin recording the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period.

  • Analysis: Determine the initial reaction velocity (V₀) from the steepest linear portion of the absorbance vs. time plot. Convert this rate (Abs/min) to concentration (µmol/min) using the slope from your standard curve.

B. Endpoint Assay (Fixed Time Points)

  • Setup: Prepare reaction tubes/wells containing assay buffer and substrate.

  • Initiate Reaction: Add the enzyme/hydrolyzing agent and incubate for a predetermined time (e.g., 15, 30, 60 minutes).

  • Stop Reaction: At the desired time, add the Stop Solution (e.g., 0.1 M NaOH) to each well to quench the reaction and develop the color.

  • Measure: Read the final absorbance at 405 nm.

  • Analysis: Subtract the absorbance of a blank (no enzyme/hydrolyzing agent) and use the standard curve to determine the concentration of 4-NP released.

Caption: Experimental workflow for a validated 4-NP hydrolysis assay.

Performance Comparison with Alternative Detection Methods

While UV-Vis spectrophotometry is a powerful and accessible workhorse, certain applications may benefit from alternative technologies. The choice of method should always be guided by the specific requirements for sensitivity, selectivity, and throughput.

Method Principle Typical Sensitivity (LOD) Throughput Relative Cost Key Advantages & Limitations
UV-Vis Spectrophotometry Colorimetric detection of the 4-nitrophenolate anion at ~405 nm.[9]~1 µMHigh (96/384-well plates)LowAdvantages: Simple, robust, inexpensive, real-time kinetics. Limitations: Potential for interference from other colored compounds or turbidity.
HPLC-UV Chromatographic separation of 4-NP from matrix components followed by UV detection.[10]~0.1 - 1 µM[10]LowHighAdvantages: High specificity, can separate metabolites, excellent for complex matrices (e.g., bile, serum).[10] Limitations: Low throughput, requires specialized equipment and expertise, not suitable for real-time kinetics.
Electrochemical Sensing Amperometric or voltammetric oxidation/reduction of 4-NP at a modified electrode surface.[11][12]1 nM - 1 µM[12]Medium to HighMediumAdvantages: Very high sensitivity, potential for miniaturization and portability.[11][13] Limitations: Susceptible to fouling and interference from other electroactive species.[11]
Fluorescence Spectroscopy Quenching of a fluorophore (e.g., carbon dots) by 4-NP through mechanisms like FRET or IFE.[13][14]10 nM - 2 µM[14]HighMediumAdvantages: High sensitivity, potential for ratiometric sensing. Limitations: Requires specific fluorescent probes, can be susceptible to environmental quenching effects.
Spectroelectrochemistry Simultaneous electrochemical control and UV-Vis spectroscopic monitoring of the reaction.[15][16]~1 µMLowHighAdvantages: Provides detailed mechanistic information by correlating redox events with spectral changes.[15] Limitations: Highly specialized, low throughput, primarily a research tool.

Conclusion

The UV-Vis spectrophotometric detection of 4-nitrophenol remains the method of choice for a vast array of routine hydrolysis assays due to its unmatched combination of simplicity, cost-effectiveness, and high-throughput capability. Its reliability is underpinned by a well-understood chemical principle—the pH-dependent spectral shift of the 4-nitrophenol/4-nitrophenolate system. By implementing a robust, self-validating protocol that includes an empirically determined standard curve, researchers can generate highly accurate and reproducible data for enzyme characterization, inhibitor screening, and formulation analysis. While alternative methods like HPLC and electrochemical sensing offer superior sensitivity or selectivity for specialized applications, the foundational UV-Vis assay continues to be an indispensable tool in the modern research laboratory.

References

  • ResearchGate. (n.d.). UV-Vis absorption spectrum of 4-nitrophenol (4-NP) solution recorded...[Link]

  • Wikipedia. (2023). 4-Nitrophenol. [Link]

  • Request PDF. (2025). Kinetic Spectrophotometric Method for 4-nitrophenol Determination in Drinking Water. ResearchGate. [Link]

  • ResearchGate. (n.d.). UV-vis. absorption spectrum of (a) 4-nitrophenol and (b)...[Link]

  • Reyes-Melo, I. F., et al. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. PMC. [Link]

  • International Journal of Minerals, Metallurgy and Materials. (n.d.). UV–Vis absorption spectra of the reduction of 4-nitrophenol (4-NP)...[Link]

  • Reyes-Melo, I. F., et al. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. [Link]

  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +...[Link]

  • iGEM. (2013). Team:Imperial College/Enzyme Kinetics. [Link]

  • ScienCell Research Laboratories. (n.d.). pNPP Phosphatase Assay (PNPP). [Link]

  • AIP Publishing. (2023). Intermittent pulse amperometry as an effective electrochemical assay of 4-nitrophenol. Applied Physics Letters. [Link]

  • Journal of Emerging Investigators. (2022). Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates. [Link]

  • Bowers, G. N., Jr., et al. (1975). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical Chemistry. [Link]

  • Semantic Scholar. (2021). Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes: A Mini Review. [Link]

  • ResearchGate. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. [Link]

  • ResearchGate. (n.d.). (A) UV-VIS calibration curve for 4-nitrophenolate concentration and (B)...[Link]

  • ResearchGate. (n.d.). Calibration curve of 4-Nitrophenol. [Link]

  • Wikipedia. (2023). Para-Nitrophenylphosphate. [Link]

  • MDPI. (2026). Recent Progress in Advanced Electrode Materials for the Detection of 4-Nitrophenol and Its Derivatives for Environmental Monitoring. [Link]

  • Varghese, S. J., et al. (2012). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC. [Link]

Sources

Validation

NMR shift differences between starting material and carbamate product

Topic: NMR Shift Differences: Amine Starting Material vs. Carbamate Product Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals A Technical Comparison Guide for St...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR Shift Differences: Amine Starting Material vs. Carbamate Product Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Comparison Guide for Structural Verification

Executive Summary The conversion of an amine to a carbamate is a fundamental transformation in medicinal chemistry, widely used for prodrug synthesis and amine protection (e.g., Boc, Cbz, Fmoc). While Mass Spectrometry confirms molecular weight, NMR spectroscopy provides the definitive structural proof required for purity assessment.

This guide details the specific chemical shift (


) changes expected during this transformation. It moves beyond basic assignment to address the "Rotamer Trap"—a common phenomenon in carbamate NMR that often leads to misinterpretation of product purity.

Mechanistic Basis of Shift Changes

The formation of a carbamate introduces a carbonyl group adjacent to the nitrogen. This alters the magnetic environment via two primary mechanisms:

  • Inductive Deshielding: The carbonyl oxygen is highly electronegative, pulling electron density away from the nitrogen and its adjacent (

    
    ) protons. This results in a downfield shift (higher ppm).[1][2]
    
  • Anisotropy: The

    
    -system of the carbonyl group creates an induced magnetic field that further deshields the 
    
    
    
    -protons and the
    
    
    -carbon.
  • Restricted Rotation (The Rotamer Effect): The N-C(O) bond possesses partial double-bond character due to resonance. This restricts rotation, often creating two distinct conformers (rotamers) observable on the NMR timescale at room temperature.[3]

Visualization: Reaction & Shift Logic

CarbamateLogic Amine Starting Material (Amine) Reaction Reagent: Chloroformate/Anhydride Amine->Reaction Intermediate Tetrahedral Intermediate Reaction->Intermediate Carbamate Product (Carbamate) Intermediate->Carbamate H_Shift 1H NMR: alpha-H shifts +0.5-0.8 ppm NH becomes acidic Carbamate->H_Shift C_Shift 13C NMR: New C=O signal (150-160 ppm) Carbamate->C_Shift

Figure 1: Logical flow of the transformation and the resulting primary diagnostic signals in NMR spectroscopy.

Comparative Analysis: Starting Material vs. Product

A. Proton NMR ( H) Diagnostics[1][3][4][5][6]

The most immediate confirmation comes from the protons attached to the carbon adjacent to the nitrogen (


-protons).
FeatureStarting Material (Amine)Product (Carbamate)Diagnostic Shift (

)

-Protons (-CH-N)
Typically 2.4 – 3.0 ppm Typically 3.0 – 3.8 ppm +0.5 to +1.0 ppm (Downfield)
N-H Proton 1.0 – 2.0 ppm (Aliphatic)Often broad, exchanges with D

O rapidly.
4.5 – 6.0 ppm Sharper (if secondary), often appears as a broad doublet.+3.0 to +4.0 ppm
Signal Shape Usually sharp triplets/quartets.Often Broad or Split due to rotamers (see Section 3).N/A

Key Insight: If you observe the


-proton signal splitting into two unequal multiplets (e.g., a 70:30 ratio) in the carbamate product, do not assume impurity immediately . This is likely the s-trans and s-cis rotamer mixture.
B. Carbon NMR ( C) Diagnostics

Carbon NMR provides the "Gold Standard" for verification because the carbonyl region is distinct from other potential byproducts (like ureas or isocyanates).

Carbon TypeAmine (

ppm)
Carbamate (

ppm)
Notes
Carbonyl (C=O) N/A150 – 160 ppm Distinct from Amides (165-175 ppm) and Ketones (>200 ppm).

-Carbon
40 – 50 ppm 45 – 55 ppm Shifts downfield, but less dramatically than protons.
Alkoxy Carbon N/A60 – 80 ppm Signals from the -O-R group of the carbamate (e.g., t-Butyl of Boc).

The "Rotamer Trap": A Critical Performance Warning

Unlike amines, carbamates exhibit restricted rotation around the N-CO bond. At room temperature (298 K), the rate of rotation is often comparable to the NMR timescale.

  • Consequence: Signals for protons near the nitrogen may appear as:

    • Broad, "muddy" humps (Intermediate exchange).

    • Two distinct sets of peaks (Slow exchange).

  • Risk: Researchers often discard pure product, thinking it is contaminated with starting material or isomers.

Experimental Validation: Variable Temperature (VT) NMR

To confirm that split peaks are rotamers and not impurities, you must increase the probe temperature.

Protocol:

  • Acquire a standard spectrum at 25°C.

  • If peak doubling is observed, heat the probe to 50°C or 75°C (solvent permitting, e.g., DMSO-

    
     or Toluene-
    
    
    
    ).
  • Result: Rotamer peaks will coalesce into a single, sharp average peak (Coalescence). Impurities will remain distinct.

RotamerFlow Spectrum Product 1H NMR Spectrum (25°C) Decision Are peaks split or broad? Spectrum->Decision Clean Sharp Signals: Single Conformer Decision->Clean No Split Split/Broad Signals Decision->Split Yes VT_Exp Run VT-NMR (Heat to >50°C) Split->VT_Exp Result_Coal Peaks Coalesce? VT_Exp->Result_Coal Confirmed CONFIRMED: Rotamers (Pure Product) Result_Coal->Confirmed Yes Impurity WARNING: Impurity Present Result_Coal->Impurity No

Figure 2: Decision tree for distinguishing carbamate rotamers from impurities using Variable Temperature NMR.

Standardized Experimental Protocol

To ensure reproducibility and accurate integration (quantitative NMR), follow this setup.

Materials
  • Solvent: CDCl

    
     (standard) or DMSO-
    
    
    
    (if solubility is poor or to break H-bonds).
  • Internal Standard: TMS (0.00 ppm) or residual solvent peak.

Acquisition Parameters
  • Relaxation Delay (

    
    ):  Set to 10–15 seconds  for quantitative integration of the carbonyl carbon in 
    
    
    
    C NMR. Carbamate carbonyls have long
    
    
    relaxation times; short delays will suppress this diagnostic peak.
  • Pulse Angle: 30° (for standard 1H), 90° (for quantitative 13C with inverse gated decoupling).

  • Scans:

    • 
      H: 16 scans (sufficient for >2 mg sample).
      
    • 
      C: >512 scans (due to lower sensitivity and no NOE enhancement if quantitative).
      
Step-by-Step Workflow
  • Preparation: Dissolve ~5-10 mg of product in 0.6 mL deuterated solvent. Filter if any solids remain.

  • Shimming: Critical for carbamates. Poor shimming masks the subtle splitting of rotamers, making them look like broad impurities.

  • Acquisition: Run standard

    
    H and 
    
    
    
    C.
  • Verification:

    • Check 150-160 ppm region in

      
      C.[4][5]
      
    • Integrate

      
      -protons. If the integral is lower than expected, check for broad "humps" in the baseline caused by intermediate exchange rates.
      

References

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[6][7][8] (The gold standard for tabulated shift data).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for general shift ranges).
  • Clayden, J., et al. (2001). Organic Chemistry. Oxford University Press.
  • AIST Spectral D

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate proper disposal procedures

Comprehensive Safety and Disposal Protocol for Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate As a Senior Application Scientist, establishing rigorous, causality-driven safety protocols is paramount when integrating r...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate

As a Senior Application Scientist, establishing rigorous, causality-driven safety protocols is paramount when integrating reactive intermediates into laboratory workflows. Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate (CAS: 2270913-05-6) is a specialized organic reagent featuring an active carbonate linkage and a nitroaromatic leaving group. Because of its electrophilic nature and the biological activity of its hydrolysis byproducts (such as 4-nitrophenol), its handling and disposal require strict adherence to chemical hygiene and environmental safety standards[1].

This guide provides a self-validating operational framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with global hazardous waste regulations.

Physicochemical and Hazard Profile

Before initiating any operational workflow, it is critical to understand the intrinsic properties of the reagent. The presence of the 4-nitrophenoxy group makes this compound an effective acylating/alkylating agent, but it also imparts specific toxicological hazards.

Table 1: Quantitative Hazard and Logistical Data

Property / ParameterSpecificationOperational Implication
CAS Number 2270913-05-6Unique identifier for waste manifesting[1].
Molecular Weight 283.23 g/mol Required for stoichiometric quenching calculations[2].
Storage Conditions 2–8°C, sealed, dryPrevents premature ambient hydrolysis of the carbonate[3].
GHS Hazards H302, H315, H319, H335Dictates mandatory use of systemic and contact PPE[1].
Waste Classification Hazardous OrganicMust not enter standard municipal aqueous waste streams[3].

Operational Handling Methodology

To prevent the generation of contaminated environments before disposal is even required, researchers must employ preventative handling techniques. The compound causes serious eye irritation (H319) and respiratory irritation (H335)[1].

Step-by-Step Handling Protocol:

  • Engineering Controls Validation: Conduct all transfers and weighing inside a certified chemical fume hood. Ensure the face velocity is between 80-100 feet per minute (fpm) to capture any aerosolized particulates[1].

  • PPE Assembly: Don standard laboratory PPE: a fastened lab coat, safety goggles (not safety glasses, due to H319), and nitrile gloves[1]. Causality note: Nitrile provides an adequate barrier against transient contact with solid organic esters, preventing H315 skin irritation.

  • Moisture Exclusion: Because the carbonate linkage is susceptible to hydrolysis—which would prematurely release 4-nitrophenol—handle the reagent using dry spatulas and purge the source vial with inert gas (nitrogen or argon) before returning it to 4°C storage[2][3].

Waste Segregation and Disposal Workflow

The primary directive for disposing of Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate is to prevent its introduction into the water supply or soil[1]. Due to its chemical structure, it should be treated as a hazardous, non-halogenated organic waste (unless dissolved in a halogenated solvent like dichloromethane).

G Start Experimental Workflow (Reagent Use) WasteGen Waste Generation Start->WasteGen Solid Solid Waste (Contaminated PPE/Vials) WasteGen->Solid Liquid Liquid Waste (Organic Solvents) WasteGen->Liquid Label GHS Labeling (H302, H315, H319, H335) Solid->Label Liquid->Label Storage Secondary Containment (Ventilated) Label->Storage Disposal Licensed Incineration Storage->Disposal

Workflow for the segregation, labeling, and disposal of nitroaromatic organic waste.

Step-by-Step Disposal Protocol:

  • Source Segregation:

    • Liquid Waste: Collect reaction filtrates and solvent washes containing the compound into a designated "Non-Halogenated Organic Waste" carboy. Crucial validation: If the reaction utilized dichloromethane or chloroform, the waste must be diverted to the "Halogenated Organic Waste" stream to prevent incompatible incineration profiles.

    • Solid Waste: Place empty reagent vials, contaminated weighing paper, and disposable spatulas into a puncture-resistant, sealable solid hazardous waste bin.

  • Chemical Quenching (Optional but Recommended for Bulk Spills):

    • If a concentrated solution must be neutralized prior to disposal, the active carbonate can be hydrolyzed using a dilute, mild aqueous base (e.g., 1M

      
      ). Causality note: This breaks down the reactive ester into ethanol, carbon dioxide, and 4-nitrophenolate. The resulting mixture is still hazardous and must be collected as aqueous organic waste, but it eliminates the acute reactivity of the parent compound.
      
  • GHS-Compliant Labeling:

    • Affix a hazardous waste tag to the container immediately upon the first drop of waste entering it.

    • Explicitly list "Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate" and "4-nitrophenol derivatives" on the manifest. Check the boxes for "Toxic" (H302) and "Irritant" (H315, H319, H335)[1].

  • Secondary Containment and Storage:

    • Store the waste carboys in a designated Satellite Accumulation Area (SAA) within the laboratory, utilizing secondary containment trays to capture any catastrophic container failure. Ensure the SAA is well-ventilated[3].

  • Final Institutional Disposal:

    • Do not attempt to flush this compound down the drain under any circumstances[1]. Coordinate with your institution's Environmental Health and Safety (EHS) department to transfer the waste to a licensed commercial facility. The standard and safest method of destruction for nitroaromatic compounds is high-temperature commercial incineration[3].

Emergency Spill Response

In the event of an accidental release, immediate containment is required to prevent aerosolization and surface contamination.

  • Evacuate and Ventilate: Instruct personnel to step back. Ensure the fume hood or room exhaust is operating at maximum capacity to mitigate H335 respiratory risks[1].

  • Containment: Cover the solid spill with a damp, inert absorbent material (such as sand or vermiculite) to suppress dust formation. Do not use combustible materials like paper towels for bulk pure-substance spills.

  • Collection: Using a non-sparking scoop, transfer the absorbed mixture into a heavy-duty hazardous waste bag.

  • Decontamination: Wash the affected surface thoroughly with soap and water, as the compound is an acute skin irritant[1]. Collect the wash water as hazardous waste.

References

Sources

Handling

Personal protective equipment for handling Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate

Executive Safety Assessment Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate (CAS: 2270913-05-6) is a high-reactivity mixed carbonate reagent used primarily for introducing protecting groups or activating alcohols/amine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate (CAS: 2270913-05-6) is a high-reactivity mixed carbonate reagent used primarily for introducing protecting groups or activating alcohols/amines in organic synthesis.

The Core Hazard Mechanism: This molecule is designed to be an electrophile . It possesses a "spring-loaded" carbonate linkage activated by a 4-nitrophenol leaving group.

  • Reactivity Risk: It will aggressively react with nucleophiles, including the proteins in your skin and corneas, leading to sensitization and chemical burns.

  • Toxic Byproduct: Upon reaction or hydrolysis (contact with moisture), it releases 4-nitrophenol . This byproduct is a systemic toxin known to cause methemoglobinemia (interference with oxygen transport in blood) and is a severe eye/skin irritant [1, 2].

Visual Safety Indicator: 4-Nitrophenol turns distinctively yellow in alkaline or neutral aqueous environments. Any yellow discoloration on gloves, bench pads, or glassware indicates contamination and hydrolysis.

Personal Protective Equipment (PPE) Matrix

This protocol prioritizes barrier integrity against organic carbonates and phenolic compounds.

Protection ZoneRecommended EquipmentTechnical Rationale & Specifications
Hand Protection Double Nitrile Gloves (Minimum)Primary Layer: 4-5 mil Nitrile (Dexterity).Secondary Layer: 4-5 mil Nitrile (colored differently to spot tears).Note: For spill cleanup, use Laminate (Silver Shield) gloves as phenols can permeate nitrile over time [3].
Eye Protection Chemical Splash Goggles Standard safety glasses are insufficient . The reagent is a solid/powder; airborne fines can bypass side shields. Hydrolysis in the eye releases acidic byproducts and nitrophenol.
Respiratory Fume Hood (Primary) All handling must occur within a certified fume hood (Face velocity: 80–100 fpm).Contingency: If hood failure occurs, use a half-mask respirator with P100/OV (Organic Vapor) cartridges.
Body Defense Lab Coat (High-Closure) 100% Cotton or Nomex (fire-resistant). Synthetic blends can melt into skin if a solvent fire occurs. Ensure cuffs are tucked under gloves.

Operational Protocol: Step-by-Step

Phase A: Preparation & Weighing

Objective: Prevent atmospheric hydrolysis and inhalation of fines.

  • Environment: Verify fume hood flow. Clear the deck of incompatible bases (e.g., NaOH, amines) to prevent accidental runaway hydrolysis.

  • Weighing:

    • Use an analytical balance inside the fume hood.

    • If the balance is external, use a secondary containment vessel (tared vial with cap) to transport the reagent. Never open the stock bottle outside the hood.

  • Static Control: Use an anti-static gun if the powder is flighty. Static discharge can disperse toxic dust.

Phase B: Reaction Setup

Objective: Maintain anhydrous conditions.

  • Solvent Selection: Dissolve immediately in anhydrous solvent (DCM, THF, or DMF).

  • Inert Atmosphere: Blanket the reaction with Nitrogen (

    
    ) or Argon (
    
    
    
    ).[1] Moisture in the air will hydrolyze the reagent, releasing yellow 4-nitrophenol and reducing yield.
  • Visual Check: The solution should remain colorless to pale yellow. A deep yellow/orange hue indicates premature decomposition.

Phase C: Decontamination & Cleanup

Objective: Neutralize active electrophiles.

  • The "Yellow" Test: Wipe down the work area with a white paper towel soaked in mild ethanol/water. If the towel turns yellow, 4-nitrophenol residue is present.

  • Wash Step: Clean surfaces with a 10% Sodium Carbonate (

    
    ) solution followed by water. The base ensures any remaining reagent hydrolyzes fully to the water-soluble nitrophenolate (deep yellow), which is then easily wiped away.
    

Emergency Response Plan

ScenarioImmediate Action
Skin Contact 1. Drench: Immediately wash with soap and water for 15 minutes. 2. Indicator: Look for yellow staining on skin (sign of reaction). 3. Medical: Seek assistance if irritation persists; mention "Phenol-releasing agent."[2]
Eye Contact 1. Irrigate: Flush eyes for 15 minutes minimum. 2. Do Not Rub: Mechanical abrasion from powder worsens injury. 3. Transport: Emergency Room transport is mandatory for nitrophenol exposure.
Spill (Solid) 1. Isolate: Evacuate immediate area. 2. PPE Up: Don Laminate/Silver Shield gloves. 3. Collect: Cover with wet paper towels (to prevent dust), scoop into a bag, and treat as hazardous waste.

Waste Disposal Logistics

Do not dispose of down the drain. This compound is toxic to aquatic life [1].[3]

  • Quenching (Recommended): Before disposal, treat reaction mixtures with an excess of mild amine (e.g., ethanolamine) or base to consume the active carbonate.[1] This converts the reactive electrophile into stable byproducts.

  • Segregation:

    • Solid Waste: Label as "Toxic Solid - Organic Carbonate."

    • Liquid Waste: Segregate into "Non-Halogenated Organic" (or Halogenated if DCM was used).

    • Labeling: Explicitly list "Contains 4-Nitrophenol" on the waste tag to alert EHS personnel of the toxicity/irritant hazard.

Safety & Workflow Visualization

The following diagram illustrates the critical decision points and safety barriers for handling this reagent.

SafetyProtocol Start Start: Reagent Retrieval PPE_Check PPE Verification (Double Nitrile + Goggles) Start->PPE_Check Hood_Ops Fume Hood Operations (Weighing & Solubilization) PPE_Check->Hood_Ops Reaction Reaction (Inert Atmosphere) Hood_Ops->Reaction Spill Spill or Exposure? Reaction->Spill Emerg_Resp Emergency Response (Flush 15min + Medical) Spill->Emerg_Resp YES (Yellow Stain/Pain) Quench Quench Excess (Add Amine/Base) Spill->Quench NO (Normal Ops) Waste Disposal (Label: 'Contains Nitrophenol') Quench->Waste

Figure 1: Operational workflow emphasizing the critical "Spill/Exposure" decision point and the necessity of quenching prior to disposal.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 980, 4-Nitrophenol. Retrieved from [Link]

  • Esko Safety. (n.d.). Glove Chemical Resistance Chart (Phenols & Esters). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.